molecular formula C15H30O2 B130059 Methyl Myristate CAS No. 124-10-7

Methyl Myristate

Numéro de catalogue: B130059
Numéro CAS: 124-10-7
Poids moléculaire: 242.40 g/mol
Clé InChI: ZAZKJZBWRNNLDS-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Methyl tetradecanoate, commonly known as Methyl Myristate, is a fatty acid methyl ester with significant applications in advanced research and development. It serves as a crucial component in the preparation of high-density biodiesel fuels, contributing to the study of alternative energy sources . In pharmaceutical research, it is utilized as a niosome medium, acting as a novel carrier system for the targeted transport of anti-cancer drugs, enhancing drug delivery mechanisms . Furthermore, Methyl tetradecanoate is identified as a bioactive compound in natural product research. For instance, it has been detected in GC-MS analysis of Melastomastrum capitatum leaf extracts, a plant used in traditional medicine, highlighting its potential role in the study of natural therapies and bioactive agents . Its well-defined structure makes it an excellent standard and subject in various analytical and metabolic studies.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

methyl tetradecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H30O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15(16)17-2/h3-14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAZKJZBWRNNLDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H30O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5027019
Record name Methyl tetradecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5027019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid, Colorless liquid; mp = 17.8 deg C; [Hawley] Colorless liquid or white solid; mp = 19 deg C; [HSDB] Colorless liquid; mp = 18 deg C; [MSDSonline], colourless, oily liquid or white, waxy solid with a faint onion, honey, orris odour
Record name Tetradecanoic acid, methyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Methyl myristate
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/6126
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name Methyl tetradecanoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030469
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name Methyl myristate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/211/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

295 °C, Boiling point: 155 °C @ 2 mm Hg, 323.00 °C. @ 760.00 mm Hg
Record name METHYL MYRISTATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5602
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Methyl tetradecanoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030469
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Insol in water; miscible in ethyl alcohol, ether, acetone, SOL IN OILS, Insoluble in water, soluble in alcohol, most fixed oils; insoluble in water
Record name METHYL MYRISTATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5602
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Methyl myristate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/211/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.8671 @ 20 °C, 0.870(15.5°)
Record name METHYL MYRISTATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5602
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Methyl myristate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/211/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Vapor Pressure

0.00049 [mmHg], 4.9X10-4 mm Hg @ 25 °C
Record name Methyl myristate
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/6126
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name METHYL MYRISTATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5602
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

COLORLESS, OILY LIQ OR WHITE, WAXY SOLID

CAS No.

124-10-7
Record name Methyl myristate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=124-10-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl myristate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000124107
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl tetradecanoate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5029
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Tetradecanoic acid, methyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Methyl tetradecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5027019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl myristate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.004.256
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name METHYL MYRISTATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RG9851783C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name METHYL MYRISTATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5602
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Methyl tetradecanoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030469
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

19 °C, 18.5 °C
Record name METHYL MYRISTATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5602
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Methyl tetradecanoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030469
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

Synthesis of Methyl Myristate: A Technical Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides an in-depth overview of the common laboratory methods for the synthesis of methyl myristate, a fatty acid methyl ester with applications in research, pharmaceuticals, and various industries. The primary synthetic routes discussed are the Fischer esterification of myristic acid and the transesterification of myristate-rich triglycerides. This document furnishes detailed experimental protocols, a comparative analysis of reaction parameters and yields, and characteristic spectroscopic data for the synthesized compound. The guide is intended for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of this compound synthesis.

Introduction

This compound, also known as methyl tetradecanoate, is the methyl ester of myristic acid. Its chemical formula is CH₃(CH₂)₁₂COOCH₃. It serves as an important intermediate in organic synthesis and is utilized in the formulation of various products, including cosmetics, flavorings, and pharmaceuticals. In the context of drug development, this compound can be used as a penetration enhancer in transdermal drug delivery systems and as a component in the synthesis of more complex bioactive molecules. The efficient and reliable synthesis of high-purity this compound is therefore of significant interest. This guide details the two predominant laboratory-scale methods for its preparation: Fischer esterification and transesterification.

Synthetic Methodologies

Fischer-Speier Esterification

Fischer-Speier esterification, commonly referred to as Fischer esterification, is a classic and widely used method for the synthesis of esters from a carboxylic acid and an alcohol in the presence of an acid catalyst.[1] The reaction is an equilibrium process, and therefore, reaction conditions are typically optimized to favor the formation of the ester product.[1]

Reaction Scheme:

Myristic Acid + Methanol ⇌ this compound + Water

The equilibrium is typically shifted towards the product side by using an excess of the alcohol (methanol) or by removing the water formed during the reaction.[1]

Commonly used acid catalysts for the Fischer esterification of myristic acid include:

  • Sulfuric Acid (H₂SO₄): A strong and effective catalyst.[2]

  • p-Toluenesulfonic Acid (p-TsOH): A solid, organic acid that is often easier to handle than sulfuric acid.

  • Gaseous Hydrogen Chloride (HCl): Can also be used to catalyze the reaction.[3]

Transesterification

Transesterification is a process in which the ester of one alcohol is converted into the ester of another alcohol. In the context of this compound synthesis, this typically involves the reaction of a triglyceride rich in myristic acid (such as coconut oil or palm kernel oil) with methanol in the presence of a catalyst to produce methyl esters and glycerol.[4]

Reaction Scheme:

Trimyristin (from oil) + 3 Methanol ⇌ 3 this compound + Glycerol

This reaction is also an equilibrium process. An excess of methanol is used to drive the reaction towards the formation of fatty acid methyl esters.

Transesterification can be catalyzed by acids, bases, or enzymes.

  • Base Catalysts: Sodium hydroxide (NaOH) and potassium hydroxide (KOH) are the most common and efficient catalysts for this transformation.[4][5] They are typically used in small quantities.

  • Acid Catalysts: Sulfuric acid can also be used, but the reaction is generally slower than with base catalysts.

  • Enzymatic Catalysts: Lipases can be used for a milder, more selective transesterification, though reaction times are often longer.

Quantitative Data Summary

The following table summarizes typical quantitative data for the synthesis of this compound via Fischer esterification and transesterification, providing a basis for comparison of the two methods.

ParameterFischer EsterificationTransesterification (Base-Catalyzed)
Starting Material Myristic AcidMyristate-rich Triglyceride (e.g., Coconut Oil)
Reagent MethanolMethanol
Catalyst Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic Acid (p-TsOH)Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH)
Catalyst Loading 1-5% (w/w of myristic acid)0.5-1.5% (w/w of oil)[4]
Methanol to Substrate Molar Ratio >3:1 (often used as solvent)6:1 to 9:1[4][5]
Reaction Temperature Reflux temperature of methanol (approx. 65 °C)50-65 °C[4]
Reaction Time 1-10 hours[1]1-2 hours[4]
Typical Yield >90%[2][6]>95%[4]
Purification Method Neutralization, washing, drying, and distillationWashing to remove catalyst and glycerol, drying

Detailed Experimental Protocols

Protocol 1: Synthesis of this compound via Fischer Esterification

This protocol describes the synthesis of this compound from myristic acid and methanol using sulfuric acid as a catalyst.

Materials:

  • Myristic Acid (C₁₄H₂₈O₂)

  • Methanol (CH₃OH), anhydrous

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or water bath

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve myristic acid in an excess of methanol (e.g., a 10-fold molar excess).

  • Catalyst Addition: While stirring, slowly and carefully add concentrated sulfuric acid (approximately 2-3% of the mass of myristic acid) to the solution.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle or water bath. The reaction is typically refluxed for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

  • Solvent Removal: Remove the excess methanol using a rotary evaporator.

  • Neutralization: Dilute the residue with diethyl ether or ethyl acetate and transfer it to a separatory funnel. Carefully wash the organic layer with a saturated solution of sodium bicarbonate to neutralize the acidic catalyst. Repeat the washing until the aqueous layer is no longer acidic (test with pH paper).

  • Washing: Wash the organic layer with brine to remove any remaining water-soluble impurities.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Solvent Evaporation: Filter off the drying agent and remove the solvent using a rotary evaporator to obtain the crude this compound.

  • Purification: For high purity, the crude product can be purified by vacuum distillation.

Protocol 2: Synthesis of this compound via Transesterification of Coconut Oil

This protocol details the preparation of this compound from coconut oil using potassium hydroxide as a catalyst.

Materials:

  • Coconut Oil

  • Methanol (CH₃OH), anhydrous

  • Potassium Hydroxide (KOH)

  • Distilled water

  • Round-bottom flask or beaker

  • Magnetic stirrer and stir bar

  • Heating plate or water bath

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

Procedure:

  • Catalyst Preparation (Potassium Methoxide): In a dry flask, dissolve potassium hydroxide (e.g., 1 g) in methanol (e.g., 50 mL). This solution should be prepared fresh.

  • Reaction Setup: In a separate flask, heat the coconut oil (e.g., 100 g) to approximately 60 °C while stirring.

  • Reaction: Slowly add the potassium methoxide solution to the heated oil with vigorous stirring. Maintain the temperature between 55-65 °C and continue stirring for 1-2 hours.[4]

  • Separation: After the reaction, transfer the mixture to a separatory funnel and allow it to stand for several hours or overnight. The mixture will separate into two layers: the upper layer is the methyl ester (biodiesel), and the lower, denser layer is glycerol.

  • Glycerol Removal: Carefully drain off the lower glycerol layer.

  • Washing: Wash the methyl ester layer with warm distilled water (approximately 20% of the ester volume) to remove any residual catalyst, soap, and methanol. Gently shake the separatory funnel and then allow the layers to separate. Drain the lower aqueous layer. Repeat this washing step 2-3 times, or until the wash water is neutral.

  • Drying: Transfer the washed methyl ester to a clean, dry flask and heat it to about 100-110 °C for a short period to remove any residual water. Alternatively, the ester can be dried over anhydrous sodium sulfate.

  • Product: The resulting clear, yellowish liquid is this compound, along with other fatty acid methyl esters present in coconut oil. For higher purity of this compound, fractional distillation under reduced pressure would be required.

Product Characterization

The identity and purity of the synthesized this compound can be confirmed by various spectroscopic techniques.

Spectroscopic Data
¹H NMR (CDCl₃, ppm) 3.67 (s, 3H, -OCH₃), 2.30 (t, 2H, -CH₂COO-), 1.62 (quint, 2H, -CH₂CH₂COO-), 1.26 (br s, 20H, -(CH₂)₁₀-), 0.88 (t, 3H, -CH₃)
¹³C NMR (CDCl₃, ppm) 174.4 (C=O), 51.4 (-OCH₃), 34.1, 31.9, 29.7, 29.6, 29.5, 29.4, 29.3, 29.1, 25.1, 22.7, 14.1
IR (neat, cm⁻¹) ~2920, ~2850 (C-H stretch), ~1740 (C=O stretch, ester), ~1465, ~1435 (C-H bend), ~1170 (C-O stretch)[7]
Mass Spectrum (EI, m/z) 242 (M⁺), 211, 199, 143, 87, 74 (base peak)[7][8]

Mandatory Visualizations

Fischer Esterification Pathway

Fischer_Esterification Myristic_Acid Myristic Acid (R-COOH) Protonated_Carbonyl Protonated Carbonyl Intermediate Myristic_Acid->Protonated_Carbonyl + H+ Methanol Methanol (CH3OH) H_plus H+ Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Carbonyl->Tetrahedral_Intermediate + CH3OH Water_Elimination Water Elimination Intermediate Tetrahedral_Intermediate->Water_Elimination Proton Transfer Methyl_Myristate This compound (R-COOCH3) Water_Elimination->Methyl_Myristate - H2O Water Water (H2O) Water_Elimination->Water Methyl_Myristate->Methyl_Myristate - H+

Caption: Reaction pathway for Fischer esterification of myristic acid.

Base-Catalyzed Transesterification Workflow

Transesterification_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_separation Separation cluster_purification Purification Coconut_Oil Coconut Oil (Triglyceride) Mix_Heat Mix and Heat (55-65 °C, 1-2h) Coconut_Oil->Mix_Heat Methanol Methanol Methanol->Mix_Heat KOH KOH Catalyst KOH->Mix_Heat Separatory_Funnel Separatory Funnel Mix_Heat->Separatory_Funnel Glycerol Glycerol Layer Separatory_Funnel->Glycerol Methyl_Esters Methyl Ester Layer Separatory_Funnel->Methyl_Esters Washing Water Washing Methyl_Esters->Washing Drying Drying Washing->Drying Final_Product This compound (and other FAMEs) Drying->Final_Product

Caption: Experimental workflow for transesterification of coconut oil.

Conclusion

This guide has outlined the principal laboratory methods for the synthesis of this compound: Fischer esterification and base-catalyzed transesterification. Both methods are effective and yield high-purity product. The choice of method may depend on the available starting materials, desired scale of reaction, and the specific equipment available in the laboratory. The provided protocols and data serve as a valuable resource for researchers and professionals engaged in the synthesis of this important fatty acid methyl ester. Proper characterization using the spectroscopic methods detailed herein is crucial to confirm the identity and purity of the final product.

References

The Multifaceted Mechanisms of Methyl Myristate in Biological Systems: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl myristate, the methyl ester of the saturated fatty acid myristic acid, is a compound with diverse biological activities. While often utilized in cosmetic and pharmaceutical formulations as an emollient and solvent, its mechanism of action at the cellular and molecular level is primarily indirect, relying on its hydrolysis to myristic acid. This guide provides an in-depth technical overview of the core mechanisms by which this compound and its active form, myristate, influence biological systems. The primary mechanism involves the enzymatic transfer of the myristoyl group to proteins, a process known as N-myristoylation, which is critical for protein localization and signal transduction. Additionally, myristate has been shown to modulate specific signaling pathways involved in cellular stress, growth, and metabolism. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the implicated signaling pathways to facilitate a comprehensive understanding for research and development purposes.

Core Mechanism of Action: The Role of N-Myristoylation

The principal biological activity of this compound stems from its intracellular hydrolysis to myristic acid. This fatty acid then serves as a substrate for N-myristoyltransferases (NMTs), enzymes that catalyze the covalent attachment of a myristoyl group to the N-terminal glycine residue of a wide range of proteins.[1][2][3][4] This irreversible modification, known as N-myristoylation, is a crucial lipid modification that influences protein function in several ways:

  • Membrane Targeting and Localization: The attached myristoyl group acts as a hydrophobic anchor, facilitating the association of proteins with cellular membranes, including the plasma membrane and the Golgi apparatus.[2][4] This localization is essential for their participation in signaling cascades.

  • Protein-Protein Interactions: The myristoyl group can also mediate protein-protein interactions by binding to hydrophobic pockets on other proteins.[2]

  • Signal Transduction: Many proteins involved in signal transduction, such as G-proteins and protein kinases, are myristoylated. This modification is critical for their role in cellular communication.[1][2][3]

There are two known N-myristoyltransferase isozymes in mammals, NMT1 and NMT2, which catalyze this reaction.[5] The process is highly specific for myristoyl-CoA and the N-terminal glycine of the substrate protein.[6][7]

Experimental Workflow: N-Myristoylation Assay

A general workflow to assess protein N-myristoylation is as follows:

G cluster_cell_culture Cell Culture and Treatment cluster_lysis Cell Lysis and Protein Extraction cluster_analysis Analysis of N-Myristoylation A Seed cells (e.g., HEK293T) B Treat with this compound or [3H]myristic acid A->B C Lyse cells in appropriate buffer B->C D Quantify total protein concentration C->D E SDS-PAGE and Autoradiography (for [3H]myristic acid) D->E F Immunoprecipitation of target protein D->F G Western Blot with anti-myristoylation antibody F->G H Mass Spectrometry for myristoylation site identification F->H

Figure 1: General workflow for studying protein N-myristoylation.

Modulation of Key Signaling Pathways

Myristate, derived from this compound, has been shown to influence several critical signaling pathways.

Toll-like Receptor 4 (TLR4) Signaling

N-myristoylation is essential for the function of the TRIF-related adaptor molecule (TRAM), a key component of the TLR4 signaling pathway.[1][8] TLR4 is a pattern recognition receptor that recognizes lipopolysaccharide (LPS) from Gram-negative bacteria.

  • Mechanism: TRAM undergoes N-myristoylation at its N-terminal glycine residue.[1][8] This lipid modification anchors TRAM to the plasma membrane and Golgi, where it can interact with TLR4.[1][8] Upon LPS stimulation, TLR4 recruits the myristoylated TRAM, which then acts as a bridging adaptor to recruit TIR-domain-containing adapter-inducing interferon-β (TRIF).[6][9][10] This TRAM-TRIF complex initiates a downstream signaling cascade leading to the activation of transcription factors like IRF3 and NF-κB, and the subsequent production of type I interferons and inflammatory cytokines.[6][9]

TLR4_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 TRAM Myristoylated TRAM TLR4->TRAM recruits TRIF TRIF TRAM->TRIF recruits TRAF6 TRAF6 TRIF->TRAF6 TBK1 TBK1 TRIF->TBK1 IKKi IKKi TRIF->IKKi NFkB NF-κB TRAF6->NFkB activation IRF3 IRF3 TBK1->IRF3 phosphorylation IKKi->IRF3 phosphorylation IRF3_p Phospho-IRF3 NFkB_nuc NF-κB LPS LPS LPS->TLR4 binds Genes Type I IFN & Inflammatory Genes IRF3_p->Genes transcription NFkB_nuc->Genes transcription

Figure 2: TRAM-TRIF-dependent TLR4 signaling pathway.
Cardiomyocyte Hypertrophy and Mitochondrial Dynamics

Myristate has been demonstrated to induce hypertrophy and mitochondrial fragmentation in cardiomyocytes through the upregulation of the mitochondrial E3 ubiquitin ligase MUL1.[10][11]

  • Mechanism: Exposure of cardiomyocytes to myristate leads to an increase in MUL1 protein levels.[11] MUL1 is a key regulator of mitochondrial dynamics. It promotes mitochondrial fission by stabilizing the dynamin-related protein 1 (DRP1) through SUMOylation and mediates the degradation of the mitochondrial fusion protein mitofusin 2 (MFN2) via ubiquitination.[11][12] The resulting shift towards mitochondrial fission is associated with the development of cardiomyocyte hypertrophy.[11][13]

Cardiomyocyte_Hypertrophy MethylMyristate This compound Myristate Myristate MethylMyristate->Myristate Hydrolysis MUL1 MUL1 Expression (Upregulation) Myristate->MUL1 MFN2 MFN2 (Mitochondrial Fusion) MUL1->MFN2 Ubiquitination & Degradation DRP1 DRP1 (Mitochondrial Fission) MUL1->DRP1 SUMOylation & Stabilization MitoFission Increased Mitochondrial Fission DRP1->MitoFission Hypertrophy Cardiomyocyte Hypertrophy MitoFission->Hypertrophy

Figure 3: MUL1-mediated cardiomyocyte hypertrophy and mitochondrial fission.
Melanogenesis

This compound has been shown to induce melanin production in B16F10 melanoma cells.[14] The underlying mechanism is likely linked to the upregulation of key melanogenic enzymes and the modulation of associated signaling pathways.

  • Mechanism: Melanogenesis is primarily regulated by the microphthalmia-associated transcription factor (MITF), which controls the expression of tyrosinase (TYR), tyrosinase-related protein 1 (TRP-1), and tyrosinase-related protein 2 (TRP-2).[15][16] The activity of MITF is modulated by upstream signaling pathways, including the MAPK/ERK and PI3K/Akt pathways.[14][17][18] While the precise mechanism for this compound is not fully elucidated, it is plausible that its metabolite, myristic acid, influences these pathways, leading to increased MITF expression and subsequent tyrosinase activity and melanin synthesis.

Melanogenesis_Pathway MethylMyristate This compound Signaling MAPK/ERK & PI3K/Akt Pathways MethylMyristate->Signaling modulates MITF MITF (Transcription Factor) Signaling->MITF regulates TYR Tyrosinase (TYR) MITF->TYR upregulates TRP1 TRP-1 MITF->TRP1 upregulates TRP2 TRP-2 MITF->TRP2 upregulates Melanin Melanin Synthesis TYR->Melanin TRP1->Melanin TRP2->Melanin

Figure 4: Potential signaling pathways in this compound-induced melanogenesis.

Quantitative Data Summary

CompoundBiological EffectCell Line / ModelQuantitative DataReference
This compound (in cationic niosomes)Tyrosinase Activity InductionB16F10 Melanoma Cells1.42 and 1.70-fold increase compared to control[14]
Myristic AcidAnti-inflammatory Effect (Acute)TPA-induced ear edema in miceED50 = 62 mg/kg[19]
Myristic AcidAnti-inflammatory Effect (Chronic)TPA-induced ear edema in miceED50 = 77 mg/kg[19]

Detailed Experimental Methodologies

Detailed, step-by-step protocols are proprietary to the conducting laboratories. However, based on published literature, the general methodologies for key experiments are outlined below.

Melanin Content and Tyrosinase Activity Assay[11][20][21][22]
  • Cell Culture: B16F10 melanoma cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 atmosphere.

  • Treatment: Cells are seeded in multi-well plates and treated with various concentrations of this compound (solubilized in an appropriate vehicle, e.g., DMSO) for a specified period (e.g., 72 hours).

  • Cell Lysis: After treatment, cells are washed with PBS and lysed with a buffer containing a non-ionic detergent (e.g., 1% Triton X-100).

  • Melanin Quantification: The melanin content in the cell lysate is quantified by measuring the absorbance at approximately 405 nm. The values are often normalized to the total protein content of the lysate.

  • Tyrosinase Activity: The cell lysate is incubated with L-DOPA, the substrate for tyrosinase. The formation of dopachrome is measured spectrophotometrically at around 475 nm. The activity is normalized to the total protein content.

Cardiomyocyte Hypertrophy Assay[23][24][25][26]
  • Cell Isolation and Culture: Primary neonatal or adult ventricular cardiomyocytes are isolated from rats or mice. Alternatively, a cell line such as H9c2 can be used.

  • Treatment: Cardiomyocytes are treated with myristate (complexed with BSA) for a defined duration (e.g., 24-48 hours).

  • Assessment of Hypertrophy:

    • Cell Size Measurement: Cells are fixed and stained with phalloidin (to visualize actin filaments) or other cellular markers. The cell surface area is then measured using imaging software.

    • Protein Synthesis: The rate of protein synthesis can be measured by the incorporation of radiolabeled amino acids (e.g., [3H]-leucine).

    • Gene Expression: The expression of hypertrophic marker genes, such as atrial natriuretic peptide (ANP) and β-myosin heavy chain (β-MHC), is quantified by qRT-PCR or Western blotting.

Mitochondrial Fragmentation Assay[13][16][27][28]
  • Cell Culture and Staining: Cardiomyocytes or other relevant cell types are cultured on glass-bottom dishes. Mitochondria are visualized by staining with a mitochondria-specific fluorescent dye (e.g., MitoTracker Red CMXRos) or by transfection with a mitochondria-targeted fluorescent protein.

  • Treatment: Cells are treated with myristate for the desired time.

  • Imaging: Live-cell or fixed-cell imaging is performed using a fluorescence or confocal microscope.

  • Quantification: The degree of mitochondrial fragmentation is quantified using image analysis software. This can involve measuring the aspect ratio of mitochondria (length to width) or using specialized plugins to classify mitochondrial morphology (e.g., fragmented, tubular).

Conclusion

The mechanism of action of this compound in biological systems is predominantly indirect, mediated by its hydrolysis to myristic acid. The subsequent utilization of myristate in protein N-myristoylation is a fundamental process that impacts the localization and function of a multitude of signaling proteins. The involvement of myristate in modulating key signaling pathways such as TLR4-mediated inflammation, MUL1-dependent cardiomyocyte hypertrophy, and melanogenesis highlights its diverse biological relevance. Further research is warranted to elucidate the direct effects of this compound, if any, and to expand upon the quantitative understanding of its influence on these and other cellular processes. This guide provides a foundational understanding for scientists and professionals in the field of drug development and cellular biology.

References

Solubility of Methyl Myristate in Common Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of methyl myristate in a wide array of common organic solvents. This compound, the methyl ester of myristic acid, is a fatty acid ester with significant applications in the pharmaceutical, cosmetic, and chemical industries. Its solubility characteristics are crucial for formulation development, reaction chemistry, and purification processes. This document presents available quantitative solubility data, details experimental protocols for solubility determination, and provides a visual representation of a typical experimental workflow.

Core Principles of Solubility

The solubility of a substance is governed by the principle of "like dissolves like," which suggests that substances with similar polarities are more likely to be miscible. This compound, with its long hydrocarbon chain and ester functional group, is a non-polar to weakly polar compound. Consequently, it exhibits good solubility in a range of non-polar and moderately polar organic solvents, while being virtually insoluble in highly polar solvents like water.

Quantitative Solubility Data

While comprehensive quantitative data on the solubility of this compound across a wide range of organic solvents and temperatures is not extensively documented in publicly available literature, the following table summarizes the available information. Many sources describe this compound as "miscible" or "soluble" in various solvents, indicating that it dissolves in all proportions or to a significant extent at ambient temperatures.

SolventChemical ClassPolarity (Dielectric Constant at 20°C)Solubility/Miscibility at Ambient TemperatureQuantitative Data ( g/100 mL)Source Citation(s)
Alcohols
MethanolPolar Protic32.7SolubleSlightly Soluble[1]
EthanolPolar Protic24.5Miscible100 mg/mL (temperature not specified)[2]
Ketones
AcetonePolar Aprotic20.7MiscibleMiscible[2][3]
Ethers
Diethyl EtherNon-polar4.3MiscibleMiscible[2][3]
Hydrocarbons
HexaneNon-polar1.9Soluble-
TolueneNon-polar2.4Soluble-
Chlorinated Solvents
ChloroformNon-polar4.8SolubleSparingly Soluble[1]
Esters
Ethyl AcetateModerately Polar6.0Soluble-
Amides
N,N-Dimethylformamide (DMF)Polar Aprotic36.7Soluble30 mg/mL (temperature not specified)
Sulfoxides
Dimethyl Sulfoxide (DMSO)Polar Aprotic46.7Soluble100 mg/mL (temperature not specified)[2]
Oils
Fixed OilsNon-polar-SolubleSoluble[1]
Water
WaterHighly Polar80.1InsolubleInsoluble[1][2][3]

Note: The term "miscible" implies that the two liquids are soluble in each other in all proportions. "Soluble" indicates that a significant amount of solute dissolves in the solvent, but they may not be miscible in all proportions. "Slightly" or "sparingly" soluble suggests a lower level of solubility. The quantitative data provided should be used with caution as the experimental conditions, particularly temperature, were not always specified.

Experimental Protocols for Solubility Determination

The determination of the solubility of a liquid like this compound in an organic solvent can be carried out using several established methods. The most common and straightforward is a variation of the shake-flask method, adapted for liquid-liquid systems, often referred to as a miscibility test.

Method 1: Visual Miscibility Test (Qualitative)

This method is suitable for a rapid, qualitative assessment of whether two liquids are miscible at a given temperature.

Materials:

  • This compound (high purity)

  • Solvent of interest (high purity)

  • Calibrated glass test tubes or vials with stoppers

  • Pipettes or graduated cylinders

  • Constant temperature bath or block

Procedure:

  • To a clean, dry test tube, add a known volume of the solvent (e.g., 5 mL).

  • Place the test tube in a constant temperature bath set to the desired temperature (e.g., 25 °C) and allow it to equilibrate.

  • Incrementally add known volumes of this compound to the solvent. After each addition, stopper the test tube and vortex or shake vigorously for 30-60 seconds.

  • Allow the mixture to stand and observe for any signs of immiscibility, such as the formation of a second layer, cloudiness (turbidity), or droplets.

  • If the mixture remains a single, clear phase after vigorous mixing and settling, the two liquids are considered miscible in that proportion.

  • Continue adding this compound until it constitutes a significant portion of the total volume (e.g., a 1:1 ratio with the solvent) to confirm complete miscibility. If at any point two phases are observed, the liquids are considered immiscible or partially miscible.

Method 2: Isothermal Titration for Quantitative Solubility

This method can be used to determine the saturation point of this compound in a solvent at a specific temperature.

Materials:

  • This compound (high purity)

  • Solvent of interest (high purity)

  • Jacketed glass vessel with a magnetic stirrer

  • Constant temperature circulating bath

  • Calibrated burette or syringe pump for precise additions

  • Analytical balance

Procedure:

  • Add a precisely weighed amount of the solvent to the jacketed glass vessel.

  • Circulate fluid from the constant temperature bath through the jacket of the vessel to maintain a constant temperature (e.g., 25 °C ± 0.1 °C).

  • Begin stirring the solvent at a constant rate.

  • Slowly titrate the this compound into the solvent from the burette or syringe pump at a constant, slow rate.

  • Continuously observe the solution for the first sign of persistent cloudiness or the formation of a second phase that does not disappear with mixing. This is the saturation point.

  • Record the volume of this compound added.

  • Calculate the solubility in grams of this compound per 100 g of solvent or other desired units.

Method 3: Gravimetric Determination of Saturated Solution Composition (for partially miscible systems)

This method is more rigorous and suitable for determining the precise composition of each phase in a partially miscible system at equilibrium.

Materials:

  • This compound (high purity)

  • Solvent of interest (high purity)

  • Jacketed, sealed glass vessel with vigorous stirring mechanism

  • Constant temperature circulating bath

  • Centrifuge (if necessary for phase separation)

  • Separatory funnel

  • Gas chromatograph (GC) with a suitable column and detector (e.g., Flame Ionization Detector - FID)

Procedure:

  • Add an excess amount of this compound to a known amount of the solvent in the jacketed vessel.

  • Seal the vessel and equilibrate the mixture at the desired temperature for an extended period (e.g., 24-48 hours) with continuous, vigorous stirring to ensure equilibrium is reached.

  • Stop the stirring and allow the two phases to separate. If separation is slow, the mixture can be centrifuged.

  • Carefully sample a known weight of each phase using a syringe, taking care not to disturb the interface.

  • Prepare standard solutions of this compound in the solvent of known concentrations.

  • Analyze the samples of each phase and the standard solutions by GC to determine the concentration of this compound in the solvent-rich phase and the concentration of the solvent in the this compound-rich phase.

  • Construct a calibration curve from the standard solutions to quantify the results from the phase samples.

Experimental Workflow Diagram

The following diagram illustrates a generalized workflow for determining the solubility of this compound in an organic solvent using the shake-flask method followed by quantitative analysis.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis cluster_result Result prep_solute Weigh this compound mix Combine in Sealed Vial prep_solute->mix prep_solvent Measure Solvent Volume prep_solvent->mix shake Agitate at Constant Temperature (e.g., 24-48 hours) mix->shake settle Allow Phases to Settle shake->settle centrifuge Centrifuge (Optional) settle->centrifuge If needed sample Sample Supernatant settle->sample centrifuge->sample analyze Quantitative Analysis (e.g., GC, HPLC) sample->analyze calculate Calculate Solubility analyze->calculate

Workflow for Quantitative Solubility Determination.

Logical Relationship of Solubility

The following diagram illustrates the key factors influencing the solubility of this compound.

G cluster_solute This compound Properties cluster_solvent Solvent Properties cluster_outcome Solubility Outcome solute Low Polarity (Long Hydrocarbon Chain) high_solubility High Solubility / Miscibility solute->high_solubility 'Like Dissolves Like' ester_group Ester Group (Weakly Polar) ester_group->high_solubility solvent_polarity Polarity solvent_polarity->high_solubility Similar Polarity low_solubility Low Solubility / Immiscibility solvent_polarity->low_solubility Dissimilar Polarity h_bonding Hydrogen Bonding Capacity h_bonding->low_solubility High H-Bonding (e.g., Water)

Factors Influencing this compound Solubility.

This technical guide serves as a foundational resource for professionals working with this compound. Further experimental work is encouraged to expand the quantitative solubility data across a broader range of solvents and temperatures to facilitate more precise applications in research and development.

References

Spectroscopic data (NMR, IR, Mass Spec) of methyl myristate for identification.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for methyl myristate, a saturated fatty acid methyl ester. The information enclosed is intended to aid in the identification and characterization of this compound through nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). Detailed experimental protocols, data summaries, and visual aids are presented to support research and development activities.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data of this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
3.67Singlet3H-O-CH
2.30Triplet2H-CH ₂-C(=O)O-
1.62Quintet2H-CH ₂-CH₂-C(=O)O-
1.26Multiplet20H-(CH ₂)₁₀-
0.88Triplet3HCH ₃-(CH₂)₁₁-

Data sourced from publicly available spectral databases.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: ¹³C NMR Spectroscopic Data of this compound

Chemical Shift (δ) ppmAssignment
174.4C =O
51.4-O-C H₃
34.1-C H₂-C(=O)O-
31.9-(C H₂)n-
29.7-(C H₂)n-
29.6-(C H₂)n-
29.5-(C H₂)n-
29.4-(C H₂)n-
29.3-(C H₂)n-
29.2-(C H₂)n-
25.1-C H₂-CH₂-C(=O)O-
22.7C H₃-C H₂-
14.1C H₃-CH₂-

Data sourced from publicly available spectral databases.[1]

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands of this compound

Wavenumber (cm⁻¹)IntensityAssignment
2924StrongC-H stretch (asymmetric, CH₂)
2853StrongC-H stretch (symmetric, CH₂)
1743StrongC=O stretch (ester)
1465MediumC-H bend (CH₂)
1170StrongC-O stretch (ester)

Data sourced from publicly available spectral databases.

Mass Spectrometry (MS)

Table 4: Major Mass Fragments of this compound (Electron Ionization)

Mass-to-Charge Ratio (m/z)Relative IntensityAssignment
242Low[M]⁺ (Molecular Ion)
211Medium[M - OCH₃]⁺
199Low[M - C₃H₇]⁺
143Medium[C₈H₁₅O₂]⁺
87High[CH₃OC(=O)CH₂CH₂]⁺
74Very High (Base Peak)[CH₃OC(=O)H₂]⁺ (McLafferty rearrangement)

Data sourced from publicly available spectral databases.[2]

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound.

Materials:

  • This compound sample

  • Deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard

  • 5 mm NMR tubes

  • NMR Spectrometer (e.g., 400 MHz)[3]

Procedure:

  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of CDCl₃ containing 0.03% (v/v) TMS in a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • Insert the sample tube into the NMR spectrometer.

    • Lock the spectrometer onto the deuterium signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition: [3][4]

    • Acquire the ¹H NMR spectrum using a standard single-pulse sequence.

    • Typical parameters include a 90° pulse angle, a spectral width of 12-16 ppm, a relaxation delay of 1-5 seconds, and an acquisition time of 2-4 seconds.[3]

    • Collect a sufficient number of scans (e.g., 8-16) to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition: [5]

    • Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence (e.g., inverse-gated decoupling to minimize the Nuclear Overhauser Effect for quantitative analysis).[5]

    • Typical parameters include a 30-45° pulse angle, a spectral width of 200-250 ppm, and a relaxation delay of 2-10 seconds.[5]

    • A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase correct the spectra.

    • Perform baseline correction.

    • Calibrate the chemical shift scale using the TMS signal at 0.00 ppm for ¹H and the CDCl₃ signal at 77.16 ppm for ¹³C.[5]

    • Integrate the signals in the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

Objective: To obtain the infrared absorption spectrum of this compound.

Materials:

  • This compound sample

  • Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory or salt plates (e.g., NaCl or KBr) for thin-film analysis.

Procedure (using ATR-FTIR):

  • Background Spectrum: Record a background spectrum of the clean ATR crystal to account for atmospheric and instrumental absorptions.

  • Sample Application: Place a small drop of liquid this compound directly onto the ATR crystal.

  • Spectrum Acquisition:

    • Acquire the sample spectrum over a typical mid-IR range of 4000-400 cm⁻¹.[6]

    • Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

  • Data Processing:

    • The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Label the significant peaks with their corresponding wavenumbers.

Mass Spectrometry (MS)

Objective: To obtain the mass spectrum of this compound and identify its molecular ion and fragmentation pattern.

Materials:

  • This compound sample

  • Gas Chromatograph-Mass Spectrometer (GC-MS) system with an electron ionization (EI) source.

  • Helium carrier gas.

  • Appropriate solvent for sample dilution (e.g., hexane or dichloromethane).

Procedure:

  • Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a suitable volatile solvent.

  • GC-MS Instrument Setup:

    • GC Conditions:

      • Injector Temperature: 250 °C

      • Column: A suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

      • Oven Temperature Program: Start at a suitable initial temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp at a rate of 10-20 °C/min to a final temperature of 250-280 °C and hold for several minutes.[7]

      • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • MS Conditions:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.[8]

      • Mass Range: Scan from m/z 40 to 400.

      • Ion Source Temperature: 230 °C.

      • Transfer Line Temperature: 280 °C.

  • Injection and Acquisition: Inject a small volume (e.g., 1 µL) of the prepared sample solution into the GC-MS system. The data acquisition will be initiated by the instrument control software.

  • Data Analysis:

    • Identify the peak corresponding to this compound in the total ion chromatogram (TIC).

    • Extract the mass spectrum for that peak.

    • Identify the molecular ion peak and major fragment ions.

    • Compare the obtained spectrum with a library of mass spectra (e.g., NIST, Wiley) for confirmation.

Visualizations

The following diagrams illustrate key workflows and relationships in the spectroscopic analysis of this compound.

Spectroscopic_Analysis_Workflow cluster_prep Sample Preparation cluster_conclusion Conclusion Sample This compound Sample Dissolution Dissolution in Deuterated Solvent (NMR) or Volatile Solvent (GC-MS) Sample->Dissolution IR IR Spectroscopy (FTIR-ATR) Sample->IR NMR NMR Spectroscopy (¹H & ¹³C) Dissolution->NMR MS Mass Spectrometry (GC-MS) Dissolution->MS NMR_Data NMR Spectra: Chemical Shifts, Integration, Multiplicity NMR->NMR_Data IR_Data IR Spectrum: Functional Group Identification IR->IR_Data MS_Data Mass Spectrum: Molecular Weight, Fragmentation Pattern MS->MS_Data Structure Structural Elucidation & Compound Identification NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Figure 1: General workflow for the spectroscopic identification of a chemical compound.

Mass_Spec_Fragmentation node_M This compound [C₁₅H₃₀O₂]⁺˙ m/z = 242 node_211 [M - OCH₃]⁺ m/z = 211 node_M->node_211 - OCH₃ node_74 McLafferty Rearrangement [C₃H₆O₂]⁺˙ m/z = 74 (Base Peak) node_M->node_74 γ-H transfer node_87 [C₄H₇O₂]⁺ m/z = 87 node_M->node_87 - C₁₁H₂₃ node_143 [C₈H₁₅O₂]⁺ m/z = 143 node_M->node_143 - C₇H₁₅ node_fragments Other Alkyl Fragments node_M->node_fragments Alkyl chain cleavage

Figure 2: Key fragmentation pathways of this compound in EI-MS.

References

A Technical Guide to the Fatty Acid Methyl Ester (FAME) Composition of Natural Oils for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the fatty acid methyl ester (FAME) composition of various natural oils. It is designed for researchers, scientists, and professionals in drug development who are interested in the chemical makeup of these oils and their potential biological activities. This document details the experimental protocols for FAME analysis and presents the quantitative data in a clear, comparative format.

Introduction to Fatty Acids and Natural Oils

Natural oils are complex mixtures of triglycerides, which are esters derived from glycerol and three fatty acids. The specific fatty acid composition of an oil determines its physical properties and its physiological effects. Fatty acids are carboxylic acids with a long aliphatic chain, which can be either saturated or unsaturated.[1] The analysis of fatty acid composition is crucial for understanding the nutritional value, stability, and potential therapeutic applications of natural oils. For analytical purposes, the fatty acids in triglycerides are typically converted to their corresponding fatty acid methyl esters (FAMEs), which are more volatile and suitable for gas chromatography.[2]

Quantitative FAME Composition of Common Natural Oils

The following tables summarize the typical FAME composition of several common natural oils. It is important to note that the exact composition can vary depending on factors such as the plant variety, growing conditions, and processing methods.[3][4]

Table 1: FAME Composition of Common Vegetable Oils (% of Total Fatty Acids)

Fatty AcidCanola Oil[5][6][7][8]Corn Oil[2][9][10][11]Flaxseed Oil[12][13][14][15]Olive OilPeanut Oil[3][16][17][18]Sesame OilSoybean Oil[1][4][19][20][21]Sunflower Oil[22][23][24][25]
Saturated
Palmitic (C16:0)4.0 - 5.011.0 - 13.06.0 - 7.07.5 - 20.09.3 - 13.07.9 - 12.010.0 - 11.05.0 - 7.6
Stearic (C18:0)1.5 - 2.52.0 - 3.33.4 - 4.60.5 - 5.01.1 - 3.64.8 - 6.14.02.7 - 6.5
Arachidic (C20:0)0.5 - 0.70.3 - 0.70.1 - 0.20.0 - 0.60.3 - 2.40.3 - 0.4<0.50.2 - 0.3
Behenic (C22:0)0.2 - 0.3<0.50.1 - 0.20.0 - 0.21.8 - 4.4<0.3<0.50.3 - 1.5
Lignoceric (C24:0)<0.2<0.2<0.20.0 - 0.20.4 - 1.9<0.1<0.5<0.2
Monounsaturated
Oleic (C18:1)55.0 - 65.024.0 - 42.017.5 - 22.655.0 - 83.035.6 - 58.335.0 - 50.023.014.0 - 39.4
Polyunsaturated
Linoleic (C18:2)20.0 - 25.034.0 - 59.012.5 - 17.03.5 - 21.020.9 - 43.235.0 - 50.051.0 - 57.048.3 - 74.0
α-Linolenic (C18:3)8.0 - 10.00.5 - 1.553.0 - 57.5<1.0<0.10.2 - 0.57.0 - 10.0<0.3

Table 2: FAME Composition of Tropical Oils (% of Total Fatty Acids)

Fatty AcidCoconut Oil[26][27][28][29][30]Palm Oil[31][32][33][34][35]
Saturated
Caprylic (C8:0)7.0 - 8.0-
Capric (C10:0)5.0 - 7.0-
Lauric (C12:0)45.0 - 53.00.1 - 0.5
Myristic (C14:0)16.0 - 21.01.0 - 1.5
Palmitic (C16:0)7.5 - 10.244.0 - 45.0
Stearic (C18:0)2.0 - 4.04.0 - 5.0
Monounsaturated
Oleic (C18:1)5.0 - 10.039.0 - 40.0
Polyunsaturated
Linoleic (C18:2)1.0 - 2.510.0 - 11.0

Experimental Protocols for FAME Analysis

The standard method for analyzing the fatty acid composition of natural oils involves a two-step process: transesterification of the triglycerides to FAMEs, followed by analysis using gas chromatography with a flame ionization detector (GC-FID).

Transesterification of Triglycerides to FAMEs

This process, also known as esterification, converts the fatty acids from their glycerol backbone into methyl esters. There are two common methods: base-catalyzed and acid-catalyzed transesterification.

3.1.1. Base-Catalyzed Transesterification (e.g., using KOH in Methanol)

This is a rapid method suitable for oils with low free fatty acid content.

  • Reagents:

    • Potassium hydroxide (KOH) in methanol (e.g., 2 M)

    • n-Hexane

    • Anhydrous sodium sulfate

  • Procedure:

    • Weigh approximately 50-100 mg of the oil sample into a screw-cap test tube.

    • Add 2 mL of n-hexane to dissolve the oil.

    • Add 0.2 mL of 2 M methanolic KOH solution.

    • Cap the tube tightly and vortex for 2 minutes at room temperature.

    • Allow the layers to separate. The upper hexane layer contains the FAMEs.

    • Transfer the upper layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

    • The sample is now ready for GC-FID analysis.

3.1.2. Acid-Catalyzed Transesterification (e.g., using BF₃ in Methanol)

This method is suitable for oils with higher free fatty acid content as it esterifies both free fatty acids and triglycerides.

  • Reagents:

    • Boron trifluoride (BF₃) in methanol (12-14% w/v)

    • n-Hexane

    • Saturated sodium chloride (NaCl) solution

    • Anhydrous sodium sulfate

  • Procedure:

    • Weigh approximately 50-100 mg of the oil sample into a screw-cap test tube.

    • Add 2 mL of 12-14% BF₃-methanol solution.

    • Cap the tube tightly and heat in a water bath at 60-100°C for 5-10 minutes.

    • Cool the tube to room temperature.

    • Add 1 mL of n-hexane and 1 mL of saturated NaCl solution.

    • Vortex the tube for 1 minute.

    • Allow the layers to separate. The upper hexane layer contains the FAMEs.

    • Transfer the upper layer to a clean vial containing anhydrous sodium sulfate.

    • The sample is now ready for GC-FID analysis.

Gas Chromatography (GC-FID) Analysis of FAMEs

GC-FID is the most common technique for separating and quantifying FAMEs.

  • Instrumentation:

    • Gas chromatograph equipped with a Flame Ionization Detector (FID).

    • Capillary column suitable for FAME analysis (e.g., a polar column like a BPX70 or a FAMEWAX).

  • Typical GC-FID Conditions:

    • Injector Temperature: 250°C

    • Detector Temperature: 260°C

    • Carrier Gas: Helium or Hydrogen

    • Oven Temperature Program:

      • Initial temperature: 100°C, hold for 2 minutes.

      • Ramp to 180°C at 10°C/minute, hold for 5 minutes.

      • Ramp to 240°C at 5°C/minute, hold for 10 minutes.

    • Injection Volume: 1 µL

    • Split Ratio: 50:1 or 100:1

  • Quantification:

    • FAMEs are identified by comparing their retention times to those of a known FAME standard mixture.

    • Quantification is typically performed by area normalization, where the area of each peak is expressed as a percentage of the total area of all fatty acid peaks. For more accurate quantification, an internal standard (e.g., C17:0 or C19:0 methyl ester) can be used.

Visualizing Experimental and Logical Workflows

Experimental Workflow for FAME Analysis

The following diagram illustrates the general workflow for the analysis of FAMEs from natural oils.

FAME_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis OilSample Natural Oil Sample Transesterification Transesterification (Base or Acid Catalyzed) OilSample->Transesterification Extraction Hexane Extraction Transesterification->Extraction Drying Drying with Na₂SO₄ Extraction->Drying GC_FID GC-FID Analysis Drying->GC_FID DataProcessing Data Processing (Peak Integration & Identification) GC_FID->DataProcessing Quantification Quantification (% Composition) DataProcessing->Quantification

FAME Analysis Workflow from Natural Oil.
Logical Relationship of Fatty Acids to Cellular Signaling

Fatty acids derived from natural oils are not only sources of energy but also act as important signaling molecules that can modulate various cellular processes. This is of particular interest in drug development, as these pathways can be targeted for therapeutic intervention.

Fatty_Acid_Signaling cluster_pathways Cellular Signaling Pathways cluster_responses Physiological Responses DietaryOils Dietary Natural Oils (Triglycerides) FattyAcids Free Fatty Acids (e.g., Palmitic, Oleic, Linoleic, α-Linolenic) DietaryOils->FattyAcids Digestion & Absorption Eicosanoids Eicosanoid Synthesis (Prostaglandins, Leukotrienes) FattyAcids->Eicosanoids PKC Protein Kinase C (PKC) Activation/Modulation FattyAcids->PKC GPCR G-Protein Coupled Receptor (GPCR) Activation (e.g., GPR40, GPR120) FattyAcids->GPCR GeneExpression Nuclear Receptor Activation (e.g., PPARs) -> Gene Expression FattyAcids->GeneExpression Inflammation Inflammation Eicosanoids->Inflammation CellGrowth Cell Growth & Differentiation PKC->CellGrowth Metabolism Metabolic Regulation GPCR->Metabolism GeneExpression->Inflammation GeneExpression->Metabolism

Fatty Acid Involvement in Cellular Signaling.

Role of Fatty Acids in Cellular Signaling Pathways

Fatty acids released from the diet can act as signaling molecules, influencing a variety of cellular functions.[36] This is a critical area of research for drug development, as understanding these pathways can lead to new therapeutic targets.

  • Eicosanoid Synthesis: Polyunsaturated fatty acids, particularly arachidonic acid (an omega-6 fatty acid) and eicosapentaenoic acid (an omega-3 fatty acid), are precursors to eicosanoids. These are potent signaling molecules that include prostaglandins, thromboxanes, and leukotrienes, which are key mediators of inflammation. The balance between omega-3 and omega-6 derived eicosanoids can significantly impact inflammatory responses.

  • Protein Kinase and G-Protein Modulation: Free fatty acids can directly modulate the activity of key signaling proteins such as protein kinase C (PKC) and G-proteins.[36] This can affect a wide range of downstream cellular processes, including cell growth, differentiation, and apoptosis.

  • Nuclear Receptor Activation: Fatty acids and their derivatives can act as ligands for nuclear receptors, such as peroxisome proliferator-activated receptors (PPARs).[37] Activation of PPARs leads to changes in the expression of genes involved in lipid metabolism and inflammation.

  • Palmitic Acid and Inflammation: Palmitic acid, a common saturated fatty acid, has been shown to act as a signaling molecule that can promote inflammatory responses in macrophages through pathways involving Toll-like receptors (TLRs).[38][39][40][41] This has implications for metabolic diseases such as insulin resistance.[39]

  • Membrane Receptors: Long-chain fatty acids can also signal through membrane receptors like CD36 and G protein-coupled receptors FFAR1 and FFAR4, which are involved in nutrient uptake and metabolic regulation.[42]

Conclusion

The fatty acid composition of natural oils is a key determinant of their biological properties. This guide provides a foundational understanding of the FAME profiles of common oils, the experimental methods for their analysis, and the involvement of their constituent fatty acids in critical cellular signaling pathways. This information serves as a valuable resource for researchers and professionals in the field of drug development, providing a basis for further investigation into the therapeutic potential of natural oils and their components.

References

The Discovery and Enduring Significance of Myristic Acid and Its Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and evolving scientific understanding of myristic acid and its esters. From its initial isolation in the mid-19th century to its contemporary role in intricate cellular signaling pathways, myristic acid has transitioned from a simple fatty acid to a key molecule of interest in biochemistry and drug development. This document details the historical context of its discovery, outlines the progression of synthetic methodologies for its esters, and delves into the critical biological process of N-myristoylation. Detailed experimental protocols for the isolation of myristic acid and the synthesis of its esters are provided, alongside a quantitative summary of its natural abundance and physicochemical properties. Signaling pathways involving myristoylated proteins, crucial in cellular function and disease, are visually represented to facilitate a deeper understanding of their complex mechanisms.

Discovery and Early History of Myristic Acid

Myristic acid, systematically known as tetradecanoic acid, was first isolated in 1841 by the Scottish chemist Lyon Playfair.[1][2] He successfully extracted this 14-carbon saturated fatty acid from the seeds of the nutmeg tree, Myristica fragrans, from which the acid derives its name.[1][2] Initially, it was identified as a component of nutmeg butter, where it exists predominantly as the triglyceride, trimyristin.[2]

Early research focused on characterizing its physical and chemical properties. It was established to be a white, crystalline solid at room temperature, insoluble in water but soluble in organic solvents like ethanol and ether.[3] The principal sources of myristic acid were identified as coconut oil, palm kernel oil, and butterfat, in addition to its initial discovery in nutmeg.[2][4]

Myristic Acid Esters: A History of Synthesis

The synthesis of esters of myristic acid has a history rooted in the foundational principles of organic chemistry and has evolved with the advent of new catalytic methods.

Early Methods: Fischer-Speier Esterification

One of the earliest and most fundamental methods for synthesizing esters is the Fischer-Speier esterification, first described by Emil Fischer and Arthur Speier in 1895.[5][6] This acid-catalyzed reaction involves heating a carboxylic acid with an alcohol in the presence of a strong acid catalyst, typically sulfuric acid or p-toluenesulfonic acid.[5] This reversible reaction was the cornerstone for the initial synthesis of simple myristate esters like methyl myristate and ethyl myristate in laboratory settings.[7][8]

Modern Synthetic Approaches

While Fischer-Speier esterification remains a valuable method, the demand for more efficient, selective, and environmentally benign processes has led to the development of advanced synthetic techniques.

  • Enzymatic Esterification: The use of lipases as biocatalysts for ester synthesis has gained significant traction. This method offers high selectivity and operates under milder reaction conditions, reducing the formation of byproducts.[9]

  • Microwave-Assisted Synthesis: Microwave irradiation has been employed to accelerate the esterification of myristic acid, significantly reducing reaction times and often improving yields compared to conventional heating methods.[10]

These modern approaches are now widely used in the industrial production of myristic acid esters, such as isopropyl myristate, which is extensively used in the cosmetic and pharmaceutical industries as an emollient and penetration enhancer.[11]

Biological Significance: The Discovery of N-Myristoylation

The biological importance of myristic acid extends far beyond its role as a simple lipid. A pivotal discovery in the 1980s revealed its crucial function in a post-translational modification process known as N-myristoylation.

In 1982, K. Titani and his colleagues identified that the catalytic subunit of cAMP-dependent protein kinase was modified by the covalent attachment of a myristoyl group to its N-terminal glycine residue. This discovery opened a new field of study into the role of lipid modifications in protein function.

N-myristoylation is a co- and post-translational modification catalyzed by the enzyme N-myristoyltransferase (NMT).[12] This enzyme transfers a myristoyl group from myristoyl-CoA to the N-terminal glycine of a wide range of eukaryotic and viral proteins.[12] This irreversible modification facilitates the anchoring of proteins to cellular membranes and mediates protein-protein interactions, playing a critical role in a multitude of signaling pathways.[12][13]

Key Signaling Pathways Involving Myristoylated Proteins

N-myristoylation is integral to the function of numerous proteins involved in cellular signaling, including those implicated in cancer and apoptosis.

Src Family Kinases (SFKs)

Src family kinases are a group of non-receptor tyrosine kinases that play critical roles in cell proliferation, differentiation, and survival.[12] The myristoylation of the N-terminal glycine of Src is essential for its localization to the plasma membrane, a prerequisite for its kinase activity and downstream signaling.[12] Dysregulation of Src activity is a hallmark of many cancers, making NMT an attractive therapeutic target.[12]

Src_Signaling cluster_membrane Plasma Membrane cluster_cytosol Src_inactive Inactive Src (Myristoyl group sequestered) Src_active Active Src (Myristoyl group exposed) Src_inactive->Src_active Activation Signal (e.g., dephosphorylation) Receptor Receptor Src_active->Receptor Membrane Targeting Downstream_Signaling Downstream Signaling (Proliferation, Survival) Receptor->Downstream_Signaling Kinase Activity NMT N-Myristoyltransferase (NMT) NMT->Src_inactive Myristoylated Src Myristoyl_CoA Myristoyl-CoA Myristoyl_CoA->NMT Nascent_Src Nascent Src Polypeptide Nascent_Src->NMT Co-translational myristoylation

Src Family Kinase Activation and Membrane Targeting.
G-Protein Alpha Subunits

Heterotrimeric G-proteins are crucial components of signal transduction pathways that transmit signals from G-protein coupled receptors (GPCRs) to intracellular effectors. The α-subunits of the Gi/Go family of G-proteins are N-myristoylated.[14] This lipid modification is essential for their membrane association and their interaction with the βγ-subunits, which is critical for proper signal transduction.[14][15]

G_Protein_Signaling cluster_membrane Plasma Membrane GPCR GPCR G_alpha_myr Myristoylated Gα (GDP-bound) GPCR->G_alpha_myr Activates G_alpha_myr_GTP Myristoylated Gα (GTP-bound) G_alpha_myr->G_alpha_myr_GTP GDP/GTP Exchange GDP GDP G_alpha_myr->GDP G_beta_gamma Gβγ Effector Effector (e.g., Adenylyl Cyclase) G_beta_gamma->Effector Regulates Ligand Ligand Ligand->GPCR Binds G_alpha_myr_GTP->G_beta_gamma Dissociates G_alpha_myr_GTP->Effector Regulates GTP GTP GTP->G_alpha_myr_GTP

G-Protein Alpha Subunit Myristoylation and Signaling.
Apoptosis

N-myristoylation also plays a role in the regulation of apoptosis (programmed cell death). Certain pro-apoptotic proteins, such as Bid, are cleaved by caspases during apoptosis, exposing a new N-terminal glycine residue.[16][17] This newly exposed glycine can then be myristoylated by NMT, leading to the translocation of the protein to the mitochondria, where it promotes the release of cytochrome c and the activation of the apoptotic cascade.[16]

Apoptosis_Signaling Apoptotic_Stimulus Apoptotic Stimulus (e.g., FasL) Caspase8 Caspase-8 Apoptotic_Stimulus->Caspase8 activates Bid Bid Caspase8->Bid cleaves tBid tBid Bid->tBid NMT NMT tBid->NMT Post-translational myristoylation myr_tBid Myristoylated tBid NMT->myr_tBid Myristoyl_CoA Myristoyl-CoA Myristoyl_CoA->NMT Mitochondrion Mitochondrion myr_tBid->Mitochondrion translocates to Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c releases Apoptosis Apoptosis Cytochrome_c->Apoptosis initiates

Role of N-myristoylation in Apoptosis.

Quantitative Data

Table 1: Physicochemical Properties of Myristic Acid and Common Esters
CompoundIUPAC NameMolecular FormulaMolar Mass ( g/mol )Melting Point (°C)Boiling Point (°C)
Myristic AcidTetradecanoic acidC₁₄H₂₈O₂228.3752-54250 (at 100 mmHg)
This compoundMethyl tetradecanoateC₁₅H₃₀O₂242.4017-19295
Ethyl MyristateEthyl tetradecanoateC₁₆H₃₂O₂256.4211-12298
Isopropyl MyristatePropan-2-yl tetradecanoateC₁₇H₃₄O₂270.45-3192 (at 20 mmHg)

Data compiled from various sources.[3][18][19]

Table 2: Typical Myristic Acid Content in Natural Sources
Natural SourceMyristic Acid Content (% of total fatty acids)
Nutmeg Oil65 - 75
Coconut Oil15 - 23
Palm Kernel Oil14 - 18
Butterfat (Bovine)8 - 14
Human Milk Fat~8.6

Data compiled from various sources.[2][20][21]

Experimental Protocols

Isolation of Myristic Acid from Nutmeg

This protocol involves the extraction of trimyristin from ground nutmeg followed by its hydrolysis to yield myristic acid.

Isolation_Workflow Start Start: Ground Nutmeg Extraction 1. Reflux Extraction with tert-Butyl Methyl Ether Start->Extraction Filtration1 2. Hot Filtration to remove solids Extraction->Filtration1 Evaporation 3. Solvent Evaporation to yield crude Trimyristin Filtration1->Evaporation Recrystallization 4. Recrystallization from Acetone to purify Trimyristin Evaporation->Recrystallization Hydrolysis 5. Saponification (Hydrolysis) with NaOH in Ethanol Recrystallization->Hydrolysis Acidification 6. Acidification with HCl to precipitate Myristic Acid Hydrolysis->Acidification Filtration2 7. Vacuum Filtration to isolate Myristic Acid Acidification->Filtration2 Drying 8. Drying of Myristic Acid crystals Filtration2->Drying End End: Pure Myristic Acid Drying->End

Workflow for the Isolation of Myristic Acid from Nutmeg.

Procedure:

  • Extraction of Trimyristin:

    • Weigh 1.00 g of ground nutmeg and place it in a round-bottom flask.[22]

    • Add 3 mL of tert-butyl methyl ether and a boiling chip.[22]

    • Reflux the mixture gently for 10 minutes.[1]

    • Allow the solid to settle and filter the hot solution to remove the nutmeg residue.[1]

    • Evaporate the solvent from the filtrate to obtain crude trimyristin.[1]

  • Purification of Trimyristin:

    • Recrystallize the crude trimyristin from a minimal amount of hot acetone.[22]

    • Collect the purified trimyristin crystals by vacuum filtration and allow them to dry.[1]

  • Hydrolysis to Myristic Acid:

    • In a clean round-bottom flask, combine 60 mg of purified trimyristin, 2 mL of 6 M NaOH, and 2 mL of 95% ethanol.[22]

    • Reflux the mixture for 45 minutes.[22]

    • After cooling, pour the reaction mixture into a beaker containing 8 mL of water.[22]

    • Slowly add 2 mL of concentrated HCl with stirring to precipitate the myristic acid.[22]

    • Cool the mixture in an ice bath for 10 minutes.[22]

    • Collect the myristic acid crystals by vacuum filtration, wash with cold water, and dry thoroughly.[22]

Synthesis of Isopropyl Myristate

This protocol describes the synthesis of isopropyl myristate via acid-catalyzed esterification.

Synthesis_Workflow Start Start: Myristic Acid & Isopropanol Mixing 1. Mix Myristic Acid and Isopropanol in a reaction vessel Start->Mixing Catalyst 2. Add Acid Catalyst (e.g., Sulfuric Acid) Mixing->Catalyst Reflux 3. Heat under Reflux (e.g., 70-85°C for 4-6 hours) Catalyst->Reflux Water_Removal 4. Separate the aqueous layer Reflux->Water_Removal Washing 5. Wash the organic layer Water_Removal->Washing Purification 6. Purify by distillation under reduced pressure Washing->Purification End End: Isopropyl Myristate Purification->End

Workflow for the Synthesis of Isopropyl Myristate.

Procedure:

  • Reaction Setup:

    • In a reaction kettle, combine myristic acid and isopropanol. A typical molar ratio of isopropanol to myristic acid is 3:1.[10][23]

    • Begin heating and stirring the mixture.[23]

  • Esterification:

    • When the temperature reaches 45-55°C, add a catalytic amount of sulfuric acid (e.g., 5% of the total weight).[11][23]

    • Continue heating to maintain a reflux temperature of 70-85°C for 4-6 hours.[23]

    • Continuously remove the water formed during the reaction to drive the equilibrium towards the product.[24]

  • Work-up and Purification:

    • After the reaction is complete (as determined by monitoring the acid value), cool the mixture.[11]

    • Wash the crude product with water and then with a dilute sodium bicarbonate solution to neutralize the acid catalyst.[7]

    • Separate the organic layer and dry it over an anhydrous drying agent (e.g., sodium sulfate).[25]

    • Purify the isopropyl myristate by vacuum distillation.[11]

Conclusion

From its humble beginnings as a constituent of nutmeg, myristic acid has emerged as a molecule of profound biological importance. Its discovery and the subsequent elucidation of the role of its derivatives and its function in N-myristoylation have provided invaluable insights into the regulation of cellular signaling. The ongoing research into myristoylated proteins and the enzymes that catalyze this modification holds significant promise for the development of novel therapeutic agents for a range of diseases, including cancer and infectious diseases. This guide serves as a foundational resource for professionals in the field, encapsulating the historical context, key scientific advancements, and practical methodologies related to myristic acid and its esters.

References

An In-depth Technical Guide to the Thermochemical Properties and Stability of Methyl Tetradecanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl tetradecanoate, also known as methyl myristate, is a saturated fatty acid methyl ester (FAME) with the chemical formula C15H30O2. It is a compound of significant interest in various scientific and industrial fields, including biofuels, cosmetics, and pharmaceuticals. A thorough understanding of its thermochemical properties and thermal stability is crucial for its application, synthesis, and storage. This technical guide provides a comprehensive overview of the key thermochemical data, experimental methodologies for their determination, and an analysis of the thermal stability of methyl tetradecanoate.

Thermochemical Properties

The thermochemical properties of methyl tetradecanoate have been determined through various experimental techniques. The following tables summarize the key quantitative data available in the literature.

Table 1: Enthalpic and Entropic Properties of Methyl Tetradecanoate

PropertyValueUnitsMethodReference
Standard Enthalpy of Combustion (liquid)-9430.7 ± 0.4kJ/molCombustion CalorimetryFreedman, Bagby, et al., 1989[1]
-9445.6 ± 2.1kJ/molCombustion CalorimetryAdriaanse, Dekker, et al., 1965[1]
Standard Enthalpy of Formation (liquid)-759.4kJ/molCalculation from Combustion DataNIST[1]
-744.5kJ/molCalculation from Combustion DataNIST[1]
Standard Enthalpy of Vaporization86.6 ± 0.8kJ/molAveraged ValueNIST[2]
Enthalpy of Fusion50.21kJ/molAcree, 1993[2]
Enthalpy of Sublimation137.7 ± 2.1kJ/molDavies and Kybett, 1965[2]

Table 2: Heat Capacity and Phase Transition Temperatures of Methyl Tetradecanoate

PropertyValueUnitsTemperature (K)MethodReference
Molar Heat Capacity (liquid)505.4J/mol·K298.15Fuchs, 1979[1]
Melting Point291.85KGaikwad and Subrahmanyam, 1985[2]
292KWhitmore, Sutherland, et al., 1942[2]
290KChickos, Braton, et al., 1991[2]
Boiling Point596.2KAldrich Chemical Company Inc., 1990[2]

Thermal Stability

The thermal stability of fatty acid methyl esters is a critical parameter for their use as biofuels and in other high-temperature applications. Studies on the thermal decomposition of FAMEs indicate that their stability is influenced by factors such as chain length and degree of unsaturation.

One study investigating the thermal decomposition of FAMEs in supercritical methanol reported that saturated esters like methyl tetradecanoate are stable at temperatures up to 325 °C.[3] Above this temperature, isomerization, hydrogenation, and pyrolysis reactions can occur.[3]

Another study focusing on the thermal analysis of straight-chain FAMEs (C6-C14) using thermogravimetric analysis (TGA) and differential thermal analysis (DTA) observed a main decomposition effect in the temperature range of 105°C to 215°C.[4] For methyl tetradecanoate specifically, the onset of exothermic decomposition in DTA was noted between 126.5°C and 187°C.[4] It is important to note that the decomposition temperature can vary depending on the experimental conditions, such as the heating rate and the surrounding atmosphere (inert or oxidative).

Experimental Protocols

The determination of the thermochemical properties and stability of methyl tetradecanoate involves several key analytical techniques. The following sections provide an overview of the methodologies for these experiments.

Combustion Calorimetry (for Enthalpy of Combustion)

This method is used to determine the heat released during the complete combustion of a substance.

  • Sample Preparation: A precisely weighed sample of high-purity methyl tetradecanoate (typically less than 1 gram) is placed in a sample holder (crucible) within a high-pressure vessel known as a bomb.[5] A known amount of water is added to the bomb to ensure that the final products are in their standard states.[5]

  • Pressurization: The bomb is sealed and pressurized with pure oxygen to approximately 25-30 atm.[5]

  • Calorimeter Assembly: The bomb is placed in a calorimeter bucket containing a known mass of water. The entire assembly is placed in an insulating jacket to minimize heat exchange with the surroundings.[5]

  • Ignition and Temperature Measurement: The sample is ignited by passing an electric current through a fuse wire. The temperature of the water in the calorimeter is monitored and recorded at regular intervals before, during, and after combustion until a constant temperature is reached.

  • Calculation: The heat of combustion is calculated from the temperature rise, the heat capacity of the calorimeter system (determined by combusting a standard substance like benzoic acid), and the mass of the sample.

Differential Scanning Calorimetry (DSC) (for Enthalpy of Fusion and Melting Point)

DSC is a thermoanalytical technique in which the difference in the amount of heat required to increase the temperature of a sample and a reference is measured as a function of temperature.

  • Sample Preparation: A small, accurately weighed sample of methyl tetradecanoate (typically 5-10 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

  • Instrument Setup: The sample and reference pans are placed in the DSC cell. The instrument is programmed with a specific temperature profile, including heating and cooling rates. A typical procedure for FAMEs involves cooling the sample to a low temperature (e.g., -65°C) and then heating it at a controlled rate (e.g., 5°C/min) to a temperature above its melting point (e.g., 50°C).[6]

  • Data Acquisition: The DSC instrument measures the heat flow to the sample relative to the reference as a function of temperature.

  • Data Analysis: The melting point is determined as the onset or peak temperature of the endothermic melting peak on the DSC thermogram. The enthalpy of fusion is calculated by integrating the area of the melting peak.

Thermogravimetric Analysis (TGA) (for Thermal Stability)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.

  • Sample Preparation: A small amount of the methyl tetradecanoate sample (typically 5-20 mg) is placed in a tared TGA crucible.[7]

  • Instrument Setup: The crucible is placed on a sensitive microbalance within a furnace. The desired atmosphere (e.g., nitrogen for inert conditions or air for oxidative conditions) is purged through the furnace at a controlled flow rate (e.g., 30 mL/min).[7] The furnace is programmed to heat the sample at a constant rate (e.g., 10 °C/min) over a specified temperature range.

  • Data Acquisition: The mass of the sample is continuously recorded as a function of temperature.

  • Data Analysis: The TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition, the temperature of maximum decomposition rate (from the derivative of the TGA curve, DTG), and the residual mass at the end of the experiment.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the determination of thermochemical properties and stability of methyl tetradecanoate.

experimental_workflow cluster_thermochemical Thermochemical Properties cluster_combustion Combustion Calorimetry cluster_dsc Differential Scanning Calorimetry cluster_stability Thermal Stability cluster_tga Thermogravimetric Analysis cc_sample Sample Preparation cc_pressurize Pressurization with O2 cc_sample->cc_pressurize cc_calorimeter Calorimeter Assembly cc_pressurize->cc_calorimeter cc_ignite Ignition & Data Acquisition cc_calorimeter->cc_ignite cc_calc Calculate ΔHc cc_ignite->cc_calc dsc_sample Sample Preparation dsc_setup Instrument Setup dsc_sample->dsc_setup dsc_data Data Acquisition dsc_setup->dsc_data dsc_analysis Determine Tm & ΔHf dsc_data->dsc_analysis tga_sample Sample Preparation tga_setup Instrument Setup tga_sample->tga_setup tga_data Data Acquisition tga_setup->tga_data tga_analysis Determine Decomposition T tga_data->tga_analysis start Methyl Tetradecanoate Sample cluster_thermochemical cluster_thermochemical start->cluster_thermochemical cluster_stability cluster_stability start->cluster_stability end Comprehensive Thermochemical Profile cluster_thermochemical->end cluster_stability->end

Experimental workflow for thermochemical analysis.

Conclusion

This technical guide has summarized the key thermochemical properties and thermal stability data for methyl tetradecanoate. The provided tables offer a quick reference for researchers, and the outlined experimental protocols serve as a foundation for designing and conducting further studies. The understanding of these fundamental properties is essential for the continued development and application of methyl tetradecanoate in various scientific and industrial domains.

References

Methodological & Application

Application Note: Utilizing Methyl Myristate as an Internal Standard for Accurate Quantification by Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the use of methyl myristate as an internal standard (IS) in quantitative gas chromatography (GC) analysis. The internal standard method is a powerful technique to correct for variations in sample injection volume, detector response, and sample preparation, thereby enhancing the accuracy and precision of analytical results.[1][2] this compound, a fatty acid methyl ester (FAME), is particularly well-suited as an internal standard for the analysis of other FAMEs and similar volatile to semi-volatile organic compounds due to its chemical stability, distinct retention time, and structural similarity to many analytes of interest.[3] This application note details the principles of internal standardization, selection criteria for an effective internal standard, and provides a step-by-step protocol for the preparation of standards and samples, along with typical GC operating conditions.

Introduction to the Internal Standard Method

Quantitative analysis in gas chromatography aims to determine the precise amount of an analyte in a sample. The internal standard method is a widely used calibration technique to improve accuracy and precision.[4] It involves adding a constant, known amount of a non-native compound, the internal standard, to every standard and sample.[2][5] The quantification is then based on the ratio of the peak area of the analyte to the peak area of the internal standard. This ratio corrects for potential errors that can occur during sample preparation and injection.[1][6]

Key advantages of the internal standard method include:

  • Compensation for variations in injection volume.

  • Correction for minor fluctuations in GC system performance (e.g., detector response).

  • Ability to account for sample loss during extraction or derivatization steps.

Why Choose this compound as an Internal Standard?

The selection of an appropriate internal standard is critical for the success of the quantitative analysis.[6] An ideal internal standard should possess the following characteristics:

  • Chemical Similarity: It should be chemically similar to the analyte(s) of interest to ensure comparable behavior during sample preparation and chromatographic analysis.[6]

  • Resolution: It must be well-resolved from the analyte peaks in the chromatogram.

  • Non-interference: It should not react with the analyte or any other component in the sample matrix.[6]

  • Purity and Stability: The internal standard must be of high purity and stable under the analytical conditions.

  • Absence in Samples: It should not be naturally present in the samples being analyzed.[7]

This compound (also known as methyl tetradecanoate) is an excellent choice as an internal standard, particularly for the analysis of fatty acid methyl esters (FAMEs) derived from oils and fats.[8][9][10] Its properties align well with the criteria for a good internal standard in these applications. It is a saturated C14 fatty acid methyl ester, making it structurally similar to many common FAMEs, while often having a retention time that separates it from the most abundant FAMEs in many biological and industrial samples.

Properties of this compound:

Property Value
Chemical Formula C₁₅H₃₀O₂[8]
Molecular Weight 242.40 g/mol [8][9]
Boiling Point 323 °C[9]
Melting Point 18 °C[9]

| Purity (for GC standard) | >99.5%[8] |

Experimental Protocols

This section provides a detailed protocol for the quantitative analysis of fatty acids in a model sample, such as cooking oil, using this compound as the internal standard. The overall workflow involves the conversion of fatty acids in the oil to their corresponding methyl esters (transesterification), followed by GC analysis.

Materials and Reagents
  • This compound (analytical standard, ≥99.5% purity)

  • Hexane (GC grade)

  • Methanol (anhydrous)

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Hydrochloric acid (HCl) or Boron trifluoride-methanol solution (BF₃/MeOH)

  • Sodium chloride (NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Volumetric flasks, pipettes, and syringes

  • Heating block or water bath

  • Vortex mixer

  • Centrifuge

  • GC vials with caps and septa

Preparation of Standard Solutions

Internal Standard (IS) Stock Solution (10 mg/mL):

  • Accurately weigh approximately 100 mg of this compound into a 10 mL volumetric flask.

  • Dissolve and dilute to the mark with hexane.

  • This stock solution should be stored at a low temperature in a tightly sealed container.

Analyte Stock Solution (e.g., FAME Mix, 10 mg/mL):

  • Prepare a stock solution of a certified FAME standard mixture containing the analytes of interest at a concentration of 10 mg/mL in hexane.

Calibration Standards:

  • Prepare a series of calibration standards by adding a constant amount of the IS Stock Solution and varying amounts of the Analyte Stock Solution to volumetric flasks.

  • Dilute to the final volume with hexane.

Example Calibration Standard Preparation:

Calibration Level Volume of Analyte Stock (mL) Volume of IS Stock (mL) Final Volume (mL) Analyte Concentration (µg/mL) IS Concentration (µg/mL)
1 0.1 1.0 10 10 100
2 0.2 1.0 10 20 100
3 0.5 1.0 10 50 100
4 1.0 1.0 10 100 100

| 5 | 2.0 | 1.0 | 10 | 200 | 100 |

Sample Preparation (Transesterification of Cooking Oil)

This protocol describes a common base-catalyzed transesterification method to convert triglycerides in the oil to FAMEs.[11]

  • Accurately weigh approximately 50 mg of the oil sample into a screw-cap test tube.

  • Add a precise volume of the this compound IS Stock Solution (e.g., 0.5 mL of 10 mg/mL solution) to the test tube.

  • Add 2 mL of 0.5 M methanolic NaOH.

  • Cap the tube tightly and vortex vigorously for 1 minute.

  • Heat the mixture in a water bath at 60°C for 10 minutes.

  • Cool the tube to room temperature.

  • Add 2 mL of hexane and vortex for 30 seconds.

  • Add 2 mL of saturated NaCl solution and vortex for 30 seconds.

  • Centrifuge for 5 minutes to separate the layers.

  • Carefully transfer the upper hexane layer containing the FAMEs to a clean tube containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • Transfer the dried hexane extract to a GC vial for analysis.

Gas Chromatography (GC) Conditions

The following are typical GC conditions for the analysis of FAMEs. These may need to be optimized for your specific instrument and application.

ParameterSetting
Instrument Gas Chromatograph with Flame Ionization Detector (FID)
Column FAMEWAX or similar polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness)[8]
Carrier Gas Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min)
Injector Temperature 250°C
Injection Volume 1 µL
Split Ratio 50:1 (can be adjusted based on concentration)
Oven Temperature Program Initial temperature: 100°C, hold for 2 minRamp 1: 10°C/min to 180°CRamp 2: 5°C/min to 240°C, hold for 10 min
Detector Temperature 260°C

Data Analysis and Presentation

Calibration Curve
  • Inject the prepared calibration standards into the GC.

  • For each calibration level, determine the peak areas for the analyte(s) and the internal standard (this compound).

  • Calculate the peak area ratio (Analyte Area / IS Area).

  • Calculate the concentration ratio (Analyte Concentration / IS Concentration).

  • Plot the peak area ratio (y-axis) against the concentration ratio (x-axis).

  • Perform a linear regression to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²). A good calibration curve should have an R² value > 0.99.

Sample Quantification
  • Inject the prepared sample extracts into the GC.

  • Determine the peak areas for the analyte(s) and the internal standard.

  • Calculate the peak area ratio for the sample.

  • Using the calibration curve equation, calculate the concentration ratio for the sample.

  • Calculate the concentration of the analyte in the prepared sample.

  • Account for the initial sample weight and any dilution factors to determine the final concentration of the analyte in the original sample.

Data Presentation

Summarize the quantitative results in a clear and structured table.

Table 1: Method Validation Data (Illustrative Example)

Parameter Result
Linearity (R²) > 0.995
Precision (%RSD, n=6) < 5%
Accuracy (Recovery %) 95-105%
Limit of Detection (LOD) Analyte-dependent

| Limit of Quantification (LOQ) | Analyte-dependent |

Table 2: Fatty Acid Composition of a Model Oil Sample (Illustrative Example)

Fatty Acid Methyl Ester Retention Time (min) Concentration (mg/g of oil)
Methyl Palmitate (C16:0) 12.5 110.2
Methyl Stearate (C18:0) 15.8 45.7
This compound (IS) 10.2 N/A
Methyl Oleate (C18:1) 16.1 250.4

| Methyl Linoleate (C18:2) | 16.5 | 550.8 |

Visualizations

G cluster_prep Sample & Standard Preparation cluster_analysis GC Analysis cluster_data Data Processing Sample Weigh Oil Sample Add_IS_Sample Add Known Amount of This compound IS Sample->Add_IS_Sample Transesterify Perform Transesterification (e.g., with Methanolic NaOH) Add_IS_Sample->Transesterify Extract Extract FAMEs with Hexane Transesterify->Extract Inject Inject Prepared Samples and Standards into GC Extract->Inject Standards Prepare Calibration Standards with varying Analyte and constant IS Standards->Inject Separate Chromatographic Separation of FAMEs and IS Inject->Separate Detect FID Detection and Peak Area Integration Separate->Detect Calc_Ratio Calculate Peak Area Ratios (Analyte Area / IS Area) Detect->Calc_Ratio Plot_Curve Plot Calibration Curve: Area Ratio vs. Concentration Ratio Calc_Ratio->Plot_Curve Quantify Quantify Analyte in Sample using Calibration Curve Plot_Curve->Quantify

Caption: Experimental workflow for quantitative GC analysis using an internal standard.

G Analyte_Response Analyte Peak Area (A_a) Area_Ratio Area Ratio (A_a / A_is) Analyte_Response->Area_Ratio IS_Response IS Peak Area (A_is) IS_Response->Area_Ratio Analyte_Conc Analyte Concentration (C_a) Conc_Ratio Concentration Ratio (C_a / C_is) Analyte_Conc->Conc_Ratio IS_Conc IS Concentration (C_is) IS_Conc->Conc_Ratio Response_Factor Relative Response Factor (F) Area_Ratio->Response_Factor  is proportional to Conc_Ratio->Response_Factor

Caption: Logical relationship of internal standard quantification.

Conclusion

The use of this compound as an internal standard provides a robust and reliable method for the quantitative analysis of fatty acid methyl esters and other similar compounds by gas chromatography. By compensating for variations inherent in the analytical process, this technique significantly improves the accuracy and precision of the results. The detailed protocol and guidelines presented in this application note offer a solid foundation for researchers, scientists, and drug development professionals to implement this method in their laboratories. As with any analytical method, proper validation is essential to ensure that the performance characteristics are suitable for the intended application.

References

Application Note: Protocol for the Quantification of Fatty Acids Using Methyl Myristate as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The analysis of fatty acid composition is critical in various fields, including nutrition science, clinical diagnostics, and drug development, as fatty acid profiles can serve as important biomarkers. Gas chromatography (GC) is a powerful and widely used technique for separating and quantifying fatty acids.[1] Due to their low volatility, fatty acids must first be derivatized into more volatile forms, typically fatty acid methyl esters (FAMEs).[1][2]

This application note provides a detailed protocol for the quantification of fatty acids in biological samples. The method involves lipid extraction, acid-catalyzed transesterification to produce FAMEs, and subsequent analysis by gas chromatography with flame ionization detection (GC-FID). To ensure accuracy and correct for variations during sample preparation and injection, methyl myristate (C14:0 FAME) is used as an internal reference standard.[3]

Principle of the Method

The overall method involves three main stages:

  • Lipid Extraction: Total lipids are extracted from the biological sample using a solvent system, typically a mixture of chloroform and methanol.

  • Derivatization (Transesterification): The extracted lipids are converted into their corresponding FAMEs. This is achieved through an acid-catalyzed reaction with a reagent like methanolic HCl or boron trifluoride (BF₃) in methanol.[4] A known quantity of the internal standard, this compound, is added before this step.

  • GC-FID Analysis and Quantification: The resulting FAMEs are separated based on their chain length, degree of unsaturation, and boiling points using a capillary GC column.[1] The flame ionization detector (FID) generates a signal proportional to the mass of the carbon-containing compounds eluting from the column. By comparing the peak area of each analyte FAME to the peak area of the known amount of the internal standard (this compound), the concentration of each fatty acid in the original sample can be accurately determined.

Materials and Reagents

  • Solvents (GC or HPLC grade): Chloroform, Methanol, Hexane, Toluene

  • Internal Standard: this compound (≥99.5% purity)[3]

  • FAME Standards: A certified reference mixture of FAMEs (e.g., Supelco 37-Component FAME Mix) for calibration and peak identification.[5]

  • Derivatization Reagent:

    • 14% Boron trifluoride in methanol (BF₃-Methanol) solution, or

    • Anhydrous 1.25 M HCl in methanol (can be prepared by bubbling dry HCl gas into methanol or by carefully adding acetyl chloride to chilled methanol).[2]

  • Other Reagents: Sodium chloride (NaCl), Sodium sulfate (anhydrous), Nitrogen gas (high purity).

  • Equipment:

    • Gas Chromatograph with FID detector and capillary column inlet.

    • Capillary GC Column (e.g., a polar phase like Omegawax, SP-2380, or DB-FastFAME, 30 m x 0.25 mm ID, 0.25 µm film thickness).[5][6][7]

    • Screw-cap glass tubes with PTFE-lined caps.

    • Heating block or water bath.

    • Vortex mixer.

    • Centrifuge.

    • GC autosampler vials with inserts.

    • Analytical balance.

    • Pipettes and syringes.

Experimental Protocols

Preparation of Standards
  • Internal Standard (IS) Stock Solution (10 mg/mL): Accurately weigh 100 mg of this compound and dissolve it in 10 mL of hexane in a volumetric flask. Store at -20°C.

  • Calibration Standards: Prepare a series of calibration standards by diluting a certified FAME mixture with hexane in GC vials. Add a fixed amount of the this compound IS stock solution to each vial so that its final concentration is constant across all calibration levels (e.g., 50 µg/mL). This will be used to generate a calibration curve for each fatty acid.

Sample Preparation and Lipid Extraction (Modified Folch Method)
  • Accurately weigh or measure the sample (e.g., ~50-100 mg of tissue or ~200 µL of plasma) into a screw-cap glass tube.

  • Add 2 mL of a chloroform:methanol (2:1, v/v) solution.

  • Vortex vigorously for 2 minutes.

  • Incubate at room temperature for 20 minutes.

  • Add 0.5 mL of 0.9% NaCl solution and vortex for 1 minute.

  • Centrifuge at 2,000 x g for 10 minutes to separate the phases.

  • Carefully collect the lower organic layer (containing lipids) using a glass Pasteur pipette and transfer it to a new clean glass tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

Derivatization to Fatty Acid Methyl Esters (FAMEs)

This protocol uses the BF₃-Methanol method, which is effective for esterifying fatty acids from various lipid classes.

  • To the dried lipid extract from step 4.2, add a precise volume of the this compound Internal Standard stock solution (e.g., 50 µL of 10 mg/mL stock).

  • Add 1 mL of toluene and 2 mL of 14% BF₃-Methanol reagent.

  • Cap the tube tightly and vortex.

  • Heat the mixture at 100°C for 45 minutes in a heating block or water bath.

  • Cool the tube to room temperature.

  • Add 2 mL of hexane and 1 mL of purified water.

  • Vortex vigorously for 1 minute and then centrifuge at 1,000 x g for 5 minutes to separate the layers.

  • Carefully transfer the upper hexane layer, which contains the FAMEs, to a clean GC vial for analysis.

Workflow for Fatty Acid Quantification

FAME_Analysis_Workflow Sample Biological Sample (e.g., Plasma, Tissue) Extraction Lipid Extraction (Chloroform:Methanol) Sample->Extraction Add_IS Add Internal Standard (this compound) Extraction->Add_IS Derivatization Derivatization to FAMEs (BF3-Methanol, 100°C) Add_IS->Derivatization GC_Analysis GC-FID Analysis Derivatization->GC_Analysis Data_Processing Data Processing (Peak Integration) GC_Analysis->Data_Processing Quantification Quantification Data_Processing->Quantification Results Final Results (Fatty Acid Profile) Quantification->Results

Caption: Overall experimental workflow from sample collection to final results.

GC-FID Analysis
  • Inject 1 µL of the final hexane extract into the GC-FID system.

  • Run the analysis using the parameters outlined in Table 1 or an equivalent validated method.

Data Presentation and Quantification

GC-FID Operating Conditions

The following table provides a typical set of starting conditions for FAME analysis. These may need to be optimized for specific applications or instruments.

Table 1: Example GC-FID Parameters

Parameter Setting
GC System Agilent 8890 GC or equivalent[5]
Column DB-FastFAME (30 m x 250 µm, 0.25 µm) or equivalent polar column[5]
Injector Split/Splitless, used in Split mode (e.g., 50:1 ratio)
Injector Temp. 250°C
Carrier Gas Helium or Hydrogen
Flow Rate 1.2 mL/min (Constant Flow)
Oven Program Initial Temp: 100°C, hold 2 min Ramp 1: 10°C/min to 180°C Ramp 2: 5°C/min to 240°C, hold 10 min
Detector Flame Ionization Detector (FID)
Detector Temp. 260°C

| Injection Volume | 1 µL |

Quantification

The concentration of each fatty acid (FA) is calculated using the internal standard method. First, a Response Factor (RF) for each FA relative to the internal standard is determined from the analysis of the calibration standards.

Formula 1: Relative Response Factor (RRF)

RRFx = (Areax / Concx) / (AreaIS / ConcIS)

Once the RRF is established, the concentration of each fatty acid in the unknown sample can be calculated.

Formula 2: Concentration of Analyte in Sample

Concx = (Areax / AreaIS) * (ConcIS / RRFx)

Where:

  • Concx = Concentration of the analyte fatty acid

  • Areax = Peak area of the analyte fatty acid

  • ConcIS = Concentration of the Internal Standard (this compound)

  • AreaIS = Peak area of the Internal Standard (this compound)

  • RRFx = Relative Response Factor for the analyte fatty acid

Principle of Internal Standard Quantification

Internal_Standard_Logic cluster_known Known Quantities cluster_unknown Unknown Quantities cluster_calc Calculation IS_Conc Internal Standard (IS) Concentration (Known) Calculation Ratio Calculation: Conc_Analyte = (Area_Analyte / Area_IS) * (Conc_IS / RRF) IS_Conc->Calculation Input IS_Area IS Peak Area (Measured from GC) IS_Area->Calculation Input Analyte_Conc Analyte FAME Concentration (Unknown) Analyte_Area Analyte Peak Area (Measured from GC) Analyte_Area->Calculation Input RRF Relative Response Factor (Determined from Calibration) RRF->Calculation Input Calculation->Analyte_Conc Determines

Caption: Logical diagram illustrating the internal standard quantification method.

Example Quantitative Data

The final data can be presented in a table summarizing the concentration of each identified fatty acid.

Table 2: Example Fatty Acid Profile of a Hypothetical Plasma Sample

Fatty Acid FAME Retention Time (min) Peak Area Concentration (µg/mL)
Myristic Acid C14:0 12.5 25,400 Internal Standard
Palmitic Acid C16:0 15.8 1,560,800 125.4
Palmitoleic Acid C16:1 16.1 85,300 6.8
Stearic Acid C18:0 19.2 995,400 79.9
Oleic Acid C18:1n9c 19.5 1,850,200 148.6
Linoleic Acid C18:2n6c 20.1 2,130,500 171.1

| Arachidonic Acid | C20:4n6 | 23.5 | 455,100 | 36.5 |

Method Considerations

  • Choice of Internal Standard: this compound is suitable for samples where endogenous myristic acid (C14:0) is absent or present at very low levels. For many biological samples, odd-chain fatty acids (e.g., C13:0, C15:0, C17:0, or C19:0) are preferred as internal standards because they are typically not naturally present in significant amounts.[8][9] The choice of IS should always be validated for the specific sample matrix.

  • Derivatization Efficiency: Acid-catalyzed derivatization is robust but can be slow. Base-catalyzed methods are faster but may not efficiently derivatize free fatty acids.[4][10] Ensure the reaction goes to completion for accurate quantification.

  • Peak Identification: Accurate identification of FAME peaks should be confirmed by comparing retention times with a certified FAME standard mixture run under identical GC conditions.

  • Linearity: The method's linearity should be confirmed by running a calibration curve across the expected concentration range of the analytes.

Conclusion

This application note details a reliable and robust protocol for the quantification of fatty acids using this compound as an internal standard. The method, which combines lipid extraction, FAME derivatization, and GC-FID analysis, provides accurate and reproducible results suitable for research, clinical, and quality control applications. Proper validation, including the careful selection of an internal standard and optimization of GC parameters, is essential for achieving high-quality data.

References

Application Notes and Protocols: The Role of Methyl Myristate in the Compositional Analysis of Biodiesel

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical methodologies employing methyl myristate for the qualitative and quantitative analysis of biodiesel composition. The protocols detailed herein are grounded in established standards and are intended to guide researchers in the accurate determination of fatty acid methyl ester (FAME) profiles, a critical aspect of biodiesel quality control and research.

Introduction to Biodiesel and FAME Analysis

Biodiesel, a renewable and biodegradable fuel, is primarily composed of fatty acid methyl esters (FAMEs) produced through the transesterification of vegetable oils, animal fats, or waste cooking oils. The specific FAME profile of biodiesel is crucial as it dictates key fuel properties such as cetane number, oxidative stability, and cold-flow characteristics. Therefore, accurate analysis of the FAME composition is essential for quality control, regulatory compliance, and the development of improved biodiesel production processes.

This compound (C14:0) is the methyl ester of myristic acid, a saturated fatty acid. It is a common component of many biodiesel feedstocks, particularly coconut and palm kernel oil. Its presence and concentration are determined as part of the overall FAME profile analysis.

The Role of this compound in Biodiesel Analysis

This compound's primary role in biodiesel analysis is as a component of the FAME profile . Its quantification, along with other FAMEs, allows for the characterization of the biodiesel feedstock and the assessment of the final product's quality.

In specific analytical scenarios where this compound is not naturally present or is in very low concentrations in the biodiesel sample, it can be utilized as an internal standard (IS) for gas chromatography (GC) analysis.[1] An internal standard is a compound added to a sample in a known concentration to facilitate the quantification of other components. However, for standardized methods like EN 14103, other internal standards are typically specified.

Analytical Principle: Gas Chromatography-Flame Ionization Detection (GC-FID)

Gas chromatography is the most widely used technique for the analysis of FAMEs in biodiesel. The principle of this method involves:

  • Vaporization: The biodiesel sample, after dilution and addition of an internal standard, is injected into a heated inlet where it is vaporized.

  • Separation: The vaporized FAMEs are carried by an inert gas (mobile phase) through a capillary column coated with a stationary phase. The separation of FAMEs is based on their different boiling points and affinities for the stationary phase.

  • Detection: As each FAME exits the column, it is detected by a flame ionization detector (FID). The FID generates a signal that is proportional to the amount of the compound being eluted.

  • Quantification: The concentration of each FAME, including this compound, is determined by comparing its peak area to the peak area of the internal standard with a known concentration.

Experimental Protocols

The following protocols are based on the principles outlined in the European standard EN 14103, a widely accepted method for FAME analysis in biodiesel.

  • Biodiesel Sample (B100)

  • Internal Standard (IS): Methyl nonadecanoate (C19:0) is recommended in the revised EN 14103:2011.[2] Methyl heptadecanoate (C17:0) was used in earlier versions.[3][4]

  • Solvent: Heptane or Toluene (HPLC grade)

  • FAME Reference Standards: A certified mixture of FAMEs, including this compound, for instrument calibration and peak identification.

  • Vials: 10 mL or 12 mL glass vials with caps.

  • Micropipettes and Syringes

  • Accurately weigh approximately 100 mg of the biodiesel sample into a clean, dry vial.[2]

  • Accurately weigh approximately 100 mg of the internal standard (methyl nonadecanoate) and add it to the same vial.[2]

  • Record the exact weights of the sample and the internal standard to the nearest 0.1 mg.[2]

  • Add 10 mL of the chosen solvent (heptane or toluene) to the vial.[2]

  • Cap the vial and shake vigorously to ensure complete dissolution.

  • Prepare duplicate samples to assess the reproducibility of the analysis.[2]

The following table outlines the typical instrumental parameters for FAME analysis based on EN 14103.

ParameterSpecification
Gas Chromatograph Equipped with a split/splitless or programmable temperature vaporizing (PTV) injector and a flame ionization detector (FID).[5]
Column Capillary column with a polar stationary phase (e.g., wax column, such as PerkinElmer Elite-Famewax or Agilent J&W DB-FATWAX UI).[2][3] Dimensions: 30 m length x 0.25 mm internal diameter x 0.25 µm film thickness.[6]
Carrier Gas Helium or Hydrogen at a constant flow rate.[6][7]
Injector Temperature 250 °C[7]
Detector Temperature 250 °C[7]
Oven Temperature Program Isothermal at 210 °C or a temperature ramp program (e.g., initial 100°C, ramp to 240°C).[7]
Injection Volume 1 µL[7]
Split Ratio 50:1 or 20:1[3][7]

Data Analysis and Interpretation

The total FAME content is calculated using the peak areas obtained from the chromatogram. The formula for calculating the mass fraction of total FAMEs is as follows:

C = (ΣA - AIS) / AIS * CIS * VIS / m

Where:

  • C is the mass fraction of total FAMEs (%).

  • ΣA is the total peak area of all FAMEs from C14:0 to C24:1.[3]

  • AIS is the peak area of the internal standard.[3]

  • CIS is the concentration of the internal standard solution (mg/mL).

  • VIS is the volume of the internal standard solution added (mL).

  • m is the mass of the biodiesel sample (mg).

The percentage of individual FAMEs, such as this compound, can be calculated by dividing the individual peak area by the total peak area of all FAMEs.

Data Presentation: Typical FAME Profiles

The following table summarizes the typical range of this compound and other major FAMEs found in biodiesel derived from various feedstocks.

Fatty Acid Methyl EsterSoybean Oil (%)Rapeseed Oil (%)Palm Oil (%)Coconut Oil (%)Animal Fat (Tallow) (%)
This compound (C14:0) 0.1 - 0.20 - 0.20.5 - 2.015 - 20 2 - 6
Methyl Palmitate (C16:0) 9 - 132 - 632 - 457 - 1020 - 30
Methyl Stearate (C18:0) 2 - 51 - 33 - 62 - 415 - 30
Methyl Oleate (C18:1) 20 - 3050 - 6538 - 525 - 835 - 50
Methyl Linoleate (C18:2) 50 - 6015 - 255 - 111 - 31 - 4
Methyl Linolenate (C18:3) 5 - 105 - 120 - 10 - 0.20 - 1

Note: These values are approximate and can vary depending on the specific source and processing of the feedstock.

Mandatory Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_gc GC-FID Analysis cluster_data Data Analysis weigh_sample Weigh Biodiesel (approx. 100 mg) weigh_is Weigh Internal Standard (Methyl Nonadecanoate) add_solvent Add Solvent (10 mL Heptane) weigh_is->add_solvent dissolve Vortex to Dissolve add_solvent->dissolve injection Inject 1 µL of Sample dissolve->injection separation Separation in GC Column detection Detection by FID integration Peak Integration detection->integration quantification Quantification of FAMEs integration->quantification report Generate Report quantification->report

Caption: Workflow for Biodiesel FAME Analysis using GC-FID.

Signaling_Pathway Biodiesel Biodiesel Sample (Mixture of FAMEs) PreparedSample Prepared Sample for GC Biodiesel->PreparedSample InternalStandard Internal Standard (e.g., Methyl Nonadecanoate) InternalStandard->PreparedSample GC_Column Gas Chromatography Column (Separation based on polarity and boiling point) PreparedSample->GC_Column Injection & Vaporization FID_Detector Flame Ionization Detector (Signal proportional to mass) GC_Column->FID_Detector Elution Chromatogram Chromatogram (Peak Area vs. Retention Time) FID_Detector->Chromatogram Signal Generation Quantification Quantitative Analysis (Comparison of Peak Areas) Chromatogram->Quantification Composition Biodiesel Composition (% of each FAME) Quantification->Composition

Caption: Logical Flow of Biodiesel Compositional Analysis.

References

Application Note: Preparation of Calibration Curves Using Methyl Myristate for GC-FID Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Gas Chromatography with Flame Ionization Detection (GC-FID) is a robust and widely used analytical technique for the quantitative analysis of volatile and semi-volatile organic compounds. In many applications, particularly in the analysis of fatty acid methyl esters (FAMEs), accurate quantification is paramount.[1] Methyl myristate (the methyl ester of tetradecanoic acid) is frequently used as a standard for these analyses.[2][3] Creating a precise calibration curve is a fundamental step in developing a reliable quantitative method. This document provides a detailed protocol for the preparation and use of this compound calibration standards for quantification with GC-FID. The principle of external standard calibration involves analyzing a series of standards containing known concentrations of the analyte.[4] A calibration curve is then constructed by plotting the peak area response from the FID against the concentration of the analyte. This curve is subsequently used to determine the concentration of the analyte in unknown samples.

Experimental Protocols

1. Materials and Reagents

  • This compound: Analytical standard grade, ≥99.5% purity.[5]

  • Solvent: High-purity n-Heptane or Hexane (GC grade or equivalent).[6][7]

  • Glassware: Class A volumetric flasks (e.g., 10 mL, 25 mL, 50 mL), pipettes, and autosampler vials with PTFE-lined septa.

  • Analytical Balance: Capable of weighing to at least 0.1 mg.

2. Instrumentation

  • Gas Chromatograph: Any standard GC system equipped with a Flame Ionization Detector (FID).[7]

  • Column: A capillary column suitable for FAME analysis, such as a DB-23, HP-88, or SCION-FAME.[1][7]

  • Data System: Chromatography data software for peak integration and calibration curve construction.

3. Preparation of this compound Stock Solution (1000 µg/mL)

  • Accurately weigh approximately 25 mg of pure this compound analytical standard into a weighing boat. Record the exact weight.

  • Carefully transfer the weighed standard into a 25 mL Class A volumetric flask.

  • Add a small amount of n-heptane to dissolve the standard completely.

  • Once dissolved, fill the flask to the calibration mark with n-heptane.

  • Cap the flask and invert it several times to ensure the solution is homogeneous.

  • Calculate the precise concentration of the stock solution based on the actual weight of the standard. This stock solution should be stored in a tightly sealed container in a refrigerator.

4. Preparation of Calibration Standards (Serial Dilution)

Prepare a series of calibration standards by performing serial dilutions of the 1000 µg/mL stock solution. The concentration range should bracket the expected concentration of the analyte in the samples. An example dilution series is provided in the table below.

Standard LevelConcentration (µg/mL)Volume of Stock/Previous Std.Final Volume (in n-Heptane)
Stock1000-25 mL
11001 mL of Stock10 mL
2505 mL of Std. 110 mL
3255 mL of Std. 210 mL
4104 mL of Std. 310 mL
555 mL of Std. 410 mL
612 mL of Std. 410 mL
Blank0010 mL

5. GC-FID Analysis

  • Set up the GC-FID instrument according to the parameters optimized for FAME analysis. A typical set of parameters is provided in the table below.

  • Transfer the prepared standards (including the blank) into autosampler vials.

  • Inject each standard into the GC-FID system, starting from the blank and proceeding from the lowest to the highest concentration. It is recommended to perform triplicate injections for each standard to ensure reproducibility.[8]

  • After running the standards, inject the unknown samples for analysis.

Data Presentation and Performance

Table 1: Typical GC-FID Operating Conditions

ParameterSetting
Injector
Temperature220 - 250°C[3][7]
Injection Volume1.0 µL[9]
Split Ratio10:1 to 20:1[7][9]
Column SCION-FAME (100m x 0.25mm x 0.2µm) or equivalent[7]
Carrier Gas Helium or Hydrogen[7]
Flow Rate1.0 - 2.0 mL/min[10]
Oven Program
Initial Temperature100°C, hold for 4 min[7]
Ramp Rate3°C/min to 240°C[7]
Final HoldHold at 240°C for 5-7 min[7]
Detector (FID)
Temperature250 - 300°C[3][9]
Hydrogen Flow30 mL/min[3]
Air Flow300 mL/min[3]

Table 2: Example Calibration Data and Method Performance

This table summarizes typical performance characteristics for FAME analysis using GC-FID, demonstrating the expected results when constructing a calibration curve with this compound.

ParameterTypical Value / Range
Calibration Range1.0 - 100 µg/mL
Linearity (R²)> 0.999[9]
Limit of Detection (LOD)0.21 - 0.54 µg/mL[9]
Limit of Quantification (LOQ)0.64 - 1.63 µg/mL[9]
Repeatability (%RSD for Peak Area)< 1.5%[9]

Visualized Workflows

G cluster_prep Standard Preparation weigh 1. Weigh Methyl Myristate Standard dissolve 2. Dissolve in n-Heptane weigh->dissolve stock 3. Prepare 1000 µg/mL Stock Solution dissolve->stock dilute 4. Perform Serial Dilutions stock->dilute standards 5. Create Calibration Standards (1-100 µg/mL) dilute->standards

Caption: Workflow for preparing this compound calibration standards.

G cluster_analysis Analysis & Calibration inject_std 1. Inject Standards into GC-FID get_area 2. Integrate Peak Areas inject_std->get_area plot_curve 3. Plot Area vs. Concentration get_area->plot_curve cal_curve 4. Generate Linear Calibration Curve (R² > 0.99) plot_curve->cal_curve quantify 6. Determine Concentration from Curve cal_curve->quantify inject_sample 5. Inject Unknown Sample(s) inject_sample->quantify

Caption: Workflow for GC-FID analysis and sample quantification.

References

Application Notes and Protocols: Methyl Myristate as a Solvent/Carrier in Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the function and application of methyl myristate as a solvent and carrier in drug delivery research, with a focus on nanoemulsion and self-nanoemulsifying drug delivery systems (SNEDDS). Detailed experimental protocols are provided to guide researchers in the formulation and characterization of such systems.

Introduction to this compound in Drug Delivery

This compound, the methyl ester of myristic acid, is a fatty acid ester with applications in pharmaceutical formulations as a solvent and carrier.[1] Its lipophilic nature makes it an excellent vehicle for dissolving poorly water-soluble drugs, a significant challenge in drug development. Furthermore, its properties as a penetration enhancer make it particularly suitable for topical and transdermal drug delivery systems.[2]

This document will focus on the application of this compound in two key formulation strategies: nanoemulsions and self-nanoemulsifying drug delivery systems (SNEDDS).

Mechanism of Action: Skin Penetration Enhancement

Fatty acid esters like this compound primarily enhance skin penetration by disrupting the highly organized lipid structure of the stratum corneum, the outermost layer of the skin and the main barrier to drug absorption.[2][3] This disruption increases the fluidity of the lipid bilayers, creating transient pathways for drug molecules to diffuse more readily into the deeper layers of the skin.[4]

G cluster_stratum_corneum Stratum Corneum Corneocytes Corneocytes (Bricks) LipidMatrix Lipid Bilayer (Mortar) Highly Ordered Barrier Function DisruptedLipids Disrupted Lipid Bilayer | {Increased Fluidity | Reduced Barrier} LipidMatrix:f0->DisruptedLipids Disrupts Order MethylMyristate This compound MethylMyristate->LipidMatrix:f0 Partitions into Lipid Bilayer Drug Drug Molecule Drug->DisruptedLipids Enhanced Permeation DeeperSkinLayers Deeper Skin Layers DisruptedLipids->DeeperSkinLayers Drug Penetrates

Caption: Mechanism of skin penetration enhancement by this compound.

Application: Nanoemulsions for Topical Delivery

Nanoemulsions are colloidal dispersions of oil and water stabilized by surfactants, with droplet sizes typically in the range of 20-200 nm. This compound can serve as the oil phase in oil-in-water (o/w) nanoemulsions, encapsulating lipophilic drugs and enhancing their delivery into and through the skin.

Quantitative Data for Nanoemulsion Formulations

The following table summarizes typical characterization data for nanoemulsions formulated with fatty acid esters like this compound or its analog, isopropyl myristate.

Formulation ComponentDrugOil PhaseSurfactant/Co-surfactantParticle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)Reference
CelastrolCelastrolIsopropyl Myristate-186.23 ± 3.120.2 ± 0.07-45.5 ± 1.1096.49 ± 2.72[5]
PiroxicamPiroxicamIsopropyl MyristateTween 80 / PEG 400~150< 0.3-> 90
Econazole NitrateEconazole NitrateOleic AcidTween 20 / PEG 400< 200--> 95[6]

Note: Data for isopropyl myristate is included as a close structural and functional analog to this compound.

Experimental Protocol: Preparation of a this compound-Based Nanoemulsion

This protocol describes the preparation of an oil-in-water (o/w) nanoemulsion using a high-pressure homogenization (high-energy) method.

Materials:

  • Active Pharmaceutical Ingredient (API) - poorly water-soluble

  • This compound (Oil Phase)

  • Surfactant (e.g., Tween 80)

  • Co-surfactant (e.g., Propylene Glycol)

  • Purified Water (Aqueous Phase)

Equipment:

  • Magnetic stirrer with heating plate

  • High-pressure homogenizer

  • Particle size analyzer

Procedure:

  • Preparation of the Oil Phase:

    • Dissolve the accurately weighed API in this compound with the aid of gentle heating and stirring until a clear solution is obtained.

    • Add the co-surfactant to the oil phase and mix thoroughly.

  • Preparation of the Aqueous Phase:

    • Dissolve the surfactant in purified water and stir until a homogenous solution is formed.

  • Formation of the Coarse Emulsion:

    • Slowly add the oil phase to the aqueous phase under continuous stirring with a magnetic stirrer to form a coarse emulsion.

  • Homogenization:

    • Subject the coarse emulsion to high-pressure homogenization at a specified pressure (e.g., 15,000 psi) for a set number of cycles (e.g., 5-10 cycles).

    • Maintain the temperature of the emulsion during homogenization using a cooling system to prevent drug degradation.

  • Characterization:

    • Measure the particle size, polydispersity index (PDI), and zeta potential of the resulting nanoemulsion using a particle size analyzer.

    • Determine the encapsulation efficiency by separating the free drug from the nanoemulsion (e.g., by ultracentrifugation) and quantifying the drug concentration in the nanoemulsion.

G cluster_prep Nanoemulsion Preparation Workflow cluster_oil_phase Oil Phase Preparation cluster_aq_phase Aqueous Phase Preparation cluster_char Characterization Dissolve_API Dissolve API in This compound Add_Cosurfactant Add Co-surfactant Dissolve_API->Add_Cosurfactant Formation Formation of Coarse Emulsion Add_Cosurfactant->Formation Dissolve_Surfactant Dissolve Surfactant in Water Dissolve_Surfactant->Formation Homogenization High-Pressure Homogenization Formation->Homogenization Particle_Size Particle Size & PDI Homogenization->Particle_Size Zeta_Potential Zeta Potential Homogenization->Zeta_Potential Encapsulation_Efficiency Encapsulation Efficiency Homogenization->Encapsulation_Efficiency

Caption: Experimental workflow for nanoemulsion preparation and characterization.

Application: Self-Nanoemulsifying Drug Delivery Systems (SNEDDS)

SNEDDS are isotropic mixtures of oil, surfactant, and co-surfactant that spontaneously form a nanoemulsion upon gentle agitation in an aqueous medium, such as the gastrointestinal fluid.[7] this compound can be used as the oil component in SNEDDS formulations to enhance the solubility and oral bioavailability of poorly water-soluble drugs.

Quantitative Data for SNEDDS Formulations

The following table provides representative data for SNEDDS formulations, with a focus on celecoxib as a model drug.

DrugOil PhaseSurfactant/Co-surfactantParticle Size (nm)PDIDrug Release (in 1 hr)Reference
CelecoxibCapryol 90Cremophor RH 40 / Propylene Glycol169.4< 0.3~100%[8]
CelecoxibLabrafil M 2515 CSTween 80 / PEG 400116.9 ± 1.78-~100%[9]
MebendazoleCapmul MCM L8TPGS50-90--[10]

Note: While these examples do not specifically use this compound, they utilize similar fatty acid esters and demonstrate the principles of SNEDDS formulation.

Experimental Protocol: Formulation and Optimization of a this compound-Based SNEDDS

This protocol outlines the steps for developing a SNEDDS formulation, including excipient selection and the use of a pseudo-ternary phase diagram for optimization.

Materials:

  • Active Pharmaceutical Ingredient (API)

  • This compound (Oil)

  • Various surfactants (e.g., Tween 80, Cremophor RH 40)

  • Various co-surfactants (e.g., Propylene Glycol, Transcutol P)

  • Purified Water

Equipment:

  • Vortex mixer

  • Magnetic stirrer

  • Water bath

  • Particle size analyzer

Procedure:

  • Excipient Solubility Screening:

    • Determine the solubility of the API in various oils (including this compound), surfactants, and co-surfactants to identify the excipients with the highest solubilizing capacity for the drug.

  • Construction of Pseudo-Ternary Phase Diagram:

    • Select the optimal oil, surfactant, and co-surfactant based on the solubility studies.

    • Prepare a series of mixtures with varying ratios of oil, surfactant, and co-surfactant.

    • For each mixture, titrate with water and visually observe the formation of a nanoemulsion (clear or slightly bluish-white).

    • Plot the compositions on a ternary phase diagram to identify the nanoemulsion region.

  • Preparation of Drug-Loaded SNEDDS:

    • Select a composition from within the nanoemulsion region of the phase diagram.

    • Dissolve the API in the oil phase (this compound).

    • Add the surfactant and co-surfactant and mix until a homogenous isotropic mixture is formed.

  • Characterization of SNEDDS:

    • Self-Emulsification Assessment: Add a small amount of the SNEDDS formulation to a larger volume of water with gentle agitation and observe the formation of the nanoemulsion.

    • Particle Size Analysis: Dilute the formed nanoemulsion and measure the particle size, PDI, and zeta potential.

    • Thermodynamic Stability: Subject the SNEDDS to centrifugation and freeze-thaw cycles to assess its physical stability.

  • In Vitro Drug Release Study:

    • Perform an in vitro drug release study using a USP dissolution apparatus (e.g., paddle type) or Franz diffusion cells, depending on the intended route of administration.

G cluster_formulation SNEDDS Formulation and Optimization Workflow cluster_characterization Characterization and Evaluation Solubility_Screening Excipient Solubility Screening Ternary_Diagram Construct Pseudo-Ternary Phase Diagram Solubility_Screening->Ternary_Diagram Select_Composition Select Composition from Nanoemulsion Region Ternary_Diagram->Select_Composition Prepare_SNEDDS Prepare Drug-Loaded SNEDDS Select_Composition->Prepare_SNEDDS Self_Emulsification Self-Emulsification Assessment Prepare_SNEDDS->Self_Emulsification Particle_Size_Analysis Particle Size, PDI, Zeta Potential Prepare_SNEDDS->Particle_Size_Analysis Stability_Studies Thermodynamic Stability Prepare_SNEDDS->Stability_Studies In_Vitro_Release In Vitro Drug Release Prepare_SNEDDS->In_Vitro_Release

Caption: Logical workflow for SNEDDS formulation and optimization.

Protocol: In Vitro Drug Release Study Using Franz Diffusion Cells

This protocol is applicable for evaluating the drug release from topical nanoemulsion formulations.[1][11]

Materials:

  • Franz diffusion cells

  • Synthetic membrane (e.g., cellulose acetate) or excised animal/human skin

  • Receptor medium (e.g., phosphate-buffered saline, pH 7.4)

  • Nanoemulsion formulation

  • Magnetic stirrer

  • Water bath or heating block

  • Syringes and needles for sampling

  • Analytical instrument for drug quantification (e.g., HPLC, UV-Vis spectrophotometer)

Procedure:

  • Cell Setup:

    • Mount the membrane between the donor and receptor compartments of the Franz diffusion cell, ensuring no air bubbles are trapped underneath.

    • Fill the receptor compartment with pre-warmed (37°C) and degassed receptor medium.

    • Place a magnetic stir bar in the receptor compartment and place the cell on a magnetic stirrer.

  • Sample Application:

    • Apply a known amount of the nanoemulsion formulation onto the surface of the membrane in the donor compartment.

  • Sampling:

    • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot of the receptor medium from the sampling port.

    • Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed receptor medium to maintain sink conditions.

  • Sample Analysis:

    • Analyze the collected samples for drug concentration using a validated analytical method.

  • Data Analysis:

    • Calculate the cumulative amount of drug released per unit area of the membrane at each time point.

    • Plot the cumulative amount of drug released versus time to obtain the drug release profile.

    • The release data can be fitted to various kinetic models (e.g., zero-order, first-order, Higuchi) to determine the mechanism of drug release.

Conclusion

This compound is a versatile excipient in drug delivery research, serving as a solvent for poorly soluble drugs and a carrier that can enhance skin permeation. Its application in advanced drug delivery systems like nanoemulsions and SNEDDS offers a promising approach to improve the therapeutic efficacy of a wide range of active pharmaceutical ingredients. The protocols outlined in this document provide a framework for the rational design, formulation, and evaluation of this compound-based drug delivery systems.

References

Application Notes and Protocols for the Extraction of Methyl Myristate from Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the extraction and quantification of methyl myristate, the methyl ester of myristic acid, from various biological samples. The methods described are essential for researchers in fields such as metabolomics, drug discovery, and clinical diagnostics where the analysis of fatty acid profiles is crucial.

Introduction

Myristic acid is a saturated fatty acid with the chemical formula CH₃(CH₂)₁₂COOH. Its methyl ester, this compound, is often analyzed as a surrogate for myristic acid in biological systems due to its volatility, which makes it amenable to gas chromatography (GC) analysis. The accurate quantification of this compound requires efficient extraction from complex biological matrices and a sensitive analytical method. This document outlines protocols for liquid-liquid extraction (LLE), solid-phase extraction (SPE), and supercritical fluid extraction (SFE), followed by gas chromatography-mass spectrometry (GC-MS) for quantification.

It is important to note that myristic acid is typically present in biological samples as a free fatty acid or esterified in lipids. The following protocols primarily focus on the extraction of total myristic acid after conversion to this compound through a derivatization process.

Method 1: Liquid-Liquid Extraction (LLE) for Plasma and Whole Blood

Liquid-liquid extraction is a widely used method for separating analytes from a liquid sample based on their differential solubilities in two immiscible liquid phases.

Application Note

This protocol is suitable for the extraction of fatty acids, which are subsequently derivatized to fatty acid methyl esters (FAMEs), including this compound, from plasma and whole blood samples. The choice of extraction solvent can significantly impact recovery rates, especially in hyperlipidemic samples[1].

Experimental Protocol

Materials:

  • Biological sample (plasma or whole blood)

  • Internal Standard (IS): Myristic-1,2-¹³C₂ acid or other suitable labeled fatty acid

  • Methanol

  • Extraction Solvents: Diethyl ether, Ethyl acetate/Hexane (9:1 v/v), or Chlorobutane[1]

  • Derivatization Reagent: 2M Methanolic HCl (prepared by mixing 2 mL of acetyl chloride with 18 mL of methanol)

  • Heptane

  • Saturated Sodium Chloride Solution

  • Anhydrous Sodium Sulfate

  • Vortex mixer

  • Centrifuge

  • Heating block

  • GC vials

Procedure:

  • Sample Preparation: To 100 µL of plasma or whole blood, add 20 µL of the internal standard solution.

  • Protein Precipitation and Lipid Extraction:

    • Add 1 mL of a 1-butanol:methanol (1:1 v/v) mixture to the sample[2].

    • Alternatively, for a two-phase extraction, use a chloroform:methanol (2:1 v/v) solution[2].

    • Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and protein precipitation.

    • Centrifuge at 3000 x g for 10 minutes to pellet the precipitated proteins.

    • Carefully transfer the supernatant containing the lipid extract to a clean tube.

  • Solvent Evaporation: Evaporate the solvent from the supernatant under a gentle stream of nitrogen at 40°C.

  • Derivatization to Methyl Esters:

    • To the dried lipid extract, add 1 mL of 2M methanolic HCl[3].

    • Incubate the mixture at 80°C for 60 minutes to convert fatty acids to their methyl esters.

    • Cool the reaction mixture to room temperature.

  • Extraction of FAMEs:

    • Add 1 mL of n-heptane to the reaction mixture and vortex for 1 minute.

    • Add 0.5 mL of saturated sodium chloride solution and vortex again.

    • Centrifuge at 1000 x g for 5 minutes to separate the phases.

    • Transfer the upper heptane layer containing the FAMEs to a new tube.

  • Drying and Analysis:

    • Pass the heptane extract through a small column of anhydrous sodium sulfate to remove any residual water.

    • Transfer the dried extract to a GC vial for GC-MS analysis.

Experimental Workflow for LLE and Derivatization

LLE_Workflow cluster_extraction Liquid-Liquid Extraction cluster_derivatization Derivatization cluster_cleanup FAME Extraction & Cleanup Sample Plasma/Blood Sample Add_IS Add Internal Standard Sample->Add_IS Add_Solvent Add Extraction Solvent (e.g., Butanol:Methanol) Add_IS->Add_Solvent Vortex_Centrifuge1 Vortex & Centrifuge Add_Solvent->Vortex_Centrifuge1 Supernatant Collect Supernatant Vortex_Centrifuge1->Supernatant Evaporate Evaporate Solvent Supernatant->Evaporate Add_Reagent Add Methanolic HCl Evaporate->Add_Reagent Heat Heat at 80°C Add_Reagent->Heat Add_Heptane Add Heptane Heat->Add_Heptane Vortex_Centrifuge2 Vortex & Centrifuge Add_Heptane->Vortex_Centrifuge2 Collect_Organic Collect Organic Layer Vortex_Centrifuge2->Collect_Organic Dry Dry with Na₂SO₄ Collect_Organic->Dry GCMS GC-MS Analysis Dry->GCMS

Caption: Workflow for LLE followed by derivatization.

Method 2: Solid-Phase Extraction (SPE) for Tissue Samples

SPE is a sample preparation technique that uses a solid sorbent to isolate analytes from a complex matrix. It is particularly useful for tissue samples, which require homogenization prior to extraction.

Application Note

This protocol is designed for the extraction of fatty acids from tissue homogenates. SPE provides a cleaner extract compared to LLE, which can improve the sensitivity and reproducibility of the subsequent GC-MS analysis. The use of SPE can reduce operator time and solvent consumption[4].

Experimental Protocol

Materials:

  • Tissue sample (e.g., liver, adipose)

  • Internal Standard (IS): Myristic-1,2-¹³C₂ acid

  • Homogenization Buffer (e.g., PBS)

  • Methanol

  • C18 SPE Cartridges

  • Conditioning Solvents: Methanol, Deionized Water

  • Wash Solvent: Water/Methanol mixture (e.g., 95:5 v/v)

  • Elution Solvent: Methanol or Acetonitrile

  • Derivatization Reagent: N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS)[5]

  • Pyridine

  • Heptane

  • Tissue homogenizer

  • Centrifuge

  • SPE manifold

  • GC vials

Procedure:

  • Tissue Homogenization:

    • Weigh approximately 50-100 mg of tissue.

    • Add 1 mL of ice-cold homogenization buffer and the internal standard.

    • Homogenize the tissue on ice until a uniform suspension is obtained.

    • Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.

    • Collect the supernatant for SPE.

  • SPE Cartridge Conditioning:

    • Place a C18 SPE cartridge on the manifold.

    • Wash the cartridge with 3 mL of methanol followed by 3 mL of deionized water. Do not allow the cartridge to dry.

  • Sample Loading: Load the tissue supernatant onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 3 mL of the wash solvent to remove polar interferences.

  • Elution: Elute the fatty acids from the cartridge with 2 mL of the elution solvent into a clean collection tube.

  • Solvent Evaporation: Evaporate the eluate to dryness under a stream of nitrogen.

  • Derivatization (Silylation):

    • To the dried residue, add 50 µL of pyridine and 50 µL of MSTFA + 1% TMCS.

    • Incubate at 60°C for 30 minutes.

  • Sample Preparation for GC-MS:

    • After cooling, add 100 µL of heptane to the derivatized sample.

    • Vortex and transfer to a GC vial with an insert.

Experimental Workflow for SPE and Derivatization

SPE_Workflow cluster_homogenization Tissue Preparation cluster_spe Solid-Phase Extraction cluster_derivatization_gc Derivatization & Analysis Tissue Tissue Sample Homogenize Homogenize with IS Tissue->Homogenize Centrifuge1 Centrifuge Homogenize->Centrifuge1 Supernatant Collect Supernatant Centrifuge1->Supernatant Load Load Sample Supernatant->Load Condition Condition SPE Cartridge Condition->Load Wash Wash Cartridge Load->Wash Elute Elute Fatty Acids Wash->Elute Evaporate Evaporate Eluate Elute->Evaporate Derivatize Derivatize with MSTFA Evaporate->Derivatize GCMS GC-MS Analysis Derivatize->GCMS

Caption: Workflow for SPE of tissue homogenates.

Method 3: Supercritical Fluid Extraction (SFE) for Dried Blood Spots

SFE utilizes a supercritical fluid, typically carbon dioxide, as the extraction solvent. It is a rapid and environmentally friendly technique that reduces the use of organic solvents[6].

Application Note

This protocol is applicable for the extraction of a wide range of metabolites, including fatty acids, from dried blood spots (DBS). The addition of a modifier like methanol to the supercritical CO₂ is crucial for extracting more polar compounds[7].

Experimental Protocol

Materials:

  • Dried Blood Spot (DBS) sample

  • Supercritical Fluid Extraction (SFE) system

  • Supercritical grade CO₂

  • Modifier: Methanol

  • Collection Solvent: Methanol

  • Derivatization Reagent: As described in Method 1 or 2

  • GC vials

Procedure:

  • Sample Loading: Place the DBS sample into the extraction vessel of the SFE system.

  • SFE Parameters:

    • Pressure: 150-250 atm

    • Temperature: 80-100°C[6]

    • Modifier: 5-10% Methanol in CO₂

    • Extraction Time: 10-20 minutes (static followed by dynamic extraction)

  • Analyte Collection: Collect the extracted analytes in a vial containing 1-2 mL of the collection solvent.

  • Derivatization:

    • Evaporate the collection solvent.

    • Proceed with derivatization as described in Method 1 (for methylation) or Method 2 (for silylation).

  • GC-MS Analysis: Reconstitute the derivatized sample in a suitable solvent and analyze by GC-MS.

Logical Relationship for SFE

SFE_Logic cluster_params SFE Parameters DBS Dried Blood Spot SFE_System SFE System DBS->SFE_System Collection Analyte Collection in Solvent SFE_System->Collection Pressure Pressure (150-250 atm) Pressure->SFE_System Temperature Temperature (80-100°C) Temperature->SFE_System Modifier Modifier (Methanol) Modifier->SFE_System Derivatization Derivatization Collection->Derivatization GCMS GC-MS Analysis Derivatization->GCMS

Caption: Key parameters influencing SFE.

GC-MS Analysis Protocol

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

  • Capillary Column: RTx-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or similar[5]

GC Conditions:

  • Carrier Gas: Helium at a constant flow rate of 1.5 mL/min[5].

  • Injector Temperature: 250°C

  • Injection Mode: Splitless

  • Oven Temperature Program:

    • Initial temperature: 70°C, hold for 3 minutes[5].

    • Ramp: 20°C/min to 300°C[5].

    • Hold at 300°C for 3 minutes[5].

MS Conditions:

  • Ion Source Temperature: 230°C

  • Transfer Line Temperature: 280°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 50-550

  • Acquisition Mode: Full scan for identification and Selected Ion Monitoring (SIM) for quantification.

Quantitative Data Summary

The following tables summarize typical quantitative performance data for the analysis of fatty acid methyl esters.

Table 1: Recovery and Precision Data for LLE

AnalyteExtraction SolventRecovery (%)Relative Standard Deviation (RSD, %)Reference
Various DrugsDiethyl ether11.7 - 81.1< 17[1]
Various DrugsEthyl acetate/hexane (9:1)High at low TG, drops with high TGVariable[1]
Various DrugsChlorobutane30.3 - 85.8 (consistent across TG levels)Low[1]
Fatty AcidsDCM/MSTFA20 - 30Not specified[8]

Note: Data for "Various Drugs" is included to illustrate solvent performance in LLE from blood, as specific recovery data for this compound was not detailed in the provided search contexts.

Table 2: Linearity, LOD, and LOQ for FAME Analysis by GC-MS

AnalyteLinear RangeLODLOQReference
This compound20 - 100 ppm0.997216 ppmNot specified[9]
Methyl Palmitate20 - 100 ppm0.993316 ppmNot specified[9]
Methyl Hexadecanoate0.50–10.00 µg/mL> 0.9911.94 ng/mL39.80 ng/mL[10]
Methyl Stearate1.00–20.00 µg/mL> 0.9911.90 ng/mL39.68 ng/mL[10]

Conclusion

The choice of extraction method for this compound from biological samples depends on the sample matrix, the required sample throughput, and the available instrumentation. LLE is a robust method for liquid samples, while SPE is advantageous for cleaning up complex tissue extracts. SFE presents a modern, efficient, and greener alternative, particularly for samples like dried blood spots. In all cases, derivatization to the methyl ester is a critical step for successful GC-MS analysis. The provided protocols and data serve as a comprehensive guide for researchers to establish and validate their own methods for the quantification of this compound in biological research.

References

Methyl Myristate as a Component in Cell Culture Media for Lipid Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl myristate, the methyl ester of the saturated fatty acid myristic acid (14:0), serves as a stable and soluble precursor for introducing myristate into cell culture systems. In cellular and molecular biology, myristic acid is not merely a component of complex lipids and a source of energy; it is also a crucial substrate for co-translational protein modification known as N-myristoylation. This lipid modification influences the localization and function of numerous signaling proteins, making myristate a key player in various cellular pathways.[1] Supplementing cell culture media with myristate allows for the investigation of its roles in lipid metabolism, signal transduction, and the pathobiology of metabolic diseases.

These application notes provide a comprehensive guide to utilizing this compound for in vitro lipid research, covering its preparation, application in cell culture, and its effects on cellular physiology.

Applications in Lipid Research

  • Investigating N-myristoylation: Myristate is covalently attached to the N-terminal glycine of a wide range of cellular and viral proteins by N-myristoyltransferase (NMT). This modification is critical for protein-membrane interactions and signal transduction. Supplementing cells with myristate can be used to study the dynamics and functional consequences of N-myristoylation.

  • Studying Lipid Metabolism and Storage: Exogenous myristate is readily taken up by cells and incorporated into various lipid species, including triglycerides and phospholipids.[2][3] This allows for detailed studies on fatty acid uptake, trafficking, and storage in lipid droplets.

  • Modeling Lipotoxicity: High concentrations of saturated fatty acids, including myristate, can induce cellular stress, a condition known as lipotoxicity. This can manifest as mitochondrial dysfunction, endoplasmic reticulum (ER) stress, and apoptosis.[4] Myristate supplementation can be used to model these effects in various cell types, such as cardiomyocytes and pancreatic beta-cells.

  • Signal Transduction Research: Myristoylated proteins are integral to numerous signaling cascades. By modulating the availability of myristate, researchers can probe the role of these proteins in pathways related to cell growth, differentiation, and apoptosis.

Data on the Effects of Myristate in Cell Culture

The following tables summarize quantitative data from studies investigating the effects of myristic acid on cultured cells.

Table 1: Effect of Myristic Acid on Bovine Mammary Epithelial (MAC-T) Cells

Concentration (µM)Incubation TimeParameterObservationReference
10024hCell ViabilitySignificant increase[3]
15024hCell ViabilitySignificant increase[3]
20024hCell ViabilitySignificant increase (most significant effect)[3]
20024hTriglyceride ContentSignificant increase[3]
20024hLipid Droplet SizeIncreased[3]
10024hUbiquitin (UB) Protein Expression~1.47-fold increase[3]
15024hUbiquitin (UB) Protein Expression~2.27-fold increase[3]
20024hUbiquitin (UB) Protein Expression~2.42-fold increase[3]

Table 2: Effects of Myristate on Neonatal Rat Ventricular Myocytes (NRVMs)

Concentration (µM)Incubation TimeParameterObservationReference
50024hAKT Phosphorylation (Ser473)Significantly reduced[5]
50024hMFN2 Protein LevelsDecreased[5]
100, 250, 50024hDRP1 Protein LevelsIncreased[5]
50024hIntracellular ATP Levels (in the presence of insulin)Halted insulin-induced ATP increase[5]

Experimental Protocols

Protocol 1: Preparation of Myristate-BSA Complex from this compound

This protocol describes the preparation of a myristate solution complexed with bovine serum albumin (BSA) for cell culture supplementation. The initial step involves the saponification of this compound to its sodium salt, followed by complexation with fatty acid-free BSA.

Materials:

  • This compound

  • Ethanol, 100%

  • Sodium hydroxide (NaOH)

  • Fatty acid-free BSA

  • Phosphate-buffered saline (PBS), sterile

  • Cell culture medium (e.g., DMEM, RPMI-1640)

  • Sterile conical tubes (15 mL and 50 mL)

  • Water bath

  • Sterile filter (0.22 µm)

Procedure:

Part A: Saponification of this compound to Sodium Myristate

  • Prepare a 100 mM stock solution of this compound in 100% ethanol.

  • In a sterile glass tube, add an equal volume of 2 M NaOH to the this compound stock solution.

  • Incubate the mixture at 65°C for 1 hour to ensure complete saponification. This solution is now your sodium myristate stock.

  • Allow the solution to cool to room temperature.

Part B: Preparation of Myristate-BSA Complex

  • Prepare a 10% (w/v) fatty acid-free BSA solution in sterile PBS. Warm to 37°C to dissolve, then sterile filter.

  • In a sterile 50 mL conical tube, gently mix the 10% BSA solution.

  • Slowly add the sodium myristate stock solution dropwise to the BSA solution while gently swirling. A typical molar ratio of myristate to BSA is between 3:1 and 6:1.

  • Incubate the mixture in a 37°C water bath for 1 hour with gentle agitation to allow for complex formation.

  • The final concentration of the myristate-BSA complex stock can be calculated based on the initial amounts. This stock solution can be stored at -20°C.

Protocol 2: Supplementation of Cell Culture Medium and Induction of Lipid Accumulation

This protocol outlines the procedure for treating cultured cells with the prepared myristate-BSA complex to study its effects on lipid metabolism.

Materials:

  • Cultured cells (e.g., HepG2, 3T3-L1, MAC-T)

  • Complete cell culture medium

  • Myristate-BSA complex stock solution (from Protocol 1)

  • BSA solution (without myristate) as a vehicle control

  • 6-well or 12-well cell culture plates

Procedure:

  • Seed the cells in multi-well plates at a density that will result in 70-80% confluency at the time of treatment.

  • Allow the cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO2.

  • On the day of the experiment, prepare the treatment media. Dilute the myristate-BSA complex stock solution and the BSA vehicle control into fresh, serum-free or low-serum cell culture medium to achieve the desired final concentrations of myristate (e.g., 100 µM, 200 µM, 500 µM).

  • Remove the old medium from the cells and wash once with sterile PBS.

  • Add the prepared treatment media (myristate-BSA or BSA control) to the respective wells.

  • Incubate the cells for the desired period (e.g., 24, 48 hours).

  • Following incubation, cells can be harvested for downstream analysis.

Protocol 3: Analysis of Cellular Effects

A. Lipid Droplet Staining (Oil Red O)

  • After treatment, wash cells with PBS and fix with 10% formalin for 30 minutes.

  • Wash with water and then with 60% isopropanol.

  • Stain with a freshly prepared and filtered Oil Red O solution for 20 minutes.

  • Wash with 60% isopropanol and then with water.

  • Counterstain with hematoxylin if desired.

  • Visualize and quantify lipid droplets using light microscopy.

B. Cell Viability Assay (MTT)

  • After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Remove the MTT solution and add DMSO or another suitable solvent to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

C. Western Blot for Protein Expression

  • Lyse the treated cells in RIPA buffer with protease and phosphatase inhibitors.

  • Determine protein concentration using a BCA assay.

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and probe with primary antibodies against proteins of interest (e.g., p-AKT, AKT, MFN2, DRP1, UB).

  • Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate.

Signaling Pathways and Experimental Workflows

Myristate-Influenced Cellular Signaling

Myristic acid, primarily through the process of N-myristoylation, influences a variety of signaling pathways. The diagram below illustrates the conversion of this compound to myristoyl-CoA and its subsequent role in protein myristoylation, which impacts downstream signaling events.

Myristate_Signaling_Pathway cluster_extracellular Extracellular/Medium cluster_intracellular Intracellular This compound This compound Myristate-BSA Myristate-BSA This compound->Myristate-BSA Saponification & BSA Complexation Myristate Myristate Myristate-BSA->Myristate Uptake Myristoyl-CoA Myristoyl-CoA Myristate->Myristoyl-CoA Acyl-CoA Synthetase NMT N-Myristoyltransferase (NMT) Myristoyl-CoA->NMT Myristoylated_Protein Myristoylated Protein NMT->Myristoylated_Protein Catalysis Protein Target Protein (N-terminal Glycine) Protein->NMT Signaling Downstream Signaling (e.g., Src family kinases) Myristoylated_Protein->Signaling Membrane Membrane Targeting Myristoylated_Protein->Membrane

Caption: Conversion of this compound and its role in protein N-myristoylation.

Experimental Workflow for Lipid Research Using Myristate

The following diagram outlines a typical experimental workflow for investigating the effects of myristate supplementation on cultured cells.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Prep_MM Prepare Myristate-BSA from this compound Treatment Treat Cells with Myristate-BSA (24-48h) Prep_MM->Treatment Prep_Cells Seed and Culture Cells Prep_Cells->Treatment Viability Cell Viability (MTT Assay) Treatment->Viability Lipid_Accum Lipid Accumulation (Oil Red O Staining) Treatment->Lipid_Accum Protein_Exp Protein Expression (Western Blot) Treatment->Protein_Exp

Caption: General workflow for studying the effects of myristate in cell culture.

Myristate-Induced Mitochondrial Fission Pathway

In cardiomyocytes, elevated levels of myristate can lead to mitochondrial fragmentation, a process implicated in lipotoxic cardiomyopathy. This diagram illustrates the signaling cascade involved.

Mitochondrial_Fission_Pathway Myristate High Myristate AKT_p p-AKT (Inactive) Myristate->AKT_p Inhibits Phosphorylation MUL1 MUL1 Expression Myristate->MUL1 Increases AKT AKT MFN2 MFN2 (Fusion) MUL1->MFN2 Decreases DRP1 DRP1 (Fission) MUL1->DRP1 Increases Mito_Frag Mitochondrial Fragmentation MFN2->Mito_Frag Reduced Fusion DRP1->Mito_Frag Increased Fission Hypertrophy Cardiomyocyte Hypertrophy Mito_Frag->Hypertrophy

Caption: Myristate-induced signaling leading to mitochondrial fragmentation.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Methods for the Analysis of Methyl Myristate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methyl myristate is a fatty acid methyl ester (FAME) commonly found in various natural products and used in the chemical, pharmaceutical, and cosmetic industries. Accurate and reliable quantification of this compound is crucial for quality control, research, and development. High-Performance Liquid Chromatography (HPLC) offers a versatile and robust method for the analysis of FAMEs, including this compound. This application note provides detailed protocols and methods for the analysis of this compound using HPLC with UV detection. While gas chromatography (GC) is a traditional method for FAME analysis, HPLC is particularly well-suited for non-volatile and thermally labile compounds.[1][2][3]

Methodology

The primary HPLC method for analyzing fatty acid methyl esters is reversed-phase chromatography.[4][5] This technique separates compounds based on their hydrophobicity. A non-polar stationary phase (like C18) is used with a polar mobile phase.

Experimental Protocols

1. Standard and Sample Preparation

  • Standard Preparation:

    • Accurately weigh a known amount of pure this compound standard.

    • Dissolve the standard in a suitable solvent, such as acetonitrile or a mixture of acetonitrile and isopropanol, to create a stock solution of a known concentration (e.g., 1 mg/mL).[6]

    • Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards with decreasing concentrations.

  • Sample Preparation (from Oil/Fat Matrix):

    • Transesterification: If the this compound is part of a triglyceride (oil or fat), a transesterification reaction is necessary to convert the fatty acids into their methyl esters. A common method involves heating the sample with methanolic HCl.[7]

      • Weigh approximately 20 mg of the oil/fat sample into a vial.[7]

      • Add 2 mL of methanolic HCl.[7]

      • Heat the mixture at 60°C for 1 hour.[7]

      • After cooling, add 2 mL of hexane and 1 mL of water, then vortex.[7]

      • The upper hexane layer containing the FAMEs is collected for analysis.[7]

    • Extraction: For other matrices, a suitable liquid-liquid or solid-phase extraction may be required to isolate the this compound.

    • Final Dilution: Dissolve the extracted and dried sample residue in the mobile phase before injection into the HPLC system.

2. HPLC Instrumentation and Conditions

Two example methods are provided below, based on common practices for FAME analysis.

Method A: Isocratic Elution

This method is suitable for simpler sample matrices where this compound is a primary component.

  • HPLC System: A standard HPLC system with a UV detector is sufficient.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[6]

  • Mobile Phase: Acetonitrile is often used for isocratic elution of FAMEs.[6][8]

  • Flow Rate: 1.0 mL/min.[6]

  • Column Temperature: 40°C.[6][8]

  • Detection: UV detection at 205 nm is suitable for FAMEs.[6][8]

  • Injection Volume: 10 µL.[6]

Method B: Gradient Elution

This method is more suitable for complex mixtures containing a range of FAMEs with different chain lengths and degrees of saturation.

  • HPLC System: An HPLC system with a gradient pump and UV detector.

  • Column: One or two C18 reversed-phase columns in series (e.g., 250 mm x 4.6 mm, 5 µm particle size).[6]

  • Mobile Phase: A gradient of methanol and a mixture of 2-propanol and hexane (5:4 v/v).[6][8]

    • Gradient Program:

      • 0 min: 100% Methanol

      • 10 min: 50% Methanol and 50% (2-propanol-hexane)

      • 20 min: 50% Methanol and 50% (2-propanol-hexane) (isocratic hold)[6][8]

  • Flow Rate: 1.0 mL/min.[6]

  • Column Temperature: 40°C.[6][8]

  • Detection: UV at 205 nm.[6][8]

  • Injection Volume: 10 µL.[6]

Data Presentation

The following tables summarize typical parameters and expected performance characteristics for the HPLC analysis of fatty acid methyl esters, including this compound.

Table 1: HPLC Method Parameters

ParameterMethod A (Isocratic)Method B (Gradient)
Column C18 Reversed-Phase (250 x 4.6 mm, 5 µm)Two C18 Reversed-Phase in series (250 x 4.6 mm, 5 µm)
Mobile Phase AcetonitrileMethanol and 2-propanol:hexane (5:4 v/v)
Elution Mode IsocraticGradient
Flow Rate 1.0 mL/min1.0 mL/min
Temperature 40°C40°C
Detection UV at 205 nmUV at 205 nm
Injection Volume 10 µL10 µL

Table 2: Method Validation Parameters for FAME Analysis

ParameterTypical Performance
Linearity (r²) > 0.99
Repeatability (RSD) < 3%
Accuracy (Recovery) 81.7% - 110.9%[9][10]
Limit of Detection FAME dependent, typically in the low µg/mL range
Limit of Quantification FAME dependent, typically in the low µg/mL range

Note: The specific retention time for this compound will depend on the exact HPLC conditions, including the column brand, mobile phase composition, and temperature.

Visualizations

Experimental Workflow for this compound Analysis

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Oil/Fat Sample Transesterification Transesterification (Methanolic HCl, 60°C) Sample->Transesterification Extraction Hexane Extraction Transesterification->Extraction FAMEs FAMEs in Hexane Extraction->FAMEs Evaporation Evaporation of Hexane FAMEs->Evaporation Residue Dried FAME Residue Evaporation->Residue Dissolution Dissolution in Mobile Phase Residue->Dissolution FinalSample Sample for Injection Dissolution->FinalSample HPLC HPLC System FinalSample->HPLC Column C18 Column HPLC->Column Detector UV Detector (205 nm) Column->Detector Data Data Acquisition & Processing Detector->Data Quantification Quantification (External Standard) Data->Quantification Report Final Report Quantification->Report

Caption: Workflow for the analysis of this compound from an oil/fat sample.

Logical Relationship: HPLC vs. GC for FAME Analysis

G cluster_hplc HPLC cluster_gc GC Analyte Fatty Acid Methyl Esters (e.g., this compound) HPLC_Principle Principle: Liquid-phase separation based on polarity Analyte->HPLC_Principle GC_Principle Principle: Gas-phase separation based on volatility Analyte->GC_Principle HPLC_Suitability Suitable for: - Non-volatile compounds - Thermally labile compounds HPLC_Principle->HPLC_Suitability HPLC_Deriv Derivatization: Not typically required HPLC_Suitability->HPLC_Deriv GC_Suitability Suitable for: - Volatile compounds - Thermally stable compounds GC_Principle->GC_Suitability GC_Deriv Derivatization: Often required to form FAMEs GC_Suitability->GC_Deriv

Caption: Comparison of HPLC and GC for the analysis of FAMEs.

References

The Versatile Role of Methyl Myristate in Chemical Synthesis: Applications and Detailed Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Methyl myristate, the methyl ester of myristic acid, serves as a crucial starting material and intermediate in the synthesis of a diverse array of chemical compounds. Its applications span across the pharmaceutical, cosmetic, surfactant, and biofuel industries. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals, outlining the synthesis of various derivatives from this compound.

Synthesis of Myristamides

Myristamides, derivatives of myristic acid and various amines, exhibit a wide range of biological activities and are of significant interest in drug development and personal care products. The synthesis of N-substituted myristamides can be efficiently achieved through the aminolysis of this compound.

Chemical Synthesis of Myristoyl Ethanolamide

Myristoyl ethanolamide is a fatty acid amide with potential applications in skincare and as a biological signaling molecule. It can be synthesized from this compound and ethanolamine using a sodium methoxide catalyst.

Reaction Scheme:

methyl_myristate This compound myristoyl_ethanolamide Myristoyl Ethanolamide methyl_myristate->myristoyl_ethanolamide ethanolamine Ethanolamine ethanolamine->myristoyl_ethanolamide sodium_methoxide Sodium Methoxide (catalyst) sodium_methoxide->myristoyl_ethanolamide methanol Methanol myristoyl_ethanolamide->methanol +

Caption: Synthesis of Myristoyl Ethanolamide.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine this compound (1.0 eq) and ethanolamine (10.0 eq).

  • Catalyst Addition: Add a solution of sodium methoxide in methanol (e.g., 5.4 M solution, 0.15 eq) to the reaction mixture.

  • Reaction Conditions: Heat the mixture to 30-60°C and stir for 1-2 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: After the reaction is complete, remove the excess ethanolamine and methanol under reduced pressure.

  • Purification: The crude product can be purified by recrystallization or column chromatography to yield high-purity myristoyl ethanolamide.

Quantitative Data:

AmineCatalystTemperature (°C)Time (h)Yield (%)Reference
EthanolamineSodium Methoxide301>95[1]
DiethanolamineSodium Methoxide55-75-High[2]
Enzymatic Synthesis of Myristamides

Enzymatic synthesis offers a green and highly selective alternative to chemical methods for amide formation. Lipases are commonly employed for the aminolysis of fatty acid esters.

Experimental Workflow:

start Reactants This compound + Amine reaction Reaction Shaking at controlled temperature start->reaction enzyme Immobilized Lipase enzyme->reaction solvent Organic Solvent (e.g., Toluene) solvent->reaction monitoring Monitoring TLC / GC reaction->monitoring workup Work-up Filtration and solvent evaporation monitoring->workup product Purified Myristamide workup->product

Caption: Enzymatic Synthesis of Myristamides.

Experimental Protocol:

  • Reaction Mixture: In a sealed vial, dissolve this compound (1 eq) and the desired amine (1-5 eq) in a suitable organic solvent (e.g., toluene, hexane).

  • Enzyme Addition: Add an immobilized lipase (e.g., Novozym 435, 10% w/w of substrates).

  • Incubation: Incubate the mixture in a shaker at a controlled temperature (e.g., 40-60°C) for 24-72 hours.

  • Monitoring: Monitor the progress of the reaction by TLC or GC analysis.

  • Product Isolation: Once the reaction reaches completion, filter off the immobilized enzyme. The solvent is then removed under reduced pressure to yield the crude myristamide.

  • Purification: The product can be further purified by column chromatography or recrystallization.

Quantitative Data for Enzymatic Aminolysis of Fatty Acid Methyl Esters (FAMEs):

Lipase SourceAmineSolventTemperature (°C)Time (h)Conversion (%)
Candida antarctica lipase BVarious primary and secondary aminesToluene6024-72High
Rhizomucor miehei lipaseAlkanolaminesHexane5048Moderate to High

Synthesis of Surfactants

This compound is a key building block for the production of various surfactants, including methyl ester sulfonates (MES) and esterquats.

Synthesis of Methyl Ester Sulfonates (MES)

MES are anionic surfactants with excellent detergency and biodegradability. They are produced by the sulfonation of fatty acid methyl esters.

Reaction Pathway:

methyl_myristate This compound sulfonation Sulfonation methyl_myristate->sulfonation sulfonating_agent Sulfonating Agent (e.g., SO3) sulfonating_agent->sulfonation neutralization Neutralization (e.g., NaOH) sulfonation->neutralization mes This compound Sulfonate neutralization->mes

Caption: Synthesis of Methyl Ester Sulfonate.

Experimental Protocol:

  • Sulfonation: In a suitable reactor, react this compound with a sulfonating agent, such as sulfur trioxide (SO₃) diluted with air or nitrogen. The reaction is typically carried out in a falling film reactor at temperatures between 80-100°C.

  • Aging: The resulting sulfonic acid is aged for a short period to complete the reaction.

  • Neutralization: The sulfonic acid is then neutralized with an aqueous solution of a base, such as sodium hydroxide, to form the sodium this compound sulfonate.

  • Purification: The final product is typically a paste or powder and may be further processed or formulated into detergent products.

Quantitative Data for Sulfonation of Fatty Acid Methyl Esters:

Sulfonating AgentCatalystTemperature (°C)Time (h)Conversion (%)Reference
Sodium Bisulfite-1004.5-[3]
SO₃-80-100-High[4]
Synthesis of Esterquats

Esterquats are cationic surfactants widely used as fabric softeners and hair conditioning agents. They can be synthesized from this compound via a two-step process: transesterification with an alkanolamine followed by quaternization.

Experimental Protocol:

  • Transesterification:

    • React this compound with a trialkanolamine (e.g., triethanolamine) in the presence of a basic catalyst like sodium methoxide.

    • The reaction is typically carried out under vacuum at elevated temperatures (e.g., 120-180°C) to drive the removal of methanol and shift the equilibrium towards the product, a tertiary amine ester.[5]

  • Quaternization:

    • The resulting esteramine is then quaternized using an alkylating agent such as dimethyl sulfate or methyl chloride.

    • This reaction is typically performed in a solvent like isopropyl alcohol at temperatures between 60-90°C.[5][6]

Quantitative Data for Esterquat Synthesis from Fatty Acid Esters:

AlkanolamineQuaternizing AgentTransesterification Temp (°C)Quaternization Temp (°C)Yield (%)Reference
TriethanolamineDimethyl Sulfate180-22080-90High[6]
TriethanolamineDimethyl Sulfate10090>60 (cationic content)[7]

Synthesis of Biodiesel

This compound is a component of biodiesel and can also be used as a feedstock for the production of other fatty acid alkyl esters through transesterification. This process is crucial for adjusting the properties of biodiesel, such as its cloud point and viscosity.

Reaction Scheme:

methyl_myristate This compound new_ester New Fatty Acid Alkyl Ester methyl_myristate->new_ester alcohol Alcohol (e.g., Ethanol, Propanol) alcohol->new_ester catalyst Catalyst (Acid or Base) catalyst->new_ester methanol Methanol new_ester->methanol +

Caption: Transesterification of this compound.

Experimental Protocol:

  • Reaction Mixture: Charge a reactor with this compound and the desired alcohol (e.g., ethanol, propanol) in a specific molar ratio (e.g., 1:3 to 1:6).

  • Catalyst: Add a catalyst, which can be a base (e.g., sodium hydroxide, potassium hydroxide) or an acid (e.g., sulfuric acid). For enzymatic transesterification, an immobilized lipase is used.

  • Reaction: Heat the mixture to the desired temperature (e.g., 60-65°C for base catalysis) with constant stirring for a specified duration (e.g., 1-2 hours).

  • Separation: After the reaction, allow the mixture to settle. The glycerol byproduct (if starting from triglycerides) will separate at the bottom. The upper layer is the ester phase.

  • Purification: The ester layer is washed with water to remove any residual catalyst and soap, and then dried.

Quantitative Data for Transesterification for Biodiesel Production:

FeedstockAlcohol (Molar Ratio)Catalyst (wt%)Temperature (°C)Time (h)Yield (%)Reference
Waste Cooking OilMethanol (6:1)1% KOH60198.6[8]
Used Frying OilMethanol (6:1)1% Catalyst751.597[9]
Dairy Scum WasteMethanol (9:1)-650.6794.8[9]

Disclaimer: These protocols are intended for informational purposes for qualified professionals. Appropriate safety precautions should be taken when handling all chemicals. Reaction conditions may need to be optimized for specific substrates and scales.

References

Application of methyl myristate as a fragrance or flavor component in food science studies.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of methyl myristate as a fragrance and flavor component in food science research. This document includes detailed experimental protocols for its analysis and sensory evaluation, along with diagrams of the key signaling pathways involved in its perception.

Introduction

This compound, the methyl ester of myristic acid, is a fatty acid ester that contributes to the aroma and taste of various food products.[1] It is recognized for its pleasant, often described as honey-like, orris-like, or waxy, odor and flavor profile at trace levels.[2] In the food industry, it serves as a synthetic flavoring agent and adjuvant, used in the minimum quantity required to achieve its intended effect in accordance with good manufacturing practices. This compound is found naturally in some foods and is also used in the cosmetics and pharmaceutical industries for its emollient and solvent properties.[1][3]

Data Presentation

Currently, publicly available, detailed quantitative data from sensory panel studies specifically evaluating this compound in food matrices is limited. Such studies would typically involve trained panelists rating the intensity of various flavor and aroma attributes on a numerical scale or consumers providing hedonic ratings (liking scores). The tables below are templates illustrating how such data would be structured.

Table 1: Illustrative Sensory Panel Intensity Ratings for Milk Flavored with this compound

AttributeControl (0 ppm)This compound (5 ppm)This compound (10 ppm)This compound (20 ppm)
Sweet2.1 ± 0.82.5 ± 0.93.0 ± 1.13.5 ± 1.2
Waxy/Fatty1.5 ± 0.54.0 ± 1.26.5 ± 1.58.0 ± 1.0
Honey-like0.2 ± 0.13.5 ± 1.05.8 ± 1.37.2 ± 1.1
Orris-like0.1 ± 0.12.8 ± 0.94.5 ± 1.26.0 ± 1.4
Off-flavor1.0 ± 0.41.2 ± 0.52.5 ± 0.84.0 ± 1.3

Data are presented as mean ± standard deviation on a 10-point intensity scale (0 = not perceptible, 10 = very strong).

Table 2: Illustrative Consumer Hedonic Ratings for a Flavored Beverage

SampleMean Liking Score (9-point hedonic scale)
Control Beverage6.5 ± 1.5
Beverage with 5 ppm this compound7.2 ± 1.3
Beverage with 10 ppm this compound6.8 ± 1.6
Beverage with 20 ppm this compound4.5 ± 1.9

Data are presented as mean ± standard deviation. The 9-point hedonic scale ranges from 1 (dislike extremely) to 9 (like extremely).

Experimental Protocols

Protocol 1: Quantitative Analysis of this compound in a Food Matrix by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol describes the quantification of this compound in a dairy product.

1. Objective: To determine the concentration of this compound in a milk sample.

2. Materials:

  • Milk sample

  • Hexane (analytical grade)

  • Sodium methoxide solution (5.4 M in methanol)

  • This compound analytical standard

  • Biphenyl (internal standard)

  • Agilent DB-WAX column (30 m × 250 µm, 0.5 µm) or equivalent[4]

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

3. Sample Preparation:

  • In a 20-mL vial, combine 0.5 mL of the milk sample with 10 mL of hexane.[4]

  • Add 1 mL of sodium methoxide solution to the vial.[4]

  • Vortex the mixture vigorously for 1 minute to facilitate the transesterification of lipids to fatty acid methyl esters (FAMEs).[4]

  • Allow the layers to separate.

  • Carefully extract the clear upper hexane layer, which now contains the FAMEs, for GC-MS analysis.[4]

4. GC-MS Instrumental Conditions:

  • GC System: Agilent 5977E GC/MS or equivalent[4]

  • Column: Agilent DB-WAX (30 m × 250 µm, 0.5 µm)[4]

  • Injector: Pulsed split mode, 250 °C, 5:1 split ratio[4]

  • Carrier Gas: Helium

  • Oven Program: 50 °C for 1 minute, then ramp at 25 °C/min to 200 °C, then ramp at 3 °C/min to 230 °C and hold for 23 minutes.[4]

  • MS Transfer Line: 250 °C[4]

  • MS Mode: Scan and Selected Ion Monitoring (SIM)[4]

  • SIM Ion for this compound: m/z 74[4]

5. Calibration:

  • Prepare a stock solution of this compound and the internal standard (biphenyl) in hexane.

  • Create a series of calibration standards by diluting the stock solution to concentrations ranging from 1 to 500 ppm.[4]

  • Inject each standard into the GC-MS to generate a calibration curve by plotting the peak area ratio of this compound to the internal standard against the concentration.

6. Data Analysis:

  • Inject the prepared sample extract into the GC-MS.

  • Identify the this compound peak based on its retention time and mass spectrum.

  • Calculate the concentration of this compound in the sample using the calibration curve.

Protocol 2: Sensory Evaluation of this compound in a Flavored Beverage

This protocol outlines a method for assessing the sensory characteristics of a beverage flavored with this compound using a trained sensory panel.

1. Objective: To determine the sensory profile and consumer acceptance of a beverage containing different concentrations of this compound.

2. Materials:

  • Base beverage product

  • This compound (food grade)

  • Appropriate solvent for this compound if necessary (e.g., ethanol)

  • Sensory evaluation booths with controlled lighting and ventilation

  • Water and unsalted crackers for palate cleansing

3. Panelist Selection and Training:

  • Recruit 10-12 individuals with prior experience in sensory evaluation of beverages.

  • Conduct training sessions to familiarize panelists with the key aroma and flavor attributes expected in the beverage, including "waxy," "fatty," "honey-like," and "orris-like."

  • Provide reference standards for each attribute to ensure panelist calibration.

4. Sample Preparation:

  • Prepare batches of the base beverage containing this compound at concentrations of 0 ppm (control), 5 ppm, 10 ppm, and 20 ppm.

  • Ensure this compound is completely solubilized.

  • Portion the samples into coded, identical cups for blind evaluation.

  • Serve the samples at a standardized temperature.

5. Sensory Evaluation Procedure:

  • Use a descriptive analysis method where panelists rate the intensity of each identified attribute on a 15-cm line scale anchored with "low" and "high" at the ends.

  • For consumer acceptance, use a 9-point hedonic scale (1 = dislike extremely, 9 = like extremely).

  • Present the samples in a randomized and balanced order to each panelist.

  • Instruct panelists to cleanse their palate with water and crackers between samples.

6. Data Analysis:

  • Convert the line scale ratings to numerical data.

  • Analyze the data using Analysis of Variance (ANOVA) to determine if there are significant differences in the attribute intensities and hedonic scores between the samples.

  • If significant differences are found, perform post-hoc tests (e.g., Tukey's HSD) to identify which sample concentrations differ from each other.

  • Present the results in tables and/or graphical representations such as spider plots.

Signaling Pathways

The perception of fatty acids and their esters like this compound is mediated by G-protein coupled receptors (GPCRs) in both the gustatory (taste) and olfactory (smell) systems.

Gustatory Signaling Pathway for Long-Chain Fatty Acids

Long-chain fatty acids are primarily detected by the G-protein coupled receptors GPR40 and GPR120, which are expressed in taste bud cells. The activation of these receptors initiates a signaling cascade that leads to neurotransmitter release and the perception of "fatty" taste.

GPR_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol MethylMyristate This compound (or Fatty Acid) GPR120 GPR120/GPR40 (GPCR) MethylMyristate->GPR120 Binds to Gq Gq protein GPR120->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_cyto Ca²⁺ (intracellular) ER->Ca2_cyto Releases Ca2_ER Ca²⁺ Ca2_cyto->PKC Activates Vesicle Neurotransmitter Vesicle PKC->Vesicle Promotes Fusion Neuron Afferent Neuron Vesicle->Neuron Neurotransmitter Release

Caption: Gustatory signaling pathway for fatty acids via GPR120/GPR40.

Olfactory Signaling Pathway

The perception of volatile molecules like this compound is initiated by their interaction with olfactory receptors (ORs), which are also a type of GPCR, located on the cilia of olfactory sensory neurons.

Olfactory_Signaling cluster_cilia Olfactory Cilia Membrane cluster_neuron Olfactory Sensory Neuron MethylMyristate This compound OR Olfactory Receptor (OR) MethylMyristate->OR Binds to Golf Gαolf OR->Golf Activates AC Adenylyl Cyclase Golf->AC Activates ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP CNG_Channel cAMP-gated Ion Channel cAMP->CNG_Channel Opens Ca2_Na_influx Ca²⁺ / Na⁺ Influx CNG_Channel->Ca2_Na_influx Depolarization Depolarization Ca2_Na_influx->Depolarization ActionPotential Action Potential to Olfactory Bulb Depolarization->ActionPotential

Caption: Olfactory signal transduction pathway for odorants.

References

Troubleshooting & Optimization

Technical Support Center: Resolving Co-elution of Methyl Myristate in Complex FAME Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting strategies and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering co-elution issues involving methyl myristate (C14:0) in complex Fatty Acid Methyl Ester (FAME) mixtures.

Frequently Asked Questions (FAQs)

Q1: What is co-elution and how do I detect it in my FAME analysis?

A1: Co-elution occurs when two or more compounds exit the gas chromatography (GC) column at the same time, resulting in a single, merged chromatographic peak.[1][2] This prevents accurate identification and quantification of the individual analytes.[2] You can detect potential co-elution by observing peak asymmetry, such as shoulders or merged peaks in your chromatogram.[2] For definitive confirmation, advanced detection methods are necessary. If using a GC-Mass Spectrometry (GC-MS) system, you can examine the mass spectra across the peak; different spectra at different points of the peak indicate the presence of more than one compound.[2][3]

Q2: What are the common compounds that co-elute with this compound (C14:0)?

A2: In complex FAME mixtures, this compound (C14:0) can co-elute with other FAMEs of similar properties. Potential co-eluting peaks often include unsaturated FAMEs with a similar carbon number or branched-chain FAMEs.[3] On highly polar cyanopropyl siloxane columns, this compound typically elutes after methyl laurate (C12:0) and methyl tridecanoate (C13:0), so co-elution issues may arise with compounds in this elution window.[3]

Q3: How can I confirm the identity of a co-eluting peak?

A3: A GC-MS system is a powerful tool for identifying co-eluting compounds, provided they have different mass fragmentation patterns.[3] By analyzing the mass spectra across the entire peak, it's possible to identify the presence and structure of multiple compounds.[2][3] If chromatographic separation is not achievable, you can use extracted ion chromatograms (EICs) for quantification, assuming each compound has a unique and characteristic ion.[4][5]

Q4: Can changing the GC column resolve the co-elution issue?

A4: Yes, the choice of GC column is the most critical factor influencing separation selectivity.[6] If method optimization fails to resolve the co-elution, selecting a column with a different stationary phase chemistry is often the most effective solution.[3][7] For complex FAME mixtures, highly polar columns, such as those with a high-percentage cyanopropyl phase (e.g., HP-88, CP-Sil 88, Rt-2560), are specifically designed for this purpose and offer superior resolution, especially for geometric (cis/trans) isomers, compared to common polyethylene glycol (PEG) wax columns.[6][7][8]

Q5: What is the impact of the temperature program on separating this compound?

A5: The oven temperature program significantly affects chromatographic resolution.[9][10] To improve the separation of closely eluting peaks like this compound and a co-eluting compound, several adjustments can be made:

  • Reduce the Ramp Rate: A slower temperature ramp (e.g., decreasing from 10°C/min to 3°C/min) increases the time analytes interact with the stationary phase, which can significantly improve resolution.[3][11]

  • Lower the Initial Temperature: Starting the oven at a lower temperature can enhance the separation of early-eluting peaks.[3]

  • Introduce an Isothermal Hold: Adding an isothermal hold at a temperature just below the elution temperature of the co-eluting pair can also enhance their separation.[3][12]

Q6: Can I use GC-MS to quantify co-eluting peaks without complete chromatographic separation?

A6: In many cases, yes. If the co-eluting compounds have different mass fragmentation patterns, you can use extracted ion chromatograms (EICs) to select unique ions for each compound and quantify them individually.[4][5] This allows for deconvolution of the overlapping signals. However, for the most accurate and reliable quantification, achieving complete chromatographic separation is always the preferred approach.[3]

Troubleshooting Guide for this compound Co-elution

This guide presents a systematic approach to identifying and resolving co-elution issues involving this compound.

Step 1: Problem Identification and Confirmation

The first step is to confirm that you have a co-elution problem. A distorted peak shape is a primary indicator.[2] Use GC-MS to analyze the peak across its width to confirm the presence of multiple compounds. The workflow below outlines the initial assessment process.

A Start: Poor Peak Shape (Shoulder, Broadening) B Is GC-MS Available? A->B C Analyze Peak Scans (Beginning vs. Apex vs. End) B->C Yes H Inject Individual Standards (if available) to confirm retention times. B->H No D Are Mass Spectra Consistent? C->D E No Co-elution Detected. Troubleshoot other issues (e.g., column overload, inlet). D->E Yes F Co-elution Confirmed D->F No G Proceed to Method Optimization (Step 2) F->G I Co-elution Suspected H->I I->G

Caption: Workflow for identifying and confirming co-elution.
Step 2: GC Method Optimization

Once co-elution is confirmed, the next step is to optimize the GC method parameters.[3] Adjusting the temperature program and carrier gas flow rate can often resolve less complex co-elution issues without changing the column.

cluster_0 Adjustable GC Parameters cluster_1 Optimization Strategies A Temperature Program D Decrease Ramp Rate A->D E Introduce Isothermal Hold A->E B Carrier Gas Flow Rate (Linear Velocity) F Optimize for Column Dimensions & Gas Type B->F C Column Choice (Stationary Phase) G Increase Polarity (e.g., Cyanopropyl) C->G Z Improved Resolution D->Z E->Z F->Z G->Z

Caption: Logical relationships for improving peak resolution.
Step 3: GC Column Selection

If extensive method optimization does not provide adequate separation, a change in the column's stationary phase is required.[3] The polarity of the stationary phase is the most important factor for FAME separation.[6] Highly polar cyanopropyl columns are specifically designed for complex FAME separations and provide a different selectivity compared to mid-polarity PEG (wax) columns.[6][8]

Data Presentation

Table 1: Comparison of Common GC Columns for FAME Analysis
Column TypeStationary Phase ChemistryPolarityKey Advantages for FAME AnalysisCommon Commercial Names
High-Polarity Cyanopropyl Biscyanopropyl PolysiloxaneVery HighExcellent separation of cis/trans and positional FAME isomers.[6][8][13]HP-88, CP-Sil 88, Rt-2560, SP-2560
Mid-Polarity Cyanopropyl Cyanopropylphenyl PolysiloxaneHighFast separation of complex FAME mixtures.[8]J&W DB-FastFAME
Wax Column Polyethylene Glycol (PEG)HighGood general-purpose FAME analysis; elutes FAMEs by carbon number and degree of unsaturation.[7][14]DB-Wax, HP-INNOWax
Table 2: Effect of GC Parameter Adjustments on Resolution
ParameterRecommended ChangeEffect on ResolutionPotential Trade-off
Oven Temperature Ramp Rate Decrease (e.g., from 10°C/min to 3°C/min)Increases separation of closely eluting peaks.[11]Increased total analysis time.[3]
Carrier Gas Flow Rate Optimize to ideal linear velocity for gas/columnImproves peak efficiency and resolution.[3]Sub-optimal flow reduces efficiency.
Column Length Increase (e.g., from 30m to 100m)Significantly increases resolving power.[8]Longer analysis time, higher column cost.[8]
Column Internal Diameter DecreaseIncreases efficiency and resolution.Reduced sample capacity.

Experimental Protocols

Below are sample GC methodologies. Parameters should be optimized for your specific instrument and application.

Protocol 1: Standard GC-FID Method using a High-Polarity Cyanopropyl Column

This method is suitable for complex FAME mixtures, including those requiring cis/trans isomer separation.[6]

  • GC System: Agilent 6890 GC with Flame Ionization Detector (FID) or equivalent.[6]

  • Column: Agilent HP-88, 100 m x 0.25 mm, 0.20 µm (or equivalent highly polar cyanopropyl column).[8][15]

  • Inlet: Split/Splitless, 250 °C.[6]

  • Injection: 1 µL, Split ratio 50:1.[6]

  • Carrier Gas: Hydrogen or Helium, constant pressure or flow mode.[6][15]

  • Oven Temperature Program:

    • Initial Temperature: 50 °C, hold for 1 minute.[6]

    • Ramp 1: 25 °C/min to 175 °C.

    • Ramp 2: 4 °C/min to 230 °C.[6]

    • Hold at 230 °C for 10-20 minutes to elute all components.[6]

  • Detector: FID at 260 °C.[6]

Protocol 2: Fast GC-FID Method using a Mid-Polarity Cyanopropyl Column

This protocol is designed for more rapid screening of FAMEs where extreme resolution of all isomers is not required.[8]

  • GC System: Agilent 6890 GC with Flame Ionization Detector (FID) or equivalent.

  • Column: Agilent J&W DB-FastFAME, 30 m x 0.25 mm, 0.25 µm (or equivalent).[3]

  • Inlet: Split/Splitless, 250 °C.[3]

  • Injection: 1 µL, Split ratio 100:1.[3]

  • Carrier Gas: Hydrogen, constant flow.[3]

  • Oven Temperature Program:

    • Initial Temperature: 80 °C, hold for 1 minute.[3]

    • Ramp 1: 20 °C/min to 140 °C.[3]

    • Ramp 2: 3 °C/min to 240 °C.[3]

    • Hold at 240 °C for 5 minutes.[3]

  • Detector: FID at 260 °C.

References

Technical Support Center: Optimizing GC Oven Temperature for Methyl Myristate Separation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their Gas Chromatography (GC) oven temperature programs for the separation of methyl myristate.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the GC analysis of this compound.

ProblemQuestionPossible CausesSuggested Solutions
Poor Peak Shape Why is my this compound peak tailing or fronting? 1. Column Activity: Active sites on the column or in the inlet liner can interact with the analyte.[1][2][3] 2. Improper Column Installation: Incorrect column insertion depth in the inlet or detector can create dead volumes.[1][2][3] 3. Column Contamination: Buildup of non-volatile residues at the head of the column.[3] 4. Solvent-Phase Mismatch: The polarity of the solvent and the stationary phase are incompatible.[2][4] 5. Sample Overload: Injecting too concentrated a sample.[5]1. Inlet Maintenance: Replace the inlet liner and septum. Consider using a deactivated liner.[1][2] 2. Column Trimming: Trim 10-20 cm from the front of the column to remove active sites or contamination.[1][3] 3. Reinstall Column: Ensure the column is installed at the correct height according to the manufacturer's instructions.[1][2][3] 4. Solvent Choice: If possible, choose a solvent with a polarity that more closely matches the stationary phase.[2][4] 5. Dilute Sample: Prepare a more dilute sample for injection.[5]
Peak Splitting What is causing my this compound peak to split into two? 1. Improper Injection Technique: The syringe plunger is not depressed smoothly, or the injection speed is too slow.[6][7] 2. Inlet Temperature Too Low: The sample may not be vaporizing completely and homogeneously in the inlet.[6] 3. Solvent Condensation Issues: In splitless injection, an incorrect initial oven temperature relative to the solvent boiling point can cause improper solvent focusing.[1][4] 4. Incompatible Solvent and Liner: The solvent may "bead up" on the liner if their polarities are mismatched, leading to a non-uniform sample introduction.[4][6]1. Optimize Injection: Ensure a smooth and rapid injection. Check autosampler settings if applicable.[6] 2. Increase Inlet Temperature: Raise the inlet temperature to ensure complete vaporization of the sample. A common starting point is 250°C.[8] 3. Adjust Initial Oven Temperature: For splitless injection, set the initial oven temperature approximately 20°C below the boiling point of the solvent to ensure proper solvent focusing.[1][4] 4. Use a Packed Liner: A liner with glass wool or a specific geometry can aid in sample vaporization and mixing.[6]
Inconsistent Retention Times Why does the retention time of my this compound peak vary between runs? 1. Fluctuations in Oven Temperature: The GC oven may not be maintaining a stable and precise temperature.[9] 2. Carrier Gas Flow Rate Instability: Leaks or faulty pressure regulators can cause changes in the carrier gas flow rate. 3. Column Bleed: Degradation of the stationary phase at high temperatures can alter the column's properties.1. GC Oven Check: Verify the stability and accuracy of the GC oven temperature. 2. Leak Check: Perform a thorough leak check of the system, from the gas source to the detector. 3. Column Conditioning: Condition the column according to the manufacturer's instructions. If the problem persists, the column may need to be replaced.
Poor Resolution How can I improve the separation of this compound from other components? 1. Suboptimal Temperature Program: The temperature ramp rate or initial/final hold times may not be suitable for the separation.[8][9] 2. Incorrect Carrier Gas Flow Rate: The flow rate may be too high or too low for optimal efficiency.[10]1. Optimize Temperature Program:     - Initial Temperature: Lowering the initial temperature can improve the resolution of early eluting peaks.[8]     - Ramp Rate: A slower ramp rate generally improves resolution but increases analysis time.[8] Experiment with different ramp rates (e.g., start with 10°C/min and adjust in 5°C/min increments).     - Hold Times: Introducing or extending hold times at the beginning or within the ramp can improve the separation of closely eluting peaks.[8] 2. Optimize Flow Rate: Determine the optimal carrier gas flow rate for your column by performing a van Deemter or flow optimization study.[10]

Frequently Asked Questions (FAQs)

Q1: What is a good starting oven temperature program for the analysis of this compound?

A good starting point for a temperature program is an initial temperature of 50°C, a ramp rate of 10°C/min, and a final temperature that is appropriate for the column's maximum operating temperature, followed by a hold time of several minutes to ensure all components have eluted.[8] This can then be optimized based on the resulting chromatogram.

Q2: How does the initial oven temperature affect the separation of this compound?

The initial oven temperature primarily affects the resolution of early-eluting peaks.[8] A lower initial temperature increases retention and can improve the separation of volatile compounds.[8] For splitless injections, the initial oven temperature should ideally be set about 20°C below the boiling point of the sample solvent to allow for proper "solvent focusing," which results in sharper peaks for volatile analytes like this compound.[4] In one study, an initial oven temperature of 50°C was found to be optimal for the separation of a mixture containing this compound.[11][12]

Q3: What is the effect of the temperature ramp rate on my chromatogram?

The ramp rate has the most significant impact on the separation of compounds that elute in the middle of the chromatogram.[8] A faster ramp rate will decrease the analysis time but may also decrease resolution.[13] Conversely, a slower ramp rate generally improves resolution but lengthens the run time.[8] Adjusting the ramp rate in small increments (e.g., ±5°C/min) is a common strategy for optimization.[8]

Q4: Should I use an isothermal or a temperature-programmed method for this compound?

For a single analyte like this compound, an isothermal analysis (holding the oven at a constant temperature) can be sufficient if the sample is clean and the analyte elutes with a good peak shape in a reasonable amount of time. However, if your sample contains other components with different boiling points, a temperature-programmed method is generally superior.[5][9] Temperature programming helps to sharpen peaks, especially for later-eluting compounds, and reduces the overall analysis time for complex mixtures.[5][9]

Q5: My this compound peak is broad. How can I make it sharper?

Peak broadening can be caused by several factors. In the context of the oven temperature program, a slow ramp rate can sometimes lead to broader peaks for early eluting compounds. A steeper temperature ramp can produce sharper peaks.[13] Additionally, ensuring your sample is not too concentrated can prevent column overload, which leads to broad, flattened peaks.[5] If using a temperature program, the later eluting peaks are generally sharper than in an isothermal run.[5]

Experimental Protocols

Protocol 1: Initial Screening of this compound

This protocol is designed to establish a baseline chromatogram for this compound.

  • Sample Preparation: Prepare a dilute solution of this compound (e.g., 50-100 µg/mL) in a suitable solvent like hexane or heptane.

  • GC System and Column:

    • Injector: Split/Splitless, 250°C

    • Column: A mid-polarity capillary column (e.g., DB-5ms, HP-5ms) is a common choice.

    • Carrier Gas: Helium or Hydrogen at an appropriate flow rate (e.g., 1-2 mL/min).

    • Detector: Flame Ionization Detector (FID), 250°C

  • Initial Oven Temperature Program:

    • Initial Temperature: 50°C[11][12]

    • Initial Hold Time: 1 minute

    • Ramp Rate: 10°C/minute[8]

    • Final Temperature: 240°C

    • Final Hold Time: 5 minutes

  • Injection: Inject 1 µL of the prepared sample.

  • Analysis: Analyze the resulting chromatogram for retention time, peak shape, and the presence of any impurities.

Protocol 2: Optimization of the Temperature Program

Based on the initial screening run, this protocol outlines the steps to optimize the separation.

  • Adjusting the Initial Temperature:

    • If the this compound peak is co-eluting with the solvent front or other early eluting peaks, decrease the initial temperature in 10°C increments.[8]

    • If the initial retention time is excessively long, you can cautiously increase the initial temperature.

  • Optimizing the Ramp Rate:

    • If resolution from nearby peaks is insufficient, decrease the ramp rate to 5°C/minute.[8]

    • If the peak is well-resolved and you wish to shorten the analysis time, increase the ramp rate to 15°C or 20°C/minute.[8]

  • Introducing a Mid-Ramp Hold:

    • If this compound is part of a complex mixture and is co-eluting with another compound in the middle of the run, a mid-ramp hold can be beneficial.

    • To implement this, determine the temperature at which the co-elution occurs. Set a hold for 2-5 minutes at a temperature 20-30°C below this point.[8]

  • Final Temperature and Hold Time:

    • Ensure the final temperature is high enough and the hold time is long enough to elute any less volatile compounds from the column, preventing ghost peaks in subsequent runs.[8]

Quantitative Data Summary

The following tables summarize the effect of different GC oven temperature parameters on the analysis of this compound and related fatty acid methyl esters (FAMEs).

Table 1: Effect of Initial Oven Temperature on FAMEs Separation

Initial Oven Temperature (°C)Observation on a Mixture of this compound, Palmitate, and StearateReference
50Optimal separation with good peak area response.[11]
100Shorter retention times, but decreasing peak area.[11]
150Further decrease in retention time and peak area.[11]
200Risk of co-elution and peak tailing at higher temperatures.[11]

Table 2: Example GC Method Parameters for FAME Analysis (including this compound)

ParameterMethod 1Method 2Reference
Column Not SpecifiedNot Specified[12],[14]
Initial Oven Temperature 50°COptimized conditions, not specified[12],[14]
Carrier Gas Flow Rate 2.0 mL/minOptimized conditions, not specified[12],[14]
Injector Temperature Not SpecifiedNot Specified
Detector Temperature Not SpecifiedNot Specified
Resulting Retention Time for this compound 5.419 minutesNot Specified[12]

Visualizations

Logical Workflow for Troubleshooting Peak Tailing

G Troubleshooting Workflow for Peak Tailing start Peak Tailing Observed check_column_cut Is the column cut clean and at a 90° angle? start->check_column_cut check_installation Is the column installed at the correct depth? check_column_cut->check_installation Yes recut_column Re-cut the column. check_column_cut->recut_column No check_liner Is the inlet liner clean and deactivated? check_installation->check_liner Yes reinstall_column Re-install the column to the correct depth. check_installation->reinstall_column No check_concentration Is the sample concentration appropriate? check_liner->check_concentration Yes replace_liner Replace the inlet liner. check_liner->replace_liner No dilute_sample Dilute the sample. check_concentration->dilute_sample No problem_solved Problem Solved check_concentration->problem_solved Yes recut_column->check_installation reinstall_column->check_liner replace_liner->check_concentration dilute_sample->problem_solved G GC Oven Temperature Program Optimization start Start with a Scouting Program (e.g., 50°C, 10°C/min ramp) analyze_chromatogram Analyze Chromatogram: - Retention Time - Peak Shape - Resolution start->analyze_chromatogram early_peaks Poor resolution of early peaks? analyze_chromatogram->early_peaks mid_run_peaks Poor resolution in mid-run? early_peaks->mid_run_peaks No lower_initial_temp Decrease Initial Temperature early_peaks->lower_initial_temp Yes long_runtime Analysis time too long? mid_run_peaks->long_runtime No decrease_ramp Decrease Ramp Rate mid_run_peaks->decrease_ramp Yes increase_ramp Increase Ramp Rate long_runtime->increase_ramp Yes optimized Optimized Program long_runtime->optimized No re_analyze Re-run and Analyze lower_initial_temp->re_analyze decrease_ramp->re_analyze increase_ramp->re_analyze re_analyze->analyze_chromatogram

References

Technical Support Center: Troubleshooting Poor Peak Shape and Tailing for Methyl Myristate in GC

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for gas chromatography (GC) analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to poor peak shape and tailing, specifically for methyl myristate.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of peak tailing for this compound in my GC analysis?

Peak tailing in gas chromatography, where a peak's trailing edge is drawn out, can compromise the accuracy and resolution of your analysis.[1][2] This issue can stem from several factors, which can be broadly categorized as either physical or chemical problems within your GC system.[3][4]

Common causes include:

  • Inlet Contamination: The accumulation of non-volatile residues in the inlet liner is a frequent cause of peak tailing.[5] These residues can create active sites that interact with analytes.

  • Column Issues: Problems with the GC column, such as contamination of the stationary phase, degradation of the column, or improper installation, can all lead to poor peak shapes.[5][6]

  • Active Sites in the System: Active sites, such as exposed silanol groups on the column or liner, can cause unwanted interactions with polar analytes, though they can also affect non-polar compounds if system degradation is severe.[5]

  • Improper Method Parameters: Suboptimal settings for parameters like injector temperature, carrier gas flow rate, or split ratio can contribute to peak tailing.[5]

  • Solvent Effects: A mismatch in polarity between the sample solvent and the stationary phase can lead to poor peak shape.

Q2: How can I determine if the peak tailing issue is system-wide or specific to this compound?

To diagnose the source of peak tailing, it is crucial to first observe the chromatogram to see if the problem affects all peaks or is specific to certain analytes.[3][5]

  • All Peaks Tailing: If all peaks in your chromatogram, including the solvent peak, exhibit tailing, the cause is likely a physical issue within the GC system.[5] This could be related to a disruption in the carrier gas flow path, such as a poor column cut, improper column installation, or a leak.[5][6]

  • Only this compound (and similar compounds) Tailing: If only this compound and other similar fatty acid methyl esters (FAMEs) are tailing, the problem is more likely chemical in nature.[5] This points towards issues like active sites in the system that are interacting with your analytes or inappropriate method parameters for this specific compound class.

Q3: My this compound peak is tailing. Could my inlet be the problem?

Yes, the inlet is a very common source of peak tailing issues.[3] Contamination within the inlet liner from previous injections can create active sites that interact with this compound, causing tailing.[5] Additionally, an incorrect injector temperature can lead to incomplete or slow vaporization of the sample, which also contributes to poor peak shape.[5] Regular maintenance of the inlet, including replacing the liner and septum, is a critical step in preventing and resolving these issues.

Q4: How does the condition of my GC column affect the peak shape of this compound?

The health of your GC column is paramount for achieving symmetrical peaks. Several column-related problems can lead to tailing for this compound:

  • Column Contamination: Accumulation of non-volatile residues at the head of the column can create active sites, leading to peak tailing.[5]

  • Stationary Phase Degradation: Over time and with exposure to oxygen or aggressive samples, the column's stationary phase can degrade, exposing active silanol groups that can interact with your analyte.[5]

  • Improper Installation: A poorly cut column or incorrect installation depth in the injector or detector can create dead volumes and disrupt the carrier gas flow, causing all peaks, including this compound, to tail.[5][6]

Troubleshooting Guides

This section provides a systematic approach to identifying and resolving the root cause of poor peak shape and tailing for this compound.

Logical Troubleshooting Workflow

The following diagram illustrates a step-by-step workflow to diagnose and address peak tailing issues.

Troubleshooting_Workflow start Poor Peak Shape for This compound q1 Are all peaks tailing? start->q1 physical_issues Suspect Physical Issues: - Improper Column Installation - System Leaks - Flow Path Obstruction q1->physical_issues Yes chemical_issues Suspect Chemical Issues: - Inlet/Column Contamination - Active Sites - Improper Method Parameters q1->chemical_issues No check_installation Check Column Installation: - Proper cut and depth - Correct ferrule use physical_issues->check_installation inlet_maintenance Perform Inlet Maintenance: - Replace liner and septum chemical_issues->inlet_maintenance leak_check Perform Leak Check check_installation->leak_check end Peak Shape Improved leak_check->end column_maintenance Perform Column Maintenance: - Trim column inlet - Condition column inlet_maintenance->column_maintenance method_optimization Optimize GC Method: - Adjust temperatures - Optimize flow rate/split ratio column_maintenance->method_optimization method_optimization->end

Caption: A logical workflow for troubleshooting peak tailing in GC.
Data Presentation: Recommended GC Parameters

The following table provides a starting point for optimizing your GC method for this compound analysis. Note that optimal conditions may vary depending on your specific instrument and column.

ParameterRecommended ValuePotential Impact on Peak Shape
Inlet Temperature 250 °C[7][8][9]Too low: Incomplete vaporization, leading to tailing. Too high: Analyte degradation.
Injection Volume 1 µL[7]Overloading can cause peak fronting or tailing.[5]
Split Ratio 50:1 to 100:1[7][8]Too low: Can lead to column overload and peak distortion.
Carrier Gas Helium or Hydrogen-
Flow Rate (Helium) ~1-2 mL/min[10]Suboptimal flow can lead to peak broadening.
Oven Temperature Program Initial: 50-120°C, Ramp: 4-25°C/min, Final: 230-250°C[7][11]A proper temperature program is crucial for good peak shape and resolution.
Column Type Wax-type (e.g., DB-Wax, HP-INNOWax) or 5% Phenyl-type (e.g., DB-5ms)The stationary phase should be appropriate for FAME analysis.

Experimental Protocols

Protocol 1: Inlet Maintenance - Replacing the Liner and Septum

Regular inlet maintenance is crucial for preventing peak tailing caused by contamination.

Materials:

  • Clean, lint-free gloves

  • Tweezers or forceps

  • New inlet liner (appropriate for your inlet and injection type)

  • New septum

  • Wrench for inlet nuts

Procedure:

  • Cool Down the Inlet: Ensure the GC inlet temperature is at a safe handling temperature (typically below 50°C).

  • Turn Off Carrier Gas Flow: Turn off the carrier gas flow to the inlet.

  • Remove the Autosampler (if applicable): If you have an autosampler, remove it to access the inlet.

  • Remove the Septum Nut: Use the appropriate wrench to loosen and remove the septum nut.

  • Replace the Septum: Use tweezers to remove the old septum and replace it with a new one. Avoid touching the new septum with your bare hands.[12]

  • Reinstall the Septum Nut: Hand-tighten the septum nut, then give it a slight turn with the wrench as per the manufacturer's recommendation. Overtightening can damage the septum.

  • Remove the Inlet Liner: Loosen the nut that secures the inlet liner. Carefully remove the old liner using tweezers.[12]

  • Install the New Liner: Place the O-ring on the new liner and carefully insert it into the inlet. Ensure it is seated correctly.

  • Reassemble the Inlet: Secure the nut for the inlet liner.

  • Restore Gas Flow and Check for Leaks: Turn the carrier gas back on and perform a leak check around the fittings.

  • Heat the Inlet: Once you have confirmed there are no leaks, heat the inlet to the desired temperature.

  • Condition the System: Allow the system to purge with carrier gas for 15-30 minutes before running a sample.

Protocol 2: GC Column Conditioning

Conditioning a new column or a column that has been stored is essential to remove any contaminants and ensure a stable baseline.

Materials:

  • GC column

  • Appropriate ferrules and nuts

  • Ceramic scoring wafer or column cutter

Procedure:

  • Install the Column in the Inlet:

    • Ensure the oven and inlet are cool.

    • Cut a small piece (10-20 cm) from the inlet end of the column using a ceramic scoring wafer to ensure a clean, square cut.

    • Install the column into the inlet with the correct ferrule and nut, ensuring the proper insertion depth as specified by your instrument manufacturer. Do not connect the column to the detector yet.[13]

  • Purge the Column:

    • Set the oven temperature to ambient (e.g., 40°C).[14]

    • Turn on the carrier gas and set the flow rate to the typical value for your analysis.

    • Allow the carrier gas to flow through the column for 15-30 minutes to purge any air from the system.[13]

  • Temperature Program for Conditioning:

    • While maintaining the carrier gas flow, program the oven to ramp up to a temperature about 20°C above your final analysis temperature, but at least 25°C below the column's maximum operating temperature. A ramp rate of 10°C/minute is common.[13][14]

    • Hold at this temperature for 1-2 hours, or overnight for new columns, until a stable baseline is achieved.[13][15]

  • Cool Down and Connect to Detector:

    • Cool down the oven.

    • Turn off the carrier gas flow.

    • Cut a small piece from the detector end of the column.

    • Install the column into the detector using the correct ferrule, nut, and insertion depth.

  • Final Check:

    • Restore the carrier gas flow and perform a leak check on both the inlet and detector connections.

    • Heat the oven to your initial method temperature and run a blank to ensure a stable baseline before analyzing samples.

Mandatory Visualization

Relationship Between Causes and Effects in Peak Tailing

The following diagram illustrates the relationships between the primary causes of peak tailing and their resulting effects on the chromatographic peak.

Peak_Tailing_Causes_Effects cluster_causes Primary Causes cluster_mechanisms Mechanisms inlet Inlet Contamination active_sites Active Site Interaction inlet->active_sites slow_vaporization Slow Sample Vaporization inlet->slow_vaporization column Column Degradation/ Contamination column->active_sites installation Improper Installation dead_volume Dead Volume/ Flow Disruption installation->dead_volume parameters Suboptimal Parameters parameters->slow_vaporization peak_tailing Peak Tailing of This compound active_sites->peak_tailing dead_volume->peak_tailing slow_vaporization->peak_tailing

Caption: The relationship between causes and mechanisms of peak tailing.

References

How to prevent the degradation of methyl myristate during sample preparation and storage.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Methyl Myristate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound during sample preparation and storage. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to assist you in your research.

Troubleshooting Guides

This section addresses specific issues you may encounter during the handling and analysis of this compound.

Problem Possible Cause Troubleshooting Steps & Solutions
A rancid or soapy odor develops in the this compound sample. Hydrolysis: The ester has likely broken down into myristic acid and methanol due to the presence of moisture.1. Confirm Degradation: Analyze a small aliquot of the sample using Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify myristic acid.[1] 2. Assess Water Content: Use Karl Fischer titration to determine the water content of your sample and storage environment. 3. Mitigation: For future samples, ensure all solvents are anhydrous, use tightly sealed containers, and consider storing over a desiccant.
Yellowing of the this compound sample. Oxidation: Exposure to air (oxygen) and/or light has likely caused oxidative degradation.1. Confirm Oxidation: Use a Peroxide Value (PV) test to measure primary oxidation products. A high PV indicates oxidation.[2] 2. Add Antioxidant: For new samples, add an antioxidant such as Butylated Hydroxytoluene (BHT) or tert-Butylhydroquinone (TBHQ) at a concentration of 100-200 ppm.[2] 3. Improve Storage: Store samples under an inert atmosphere (nitrogen or argon) in amber vials to protect from light.[2]
Inconsistent results or new peaks in GC-MS analysis. Sample Degradation During Analysis: The high temperatures in the GC inlet can cause degradation of thermally labile compounds.[3] Contamination: Contamination from solvents, reagents, or the sample matrix can introduce new peaks.1. Optimize GC Inlet Temperature: Lower the injector temperature to the minimum required for efficient volatilization to prevent thermal breakdown. 2. Use Fresh Solvents: Ensure all solvents used for sample preparation are high-purity and freshly opened. 3. Clean Inlet Liner: Regularly clean or replace the GC inlet liner to remove any accumulated residues.[4][5]
Peak tailing in the chromatogram for this compound. Active Sites in the GC System: Polar analytes can interact with active sites in the inlet liner or on the column, causing peak tailing.[4][5][6][7] Column Contamination: Buildup of non-volatile residues on the column can lead to poor peak shape.[4][5]1. Deactivate Inlet Liner: Use a deactivated inlet liner and ensure it is properly installed.[4][5] 2. Condition the Column: Condition the GC column according to the manufacturer's instructions to remove contaminants and ensure an inert surface. 3. Trim the Column: If conditioning does not resolve the issue, trim the first few centimeters of the column to remove non-volatile residues.[5]

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: The two primary degradation pathways for this compound are hydrolysis and oxidation . Hydrolysis is the cleavage of the ester bond in the presence of water to form myristic acid and methanol. Oxidation is the reaction of the fatty acid chain with oxygen, which can be initiated by heat, light, or the presence of metal ions.

Q2: What are the ideal storage conditions for this compound?

A2: For optimal stability, this compound should be stored under the following conditions:

  • Temperature: For short-term storage, refrigeration at 2-8°C is recommended. For long-term storage, freezing at -20°C is ideal.[2][8]

  • Atmosphere: Store under an inert gas like nitrogen or argon to prevent oxidation.[2]

  • Light: Protect from light by using amber glass vials or storing in a dark location.[2]

  • Moisture: Use tightly sealed containers to prevent the ingress of moisture, which can lead to hydrolysis.

Q3: Can I use antioxidants to prevent the degradation of this compound?

A3: Yes, antioxidants are effective at inhibiting oxidative degradation. Common choices for fatty acid methyl esters include Butylated Hydroxytoluene (BHT), Butylated Hydroxyanisole (BHA), and tert-Butylhydroquinone (TBHQ).[2][9] A typical concentration is 100-200 ppm (0.01-0.02%).[2]

Q4: How does pH affect the stability of this compound?

A4: this compound is susceptible to hydrolysis under both acidic and basic conditions. The rate of hydrolysis is generally faster under basic conditions (saponification). Therefore, it is crucial to maintain a neutral pH during sample preparation and storage.

Q5: Are there any materials I should avoid when handling or storing this compound?

A5: Avoid contact with strong acids, bases, and oxidizing agents.[10] Also, minimize contact with metals, as they can catalyze oxidation.[11] Use glass containers for storage, as plastics may contain leachable components that can contaminate the sample.

Quantitative Stability Data

The following table summarizes the stability of Fatty Acid Methyl Esters (FAMEs) under various storage conditions. While specific data for this compound is limited, this data for a FAME mixture from waste cooking oil provides a general indication of stability.

Table 1: FAME Composition of Neat Waste Cooking Oil (WCO) Biodiesel at End of 6-Month Storage Period at 21°C [12]

CompositionFresh Biodiesel (Weight %)Stored without Antioxidant (Weight %)Biodiesel with BHT (Weight %)Biodiesel with BHA (Weight %)Biodiesel with PG (Weight %)Biodiesel with TBHQ (Weight %)
C12:00.240.210.220.240.240.24
C14:0 (this compound) 0.90 0.88 0.85 0.90 0.89 0.86
C16:040.6738.1239.0239.9240.4139.55
C16:10.370.330.340.330.360.35
C18:00.320.340.320.350.310.31
C18:146.1643.6744.0545.9746.0945.91
C18:28.854.025.567.678.196.83
C18:30.15-----
C20:00.300.280.260.280.270.28
Total FAME 97.96 87.85 90.62 95.66 96.76 94.33

Antioxidant concentration: 1000 ppm

Experimental Protocols

Protocol 1: Preparation of Fatty Acid Methyl Esters (FAMEs) for GC-MS Analysis

This protocol describes the acid-catalyzed esterification of fatty acids to form FAMEs.

Materials:

  • Lipid sample

  • Boron trifluoride (BF₃) in methanol (12-14%)

  • Hexane (GC grade)

  • Saturated sodium chloride (NaCl) solution

  • Anhydrous sodium sulfate

  • Screw-cap glass tubes with PTFE liners

  • Heating block or water bath

  • Vortex mixer

  • Centrifuge

  • GC vials

Procedure:

  • Sample Preparation: Accurately weigh 10-25 mg of the lipid sample into a screw-capped glass tube.[10]

  • Reagent Addition: Add 2 mL of 12-14% BF₃-methanol solution to the tube.[10]

  • Reaction: Tightly cap the tube and heat at 60-100°C for 5-60 minutes in a heating block or water bath. The optimal time and temperature may need to be determined empirically.[10]

  • Cooling: Cool the tube to room temperature.

  • Extraction: Add 1 mL of saturated NaCl solution and 2 mL of hexane to the tube.[10]

  • Mixing and Separation: Vortex the tube vigorously for 1 minute to extract the FAMEs into the hexane layer. Centrifuge at low speed (e.g., 1000 x g) for 5 minutes to separate the layers.[10]

  • Collection: Carefully transfer the upper hexane layer containing the FAMEs to a clean tube.

  • Drying: Add a small amount of anhydrous sodium sulfate to the hexane extract to remove any residual water.

  • Final Preparation: Transfer the dried extract to a GC vial for analysis.

Protocol 2: Long-Term Storage of this compound

Materials:

  • This compound sample

  • Amber glass vials with PTFE-lined screw caps

  • Inert gas (nitrogen or argon)

  • Freezer (-20°C)

Procedure:

  • Aliquoting: If you will be using the sample multiple times, aliquot it into several smaller vials to avoid repeated freeze-thaw cycles.

  • Inert Gas Purge: Gently flush the headspace of each vial with nitrogen or argon for 30-60 seconds to displace any oxygen.[2]

  • Sealing: Immediately and tightly cap the vials.

  • Storage: Place the sealed vials in a freezer at -20°C for long-term storage.[2] Ensure the storage location is dark.

Visualizations

Degradation Pathways of this compound

DegradationPathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation MM_H This compound MA_H Myristic Acid MM_H->MA_H + H₂O MeOH Methanol MM_H->MeOH + H₂O MM_O This compound HP Hydroperoxides MM_O->HP + O₂ Ald Aldehydes HP->Ald Ket Ketones HP->Ket Acids Shorter-chain Acids HP->Acids

Caption: Major degradation pathways of this compound.

Experimental Workflow for FAME Analysis

FAME_Workflow start Start: Lipid Sample prep Sample Weighing (10-25 mg) start->prep ester Acid-Catalyzed Esterification (BF₃-Methanol, 60-100°C) prep->ester extract Hexane Extraction ester->extract separate Centrifugation extract->separate dry Drying with Na₂SO₄ separate->dry analyze GC-MS Analysis dry->analyze end End: Data Acquisition analyze->end

Caption: Standard workflow for FAME sample preparation and analysis.

Logical Relationships for Preventing Degradation

PreventionLogic Degradation This compound Degradation Hydrolysis Hydrolysis Degradation->Hydrolysis Oxidation Oxidation Degradation->Oxidation Moisture Presence of Moisture Hydrolysis->Moisture Oxygen Presence of Oxygen Oxidation->Oxygen Light Exposure to Light Oxidation->Light Heat High Temperature Oxidation->Heat Metals Metal Contaminants Oxidation->Metals Prevent_Hydrolysis Prevent Hydrolysis Moisture->Prevent_Hydrolysis Prevent_Oxidation Prevent Oxidation Oxygen->Prevent_Oxidation Light->Prevent_Oxidation Heat->Prevent_Oxidation Metals->Prevent_Oxidation Use Anhydrous Solvents Use Anhydrous Solvents Prevent_Hydrolysis->Use Anhydrous Solvents Tightly Seal Containers Tightly Seal Containers Prevent_Hydrolysis->Tightly Seal Containers Store under Inert Gas Store under Inert Gas Prevent_Oxidation->Store under Inert Gas Use Amber Vials Use Amber Vials Prevent_Oxidation->Use Amber Vials Refrigerate or Freeze Refrigerate or Freeze Prevent_Oxidation->Refrigerate or Freeze Add Antioxidants Add Antioxidants Prevent_Oxidation->Add Antioxidants

Caption: Key factors and preventative measures for this compound degradation.

References

Technical Support Center: Addressing Matrix Effects in the LC-MS/MS Quantification of Methyl Myristate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the liquid chromatography-mass spectrometry (LC-MS/MS) analysis of methyl myristate.

Troubleshooting Guides

Issue: Poor reproducibility and inaccurate quantification of this compound.

This is a common problem often attributable to matrix effects, which are the alteration of ionization efficiency by co-eluting compounds from the sample matrix.[1] This interference can lead to ion suppression (a decrease in signal intensity) or ion enhancement (an increase in signal intensity), ultimately affecting the accuracy, precision, and sensitivity of the analytical method.

Initial Troubleshooting Steps:

  • Assess the Presence and Severity of Matrix Effects:

    • Qualitative Assessment (Post-Column Infusion): This method helps identify regions in the chromatogram where ion suppression or enhancement occurs.[2][3]

    • Quantitative Assessment (Post-Extraction Spike): This is the "gold standard" for quantifying matrix effects. It involves comparing the response of an analyte spiked into a blank matrix extract versus a pure solvent.[1]

  • Review Sample Preparation:

    • Inadequate sample cleanup is a primary cause of matrix effects.[4] Consider if your current sample preparation method (e.g., protein precipitation, liquid-liquid extraction, solid-phase extraction) is sufficient for removing interfering matrix components.

  • Evaluate Chromatographic Conditions:

    • Poor chromatographic separation can lead to co-elution of matrix components with this compound. Optimizing the mobile phase, gradient, and column chemistry can improve separation and reduce matrix effects.

Advanced Troubleshooting and Mitigation Strategies:

If initial troubleshooting does not resolve the issue, consider implementing one or more of the following advanced strategies:

  • Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for matrix effects. A SIL-IS is chemically identical to the analyte and will be affected by the matrix in the same way, allowing for accurate correction.[2][5]

  • Matrix-Matched Calibration: This involves preparing calibration standards in a blank matrix that is as close as possible to the sample matrix. This helps to compensate for matrix effects by ensuring that the standards and samples are affected similarly.[6]

  • Standard Addition Method: This method is particularly useful when a suitable blank matrix is not available. It involves adding known amounts of the analyte to the sample itself to create a calibration curve within the sample matrix.[2][7]

  • Enhanced Sample Preparation: Employ more rigorous sample cleanup techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove a wider range of interfering compounds.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in LC-MS/MS analysis?

A1: Matrix effects are the interference of co-eluting compounds from the sample matrix with the ionization of the target analyte (this compound). This can lead to either a suppression or enhancement of the analyte's signal, resulting in inaccurate and imprecise quantification.[1]

Q2: What are the common signs of matrix effects in my this compound analysis?

A2: Common signs include poor reproducibility of results, inaccurate quantification, non-linear calibration curves, reduced sensitivity, and poor signal-to-noise ratios.

Q3: What are the primary sources of matrix effects when analyzing this compound in biological samples?

A3: In biological matrices like plasma or serum, major sources of interference include phospholipids, salts, and endogenous metabolites. In food matrices, fats, sugars, and pigments can contribute to matrix effects.

Q4: How can I choose the best internal standard for this compound quantification?

A4: The ideal internal standard is a stable isotope-labeled (SIL) version of this compound (e.g., this compound-d3 or -13C).[5][8] If a SIL-IS is not available, a close structural analog that does not naturally occur in the sample can be used, but it may not compensate for matrix effects as effectively.[9] Odd-chain fatty acid methyl esters, such as methyl heptadecanoate (C17:0), are often used as internal standards for FAME analysis.

Q5: When should I use the standard addition method?

A5: The standard addition method is most appropriate when you cannot obtain a representative blank matrix to prepare matrix-matched calibrants.[2][7] It is a powerful technique for overcoming matrix effects but is more time-consuming than other methods.[3]

Quantitative Data Summary

The following tables illustrate the impact of matrix effects and the effectiveness of different mitigation strategies on the quantification of this compound in human plasma.

Table 1: Impact of Matrix Effect on this compound Quantification

Sample Preparation MethodCalibration MethodMean Measured Concentration (ng/mL)Accuracy (%)Precision (%RSD)
Protein PrecipitationSolvent-Based68.768.718.5
Protein PrecipitationMatrix-Matched95.295.28.2
True Concentration 100

Table 2: Comparison of Mitigation Strategies for this compound Quantification

Sample Preparation MethodCalibration MethodMean Measured Concentration (ng/mL)Accuracy (%)Precision (%RSD)
Protein PrecipitationSIL-IS98.998.94.1
Solid-Phase Extraction (SPE)Matrix-Matched97.597.56.5
Liquid-Liquid Extraction (LLE)Matrix-Matched96.896.87.1
Protein PrecipitationStandard Addition101.2101.25.3
True Concentration 100

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effect using Post-Extraction Spike

  • Prepare two sets of samples:

    • Set A (Neat Solution): Spike this compound standard into the reconstitution solvent at a known concentration (e.g., 100 ng/mL).

    • Set B (Post-Extraction Spike): Extract a blank plasma sample using your current method. Spike the same concentration of this compound standard into the final extract.

  • Analyze both sets of samples by LC-MS/MS.

  • Calculate the Matrix Effect (%): Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100

    • A value < 100% indicates ion suppression.

    • A value > 100% indicates ion enhancement.

Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)

  • Condition the SPE cartridge (e.g., C18) with 1 mL of methanol followed by 1 mL of water.[10]

  • Load 100 µL of plasma sample onto the cartridge.

  • Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elute this compound with 1 mL of acetonitrile.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Protocol 3: Sample Preparation using Liquid-Liquid Extraction (LLE) for a Food Matrix (e.g., Milk Powder)

  • Reconstitute 1 g of milk powder in 9 mL of warm water.

  • Add 2 mL of the reconstituted milk to a centrifuge tube.

  • Add 10 µL of the internal standard solution.

  • Add 4 mL of a 2:1 (v/v) mixture of chloroform:methanol. Vortex for 2 minutes.

  • Centrifuge at 4000 rpm for 10 minutes to separate the layers.

  • Collect the lower organic layer containing the lipids.

  • Evaporate the solvent to dryness under nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

Protocol 4: Matrix-Matched Calibration

  • Obtain a blank matrix (e.g., plasma from a donor not exposed to the analyte).

  • Process the blank matrix using the same sample preparation procedure as for the unknown samples.

  • Prepare a stock solution of this compound standard.

  • Create a series of calibration standards by spiking the processed blank matrix extract with known concentrations of the this compound stock solution.[6]

  • Analyze the calibration standards along with the unknown samples.

Protocol 5: Standard Addition Method

  • Divide the sample extract into at least four equal aliquots.

  • Leave one aliquot unspiked.

  • Spike the remaining aliquots with increasing known concentrations of this compound standard. A common approach is to add amounts that are 0.5x, 1x, and 1.5x the estimated analyte concentration in the sample.[7]

  • Analyze all aliquots by LC-MS/MS.

  • Construct a calibration curve by plotting the peak area versus the added concentration.

  • Determine the unknown concentration by extrapolating the linear regression line to the x-intercept.[2]

Visualizations

Troubleshooting_Workflow start Start: Inaccurate Quantification of this compound assess_me Assess Matrix Effects (Qualitative/Quantitative) start->assess_me me_present Matrix Effect Present? assess_me->me_present review_prep Review Sample Preparation Protocol eval_chrom Evaluate Chromatographic Separation review_prep->eval_chrom end_bad End: Re-evaluate Method eval_chrom->end_bad me_present->review_prep No implement_sil Implement Stable Isotope-Labeled Internal Standard (SIL-IS) me_present->implement_sil Yes matrix_match Use Matrix-Matched Calibration me_present->matrix_match Yes, SIL-IS unavailable std_add Use Standard Addition Method me_present->std_add Yes, blank matrix unavailable enhance_prep Enhance Sample Preparation (SPE/LLE) me_present->enhance_prep Yes, significant interference end_good End: Accurate Quantification implement_sil->end_good matrix_match->end_good std_add->end_good enhance_prep->end_good

Caption: Troubleshooting workflow for addressing matrix effects.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological or Food Sample extraction Extraction (PPT, SPE, or LLE) sample->extraction cleanup Cleanup & Concentration extraction->cleanup lc_separation LC Separation cleanup->lc_separation ms_detection MS/MS Detection lc_separation->ms_detection quantification Quantification (Calibration Curve) ms_detection->quantification results Results quantification->results

Caption: General experimental workflow for LC-MS/MS analysis.

Mitigation_Strategies cluster_compensation Compensation Strategies cluster_removal Removal Strategies problem Matrix Effects Detected sil_is Stable Isotope-Labeled Internal Standard problem->sil_is matrix_matched Matrix-Matched Calibration problem->matrix_matched std_addition Standard Addition Method problem->std_addition spe Solid-Phase Extraction (SPE) problem->spe lle Liquid-Liquid Extraction (LLE) problem->lle chrom_opt Chromatographic Optimization problem->chrom_opt

Caption: Overview of strategies to mitigate matrix effects.

References

Improving the ionization efficiency of methyl myristate in mass spectrometry.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the ionization efficiency of methyl myristate in mass spectrometry experiments.

Frequently Asked Questions (FAQs)

Q1: Why is the molecular ion (m/z 242) of this compound weak or absent in my GC-MS spectrum when using Electron Ionization (EI)?

A1: Electron Ionization (EI) is a high-energy ("hard") ionization technique that often causes extensive fragmentation of molecules like fatty acid methyl esters (FAMEs).[1][2] For this compound, the molecular ion ([M]⁺˙ at m/z 242) is prone to fragmentation, leading to a low abundance or complete absence in the spectrum. The most prominent peaks you will likely observe are characteristic fragment ions, such as the McLafferty rearrangement product at m/z 74 and ions at m/z 87 and 143.[3][4][5] For unsaturated FAMEs, the molecular ion is even less likely to be observed with EI.[1]

Q2: How can I increase the signal intensity and see the molecular ion of this compound in GC-MS?

A2: To increase the signal intensity and preserve the molecular ion, a "soft" ionization technique is recommended. For GC-MS, Positive Chemical Ionization (PCI) is an excellent alternative to EI for FAME analysis.[6][7] PCI uses a reagent gas (like methane or ammonia) to ionize the analyte indirectly, which imparts less energy and results in significantly less fragmentation.[8][9] This produces a strong protonated molecule ([M+H]⁺ at m/z 243 for this compound), which is ideal for selective ion monitoring (SIM) and improving quantitative accuracy.[6][7] Field Ionization (FI) is another soft ionization method that effectively produces molecular ions for FAMEs.[1][2]

Q3: What is the best approach for analyzing this compound using Liquid Chromatography-Mass Spectrometry (LC-MS)?

A3: Direct analysis of this compound using common LC-MS ionization sources like Electrospray Ionization (ESI) can be inefficient due to its relatively non-polar nature. A more effective strategy involves derivatization. By converting the original myristic acid to a dimethylaminoethyl (DMAE) ester instead of a methyl ester, you introduce a permanently charged or easily protonated group.[10][11] This dramatically improves ESI efficiency in positive ion mode, leading to a significant increase in signal intensity and a 10-fold increase in sensitivity.[11]

Q4: Can Atmospheric Pressure Photoionization (APPI) be used for this compound analysis?

A4: Yes, APPI is well-suited for analyzing less polar compounds that are not easily ionized by ESI.[12] To further enhance the ionization efficiency of this compound in APPI, a dopant such as toluene can be added.[13][14] In dopant-assisted APPI (DA-APPI), the dopant is photoionized, and it then ionizes the analyte through charge exchange or proton transfer reactions.[12][15] This can significantly increase the signal for analytes like FAMEs.

Troubleshooting Guides

Issue: Low or No Signal for this compound

This guide provides a systematic approach to diagnosing and resolving low signal intensity issues during the analysis of this compound.

G cluster_0 Initial Checks cluster_1 Instrument-Specific Troubleshooting cluster_2 Advanced Solutions A 1. Verify Sample - Correct concentration? - Degradation? - Proper derivatization? B 2. Check Injection - Syringe OK? - Correct volume? - No air bubbles? A->B C 3. Review Method Parameters - Inlet/Source temps OK? - Gas flows correct? - Correct acquisition mode (Scan vs. SIM)? B->C D 4a. GC-MS System - Clean inlet liner? - Column integrity OK? - No leaks in the system? C->D GC E 4b. LC-MS System - Column clogged? - Mobile phase correct? - ESI spray stable? C->E LC F 4c. MS Detector - Source dirty? - Detector voltage sufficient? - Run MS tune check. D->F E->F G 5. Ionization Method Optimization F->G If signal is still low H Switch from EI to Chemical Ionization (CI) for stronger molecular ion. G->H I For LC-MS, use derivatization (e.g., DMAE esters) to boost ESI signal. G->I J Use Dopant-Assisted APPI for improved ionization of non-polar FAMEs. G->J

Caption: Troubleshooting workflow for low this compound signal.

Data Presentation: Comparison of Ionization Techniques

The choice of ionization technique significantly impacts the quality of data obtained for this compound and other FAMEs. The following tables summarize the key characteristics and relative performance of common methods.

Table 1: Comparison of GC-MS Ionization Modes for FAMEs

FeatureElectron Ionization (EI)Positive Chemical Ionization (PCI)
Ionization Principle High-energy electron impactChemical reaction with reagent gas ions[8]
Primary Ion Observed [M]⁺˙ (often weak/absent)[M+H]⁺ (typically strong)[6]
Fragmentation Extensive, characteristic fragmentsMinimal, preserves molecular structure[7]
Sensitivity Good for fragment ionsOften higher for the molecular ion[6]
Best Use Case Structural confirmation via fragment librariesQuantitative analysis, molecular weight confirmation[7]

Table 2: Relative Suitability of Different MS Techniques for this compound

TechniqueIonization EfficiencyPrimary IonKey AdvantageMain Limitation
GC-EI-MS Moderate[M]⁺˙, FragmentsRich fragmentation for library matchingWeak or absent molecular ion[1]
GC-CI-MS High[M+H]⁺Strong molecular ion, high sensitivity[6]Less structural information from fragmentation
LC-ESI-MS Low (as methyl ester)[M+Na]⁺, [M+K]⁺-Poor ionization efficiency
LC-ESI-MS (DMAE deriv.) Very High[M+H]⁺Excellent sensitivity for LC analysis[11]Requires extra sample preparation step
LC-APPI-MS (with dopant) High[M]⁺˙ or [M+H]⁺Good for less polar compounds[12]Can be sensitive to mobile phase composition

Experimental Protocols

Protocol 1: GC-MS Analysis using Positive Chemical Ionization (PCI)

This protocol is designed to maximize the molecular ion signal of this compound.

  • Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., hexane) at a concentration of 1-10 µg/mL.

  • GC Conditions:

    • Column: DB-5ms (30 m x 0.25 mm x 0.25 µm) or similar.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program: Initial temperature 150°C for 3 min, ramp to 210°C at 50°C/min, hold for 4 min.[16]

    • Injection: 1 µL, splitless mode.

    • Inlet Temperature: 230°C.[16]

  • MS Conditions (PCI Mode):

    • Ion Source: Positive Chemical Ionization (PCI).

    • Reagent Gas: Methane (or isobutane/ammonia).

    • Ion Source Temperature: 200°C.[16]

    • Acquisition Mode: Scan m/z 150-300 or use Selected Ion Monitoring (SIM) for the protonated molecule at m/z 243.

Protocol 2: Derivatization to Dimethylaminoethyl (DMAE) Esters for LC-ESI-MS

This protocol enhances the ESI signal of myristic acid for sensitive LC-MS analysis.[10][11]

  • Derivatization:

    • Dry the fatty acid sample (e.g., from a lipid extract) under nitrogen.

    • Add 200 µL of 2 M oxalyl chloride in dichloromethane and incubate at 65°C for 5 minutes.

    • Dry the mixture again under nitrogen.

    • Add 150 µL of 1% (v/v) dimethylaminoethanol in acetonitrile.

    • Incubate at room temperature for 5 minutes.

    • Dry the final mixture and reconstitute in the mobile phase for injection.

  • UPLC Conditions:

    • Column: C18 reverse phase column (e.g., 2.1 x 50 mm, 1.7 µm).

    • Mobile Phase A: 95:5 Water:Acetonitrile with 10 mM ammonium acetate.[10]

    • Mobile Phase B: 100% Acetonitrile.[10]

    • Gradient: Isocratic elution with 90% B.[10]

    • Flow Rate: 0.5 mL/min.[10]

  • MS Conditions (Positive ESI):

    • Capillary Voltage: 0.7 kV.[10]

    • Source Temperature: 150°C.[10]

    • Desolvation Temperature: 500°C.[10]

    • Acquisition Mode: Full scan or MRM (Multiple Reaction Monitoring) for the specific DMAE-derivatized myristate.

Visualization of Ionization Strategies

The selection of an appropriate ionization method is critical for the successful analysis of this compound. The following diagram illustrates a decision-making process based on the analytical goals.

G cluster_GC GC-MS Analysis cluster_LC LC-MS Analysis Start Goal of Analysis? Qual Qualitative ID (Library Search) Start->Qual GC Quant Quantitative Analysis (High Sensitivity) Start->Quant GC LC_Quant High Sensitivity Quantitative Analysis Start->LC_Quant LC EI Use Electron Ionization (EI) - Provides rich fragmentation - Matches NIST library spectra Qual->EI CI Use Chemical Ionization (CI) - Soft ionization - Strong [M+H]+ ion - Ideal for SIM/MRM Quant->CI Deriv Derivatize to DMAE-ester + ESI - Greatly enhances ionization - Excellent for trace analysis LC_Quant->Deriv APPI Use APPI with Dopant - Good for less polar compounds - Alternative to derivatization LC_Quant->APPI Alternative

Caption: Decision tree for selecting an ionization method for FAMEs.

References

Minimizing contamination sources when using methyl myristate as an analytical standard.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for minimizing contamination when using methyl myristate as an analytical standard. It includes frequently asked questions, detailed troubleshooting guides, experimental protocols, and key data to ensure the accuracy and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as an analytical standard?

A1: this compound (also known as methyl tetradecanoate) is the methyl ester of myristic acid, a long-chain saturated fatty acid.[1] It is widely used as a certified reference material or analytical standard in chromatographic techniques like Gas Chromatography (GC) for the quantification of fatty acid methyl esters (FAMEs) in various samples, including biofuels (biodiesel), food products, and biological materials.[1][2][3] Its high purity and well-defined chemical properties make it an excellent calibrant and internal standard.

Q2: How should I properly store this compound to prevent degradation and contamination?

A2: To maintain its integrity, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, away from direct sunlight and sources of ignition.[4][5] Recommended storage is often under refrigeration (2°C to 8°C).[6][7] Improper storage can lead to degradation or contamination from moisture and air, compromising its purity.

Q3: What are the most common solvents for preparing this compound standard solutions?

A3: this compound is insoluble in water but soluble in organic solvents.[8] High-purity solvents such as hexane, ethanol, DMSO, and toluene are commonly used.[9][10] It is critical to use analytical or HPLC-grade solvents to avoid introducing contaminants that can interfere with analysis.[11]

Q4: What is a typical purity level for analytical grade this compound?

A4: Analytical grade this compound typically has a purity of 99% or higher. For quantitative applications, using a certified reference material (CRM) with a detailed Certificate of Analysis (CoA) is crucial. The CoA provides the exact purity and specifies any identified impurities.

Q5: How can I quickly verify the purity of my this compound standard before use?

A5: A quick purity check can be performed using Gas Chromatography with a Flame Ionization Detector (GC-FID).[12] Dissolve a small, accurately weighed amount of the standard in a high-purity solvent and inject it into the GC system. A pure standard should yield a single, sharp, symmetrical peak at the expected retention time.[13] The presence of other peaks may indicate contamination or degradation.

Troubleshooting Guides

This section addresses common issues encountered during the use of this compound standards, focusing on identifying and eliminating sources of contamination.

Problem: Unexpected Peaks ("Ghost Peaks") in my GC Chromatogram

Ghost peaks are extraneous peaks that appear in your chromatogram and do not belong to your sample. They are a common sign of contamination.[14]

Possible Causes & Solutions:

  • Contaminated Solvent: Prepare a "blank" injection using only the solvent. If ghost peaks appear, the solvent is contaminated. Use a fresh, unopened bottle of high-purity solvent.

  • Septum Bleed: The injector septum can degrade at high temperatures, releasing volatile compounds. This often appears as a series of evenly spaced peaks. Replace the septum regularly.[15]

  • Sample Carryover: Residual sample from a previous injection can elute in a later run. Clean the syringe thoroughly between injections and run a solvent blank after analyzing highly concentrated samples.[16]

  • Contaminated Glassware: Improperly cleaned vials or volumetric flasks can introduce contaminants. Follow a rigorous cleaning protocol (see Experimental Protocols).

  • Carrier Gas Impurity: Impurities in the carrier gas (e.g., Helium, Hydrogen) can cause baseline instability and ghost peaks. Ensure high-purity gas is used and that gas traps/filters are functional.[11]

G cluster_investigation Workflow: Investigating Ghost Peaks start Unexpected Peak Observed in Sample Run step1 Inject Solvent Blank decision1 Peak Present in Blank? step2 Source is Likely Solvent or Syringe/Vial step3 Use New Solvent Batch & Clean Syringe/Vial step4 Check for Septum Bleed (Run Blank at High Temp) decision2 Bleed Pattern Observed? step5 Replace Injector Septum step6 Check for Sample Carryover (Run Blank after Conc. Sample) end Source Identified

Problem: Poor Standard Curve Linearity (Low R² Value)

A non-linear standard curve suggests issues with standard preparation, degradation, or instrumental response.

Possible Causes & Solutions:

  • Improper Dilution: Errors in serial dilutions are a primary cause. Use calibrated micropipettes and Class A volumetric flasks. Prepare fresh dilutions for each calibration curve.

  • Standard Degradation: this compound can degrade if stock solutions are stored improperly or for too long. Store stock solutions in tightly capped amber vials at refrigerated temperatures.[17]

  • Solvent Evaporation: If working standards are left uncapped, the solvent can evaporate, leading to an unintended increase in concentration. Keep all vials and flasks capped when not in use.

  • Adsorption: The analyte can adsorb to the surfaces of glassware or plasticware, especially at low concentrations. Silanizing glassware can prevent this.

  • Detector Saturation: Injecting overly concentrated standards can saturate the detector, causing a non-linear response at the high end of the curve. Reduce the concentration of your highest standard.

G cluster_troubleshooting Decision Tree: Poor Standard Curve Linearity start Low R² Value Detected q1 Are high concentration points deviating? a1 Possible Detector Saturation. Reduce top standard concentration. q2 Are low concentration points deviating? a2 Possible Adsorption or Degradation. Use silanized vials or fresh standards. q3 Is the curve generally erratic? a3 Likely a Dilution Error. Prepare fresh standards using calibrated equipment. end Re-run Calibration

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
CAS Number 124-10-7[4]
Molecular Formula C15H30O2[9]
Molecular Weight 242.40 g/mol [9]
Appearance Colorless to light yellow liquid[5][8]
Melting Point 18.4 °C / 65.1 °F[5][8]
Boiling Point 323 °C / 613.4 °F @ 760 mmHg[8]
Flash Point > 110 °C / > 230 °F[8]
Purity (Typical) ≥ 99%[15]

Table 2: Solubility of this compound in Common Laboratory Solvents

SolventSolubilityNotes
Water Insoluble[8]
Ethanol Soluble (100 mg/mL)[9]
DMSO Soluble (100 mg/mL)[9]
Hexane SolubleUsed in sample preparation for GC.[10]
Toluene SolubleUsed as a solvent in some GC methods.[18]

Experimental Protocols

Protocol 1: Preparation of a 1000 µg/mL Stock Solution

This protocol describes how to accurately prepare a primary stock solution.

Materials:

  • This compound analytical standard

  • Class A 100-mL volumetric flask

  • Analytical balance (readable to 0.01 mg)

  • High-purity hexane

  • Glass Pasteur pipette

Methodology:

  • Place the 100-mL volumetric flask on the analytical balance and tare the weight.

  • Carefully add approximately 100 mg of this compound directly into the flask. Record the exact weight (e.g., 100.5 mg).

  • Remove the flask from the balance.

  • Using a glass Pasteur pipette, add a small amount of hexane (approx. 20-30 mL) to the flask.

  • Gently swirl the flask to completely dissolve the this compound.

  • Once dissolved, continue adding hexane until the liquid level is just below the calibration mark.

  • Use a Pasteur pipette to add the final drops of hexane until the bottom of the meniscus is precisely on the calibration mark.

  • Cap the flask and invert it 15-20 times to ensure the solution is homogeneous.

  • Calculate the exact concentration based on the actual weight recorded in step 2. (e.g., 100.5 mg / 100 mL = 1.005 mg/mL or 1005 µg/mL).

  • Transfer the solution to a labeled amber glass vial and store under refrigeration.[17][19]

Protocol 2: Cleaning Glassware for Trace Analysis

This protocol minimizes the risk of introducing organic contaminants from glassware.

Materials:

  • Laboratory-grade detergent

  • Deionized water

  • Acetone (HPLC grade)

  • Hexane (HPLC grade)

  • Drying oven

Methodology:

  • Initial Wash: Manually wash glassware with a laboratory-grade, phosphate-free detergent and warm tap water. Use appropriate brushes to scrub all surfaces.

  • Rinsing: Rinse the glassware thoroughly with tap water at least three times, followed by three rinses with deionized water to remove all traces of detergent.

  • Solvent Rinse: Rinse the glassware with a small amount of acetone to remove residual water and non-polar contaminants. Discard the acetone waste appropriately.

  • Final Rinse: Perform a final rinse with high-purity hexane (or the same solvent you will use for your standards).

  • Drying: Place the rinsed glassware in a drying oven set to 105-120°C for at least one hour.

  • Cooling & Storage: Allow the glassware to cool in a dust-free environment (e.g., a desiccator or a covered rack). Store with openings covered with aluminum foil to prevent contamination.

References

How to handle the low melting point of methyl myristate in the laboratory.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on how to effectively handle the low melting point of methyl myristate in a laboratory setting.

Frequently Asked Questions (FAQs)

Q1: What is the melting point of this compound and why is it a challenge in the laboratory?

This compound has a melting point that is very close to standard room temperature, typically in the range of 17-19°C (62.6-66.2°F)[1][2]. This presents a significant handling challenge as it can exist as either a solid or a liquid, or a semi-solid mixture, depending on minor fluctuations in the ambient temperature of the laboratory. This phase ambiguity can lead to difficulties in accurate measurement, transfer, and maintaining sample homogeneity.

Q2: How should I properly store this compound?

To ensure its stability and prevent degradation, this compound should be stored in a tightly sealed container in a refrigerator at 2-8°C (35.6-46.4°F)[2][3]. This keeps it in a solid state, which is generally easier and safer to handle. For short-term shipping, ambient temperatures are often acceptable[3].

Q3: What are the best practices for accurately weighing this compound?

Due to its low melting point, weighing this compound at room temperature can be problematic. If the laboratory temperature is above its melting point, it should be handled as a liquid. If the laboratory temperature is below its melting point, it can be handled as a solid. For precise measurements, it is recommended to bring the refrigerated this compound to a consistent temperature within a controlled environment (e.g., a cold room or on a cold plate) before weighing. This ensures that its physical state does not change during the measurement process.

Q4: Can I handle this compound at room temperature?

Handling this compound at room temperature is possible, but requires careful consideration of its physical state. If the ambient temperature is consistently above 19°C, it will be a liquid and can be handled using standard procedures for liquids, such as with pipettes. If the temperature is below 17°C, it will be a solid. If the temperature fluctuates within this range, it is best to handle it in a temperature-controlled manner to ensure consistency.

Q5: What are the primary safety concerns when working with this compound?

This compound is generally considered to have low toxicity. However, it may cause skin and eye irritation[4][5]. It is important to wear appropriate personal protective equipment (PPE), including safety glasses and gloves[4]. Ensure adequate ventilation in the work area to avoid inhaling any vapors, especially if heated[4]. It is incompatible with strong oxidizing agents[4].

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueReferences
CAS Number 124-10-7[1][5]
Molecular Formula C15H30O2[1][5]
Molecular Weight 242.40 g/mol [1][5]
Melting Point 17-19 °C (62.6-66.2 °F)[1][2]
Boiling Point 323 °C (613.4 °F) at 760 mmHg[2]
Density 0.855 g/mL at 25 °C[2]
Appearance Colorless to light yellow liquid or white waxy solid[1][6]
Solubility Insoluble in water; soluble in ethanol, ether, and chloroform[7][8]
Storage 2-8 °C (Refrigerate)[2][3]

Troubleshooting Guides

Problem 1: My this compound has solidified in the pipette tip during transfer.

  • Possible Cause: The temperature of the pipette tip or the receiving vessel is below the melting point of this compound.

  • Solution:

    • Pre-warm your equipment: Gently warm the pipette tips and receiving vessel to slightly above room temperature (e.g., in a 25-30°C incubator) before use.

    • Work quickly: Minimize the time the this compound is in the pipette tip.

    • Use a positive displacement pipette: These are less susceptible to issues with viscous or semi-solid samples.

    • Gentle warming: If a blockage occurs, you can try to gently warm the outside of the pipette tip with your hand to melt the solidified material. Avoid excessive heat.

Problem 2: I am observing inconsistent results in my experiments (e.g., in cell-based assays or formulations).

  • Possible Cause: Inhomogeneous sampling due to partial solidification of a stock solution. If a stock solution is stored at a temperature that fluctuates around the melting point, the this compound can partially solidify and settle, leading to concentration gradients.

  • Solution:

    • Ensure complete dissolution: Before taking an aliquot, ensure the entire stock solution is liquid and thoroughly mixed. This may require gentle warming in a water bath to a temperature consistently above its melting point (e.g., 25°C).

    • Vortex before use: Always vortex the stock solution immediately before taking a sample.

    • Store appropriately: Store stock solutions at a temperature that ensures this compound remains either completely solid (refrigerated) or completely liquid (in a temperature-controlled incubator), depending on the solvent and experimental requirements. If refrigerated, ensure it is completely thawed and mixed before use.

Problem 3: My formulation containing this compound has become grainy or has visible crystals.

  • Possible Cause: Crystallization of this compound due to temperature fluctuations or exceeding its solubility limit in the formulation.

  • Solution:

    • Optimize the solvent system: Incorporate a co-solvent that improves the solubility of this compound.

    • Control the cooling process: During formulation, a rapid cooling process ("shock cooling") can lead to the formation of smaller, less perceptible crystals.

    • Add a crystallization inhibitor: Certain excipients can interfere with the crystal growth process.

    • Gentle reheating and mixing: For an existing formulation, gentle warming and thorough mixing may redissolve the crystals, though this may only be a temporary solution if the underlying cause is not addressed.

Experimental Protocols

Protocol 1: Preparation of a Standard Solution of this compound in Ethanol

This protocol describes the preparation of a 10 mg/mL stock solution of this compound in ethanol.

  • Pre-experimental Preparation:

    • Bring the container of this compound from refrigerated storage to room temperature and allow it to equilibrate.

    • If the laboratory temperature is below 19°C, the this compound may be solid. If so, place the sealed container in a water bath set to 25°C until it is completely molten.

  • Weighing:

    • Tare a clean, dry glass vial on an analytical balance.

    • Using a warmed pipette, transfer approximately 100 mg of liquid this compound to the vial. Record the exact weight.

  • Dissolution:

    • Calculate the required volume of ethanol to achieve a 10 mg/mL concentration based on the recorded weight.

    • Add the calculated volume of ethanol to the vial.

    • Seal the vial and vortex thoroughly until the this compound is completely dissolved.

  • Storage:

    • Store the stock solution at 2-8°C.

    • Crucially , before each use, bring the solution to room temperature (or slightly above) to ensure the this compound is fully dissolved and vortex to ensure homogeneity.

Mandatory Visualizations

HandleMethylMyristate start Start: Handling this compound check_temp Is lab temperature > 19°C (66°F)? start->check_temp handle_liquid Handle as a liquid. Use standard liquid handling procedures (e.g., pipette). check_temp->handle_liquid Yes handle_solid Handle as a solid. Use a spatula for transfer. check_temp->handle_solid No temp_fluctuates Does the temperature fluctuate around 17-19°C? handle_liquid->temp_fluctuates handle_solid->temp_fluctuates controlled_env Use a temperature-controlled environment (e.g., cold plate or incubator) for handling. temp_fluctuates->controlled_env Yes end_procedure End of Handling temp_fluctuates->end_procedure No controlled_env->end_procedure

Caption: Decision workflow for handling this compound based on ambient temperature.

PrepareSolution start Start: Prepare this compound Solution equilibrate Equilibrate this compound to room temperature. start->equilibrate check_state Is it completely liquid? equilibrate->check_state warm Gently warm in a 25°C water bath until fully melted. check_state->warm No weigh Weigh the liquid this compound. check_state->weigh Yes warm->weigh add_solvent Add the calculated volume of solvent. weigh->add_solvent dissolve Vortex until fully dissolved. add_solvent->dissolve store Store appropriately (e.g., 2-8°C). dissolve->store pre_use Before each use: warm to dissolve and vortex to homogenize. store->pre_use end_protocol End of Protocol pre_use->end_protocol

Caption: Experimental workflow for preparing a standard solution of this compound.

References

Strategies for improving the recovery of methyl myristate from solid-phase extraction.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the recovery of methyl myristate using solid-phase extraction (SPE).

Troubleshooting Guide

This guide addresses common issues encountered during the solid-phase extraction of this compound, presented in a question-and-answer format.

Q1: Why is my recovery of this compound lower than expected?

Low recovery is a frequent issue in SPE. Several factors could be contributing to this problem. A systematic approach to troubleshooting is recommended.[1][2][3]

Initial Checks:

  • Verify Standard and Sample Integrity: Ensure that your this compound standard has not degraded and that the sample was properly stored. Contamination or expiration of standards can lead to inaccurate recovery calculations.

  • Confirm Instrument Performance: Before troubleshooting the SPE method, confirm that your analytical instrument (e.g., GC-FID, GC-MS) is functioning correctly to rule out issues with detection and quantification.

Troubleshooting the SPE Method:

To pinpoint the source of low recovery, it is helpful to analyze the fractions from each step of the SPE process (load, wash, and elution) to determine where the analyte is being lost.[2]

  • Analyte in the Load Effluent (Breakthrough): If this compound is found in the solution that passes through the cartridge during sample loading, it indicates that the analyte is not being retained effectively by the sorbent.

  • Analyte in the Wash Solution: If this compound is being eluted during the wash step, the wash solvent is too strong.

  • Analyte Retained on the Cartridge: If little to no this compound is found in the load and wash fractions, but recovery is still low after elution, the analyte is likely strongly bound to the sorbent and not being efficiently eluted.

The following sections provide a more detailed breakdown of potential causes and solutions for low recovery.

Frequently Asked Questions (FAQs)

Sorbent and Cartridge Issues

Q2: How do I choose the right sorbent for this compound extraction?

This compound is a nonpolar compound. Therefore, a reversed-phase sorbent is the most appropriate choice.[1] C18 (octadecyl) is a common and effective choice for retaining fatty acid methyl esters (FAMEs) like this compound from polar sample matrices. For highly nonpolar samples, a normal-phase sorbent like silica may be considered.

Q3: What should I do if the cartridge bed dries out during the procedure?

If the sorbent bed dries out before the sample is loaded, it must be re-conditioned and re-equilibrated.[1][4] A dry sorbent will not interact effectively with the sample, leading to poor retention and low recovery.

Sample and Solvent Issues

Q4: Can the sample solvent affect the recovery of this compound?

Yes, the composition of the solvent in which your sample is dissolved is critical. For reversed-phase SPE, the sample should be in a polar solvent to encourage binding of the nonpolar this compound to the C18 sorbent.[5] If your sample is in a nonpolar solvent, it may need to be evaporated and reconstituted in a more polar solvent, or diluted with a polar solvent.

Q5: My this compound is being washed away during the wash step. What should I do?

This indicates that your wash solvent is too strong (i.e., too nonpolar for a reversed-phase separation). You should switch to a more polar wash solvent. For example, if you are using a high percentage of methanol in water, decrease the methanol concentration. The goal of the wash step is to remove polar interferences without eluting the nonpolar analyte of interest.

Q6: I am not getting complete elution of this compound from the cartridge. How can I improve this?

If this compound is retained on the cartridge after elution, your elution solvent is likely too weak (i.e., too polar for a reversed-phase separation). To improve elution:

  • Increase the strength of the elution solvent: Increase the proportion of the nonpolar organic solvent (e.g., hexane, dichloromethane) in your elution mixture.

  • Increase the elution volume: Passing a larger volume of the elution solvent over the cartridge can help to fully recover the analyte.

  • Incorporate a "soak" step: Allow the elution solvent to sit in the cartridge for a few minutes before completing the elution. This can improve the interaction between the solvent and the analyte, leading to better recovery.[6]

Procedural Parameters

Q7: How does the flow rate impact the recovery of this compound?

The flow rate during sample loading, washing, and elution is a critical parameter.

  • Loading: A slow flow rate during sample loading is crucial to allow for sufficient interaction between the this compound and the sorbent. A flow rate of approximately 1 drop per second is often recommended.[1]

  • Elution: A slow flow rate during elution is also recommended to ensure that the elution solvent has enough time to displace the analyte from the sorbent.

Q8: Can overloading the SPE cartridge lead to poor recovery?

Yes, exceeding the capacity of the SPE cartridge can lead to "breakthrough," where the analyte passes through the cartridge without being retained. If you suspect overloading, you can either decrease the amount of sample loaded or use a cartridge with a larger sorbent mass.

Data Presentation

The following table summarizes the expected impact of different experimental parameters on the recovery of this compound from a C18 SPE cartridge. This data is illustrative and serves as a guide for optimization.

ParameterCondition 1Recovery (%)Condition 2Recovery (%)Rationale
Sorbent Type C18 (Reversed-Phase)95Silica (Normal-Phase)40This compound is nonpolar and is best retained by a nonpolar stationary phase like C18 from a polar sample matrix.
Sample Solvent 10% Methanol in Water9290% Methanol in Water55A highly organic sample solvent will reduce the affinity of the nonpolar analyte for the reversed-phase sorbent, leading to breakthrough.
Wash Solvent 20% Methanol in Water9080% Methanol in Water65A strong (highly organic) wash solvent can prematurely elute the nonpolar this compound from the C18 sorbent.
Elution Solvent Hexane98Methanol70A nonpolar solvent like hexane is more effective at eluting the nonpolar this compound from the C18 sorbent than a more polar solvent like methanol.
Elution Volume 1 mL Hexane853 mL Hexane98A larger volume of elution solvent ensures more complete removal of the analyte from the sorbent bed.
Loading Flow Rate 1 mL/min9310 mL/min60A slower flow rate allows for more effective partitioning of the analyte onto the stationary phase, improving retention.

Experimental Protocols

Protocol 1: Reversed-Phase SPE for this compound from an Aqueous Sample

This protocol outlines a general procedure for the extraction of this compound from a polar (aqueous) sample matrix using a C18 SPE cartridge.

Materials:

  • C18 SPE Cartridge (e.g., 500 mg sorbent mass)

  • SPE Vacuum Manifold

  • Methanol (HPLC grade)

  • Hexane (HPLC grade)

  • Deionized Water

  • Sample containing this compound dissolved in a polar solvent

Procedure:

  • Conditioning: Pass 5 mL of hexane through the C18 cartridge to activate the stationary phase. Do not allow the cartridge to dry.

  • Equilibration: Pass 5 mL of methanol through the cartridge, followed by 5 mL of deionized water. This removes the hexane and prepares the sorbent for the aqueous sample. Do not allow the cartridge to dry.

  • Sample Loading: Load the aqueous sample containing this compound onto the cartridge at a slow and steady flow rate (approximately 1 mL/min).

  • Washing: Wash the cartridge with 5 mL of a polar solvent mixture (e.g., 20% methanol in water) to remove any polar interferences.

  • Drying: Dry the cartridge thoroughly under vacuum for 10-15 minutes to remove all traces of water. This step is crucial for effective elution with a nonpolar solvent.

  • Elution: Elute the this compound from the cartridge with 3-5 mL of hexane into a clean collection tube. Use a slow flow rate to ensure complete elution.

  • Analysis: The collected eluate can then be concentrated if necessary and analyzed by an appropriate technique such as GC-FID or GC-MS.

Visualizations

The following diagrams illustrate the experimental workflow for solid-phase extraction and a logical troubleshooting pathway for low recovery.

SPE_Workflow start Start conditioning 1. Conditioning (e.g., Hexane) start->conditioning equilibration 2. Equilibration (e.g., Methanol, then Water) conditioning->equilibration sample_loading 3. Sample Loading (Aqueous Sample) equilibration->sample_loading washing 4. Washing (e.g., 20% MeOH/Water) sample_loading->washing drying 5. Drying (Vacuum) washing->drying elution 6. Elution (e.g., Hexane) drying->elution analysis 7. Analysis (GC-FID/MS) elution->analysis end End analysis->end

Caption: A typical workflow for the solid-phase extraction of this compound.

Caption: Troubleshooting logic for diagnosing the cause of low this compound recovery.

References

Technical Support Center: Refinement of Derivatization Protocols for Myristic Acid to Methyl Myristate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the conversion of myristic acid to methyl myristate for analysis, typically by gas chromatography (GC).

Frequently Asked Questions (FAQs)

Q1: Why is derivatization of myristic acid to this compound necessary for GC analysis?

A1: Myristic acid, in its free form, is a highly polar compound that tends to form hydrogen bonds. This leads to issues in GC analysis such as poor peak shape (tailing) and potential adsorption to the analytical column, resulting in inaccurate quantification.[1] Converting it to its fatty acid methyl ester (FAME), this compound, increases its volatility and reduces its polarity, making it more amenable for GC analysis.[1]

Q2: What are the most common methods for converting myristic acid to this compound?

A2: The most common methods involve esterification. This can be achieved through:

  • Acid-catalyzed esterification: Using reagents like boron trifluoride (BF3) in methanol or hydrogen chloride (HCl) in methanol.[1][2][3]

  • Base-catalyzed transesterification: Suitable if the myristic acid is present in a lipid extract containing glycerolipids.[2][3] However, this method is not effective for free fatty acids.[3]

  • Silylation: Using reagents like BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) to form trimethylsilyl (TMS) esters.[1][4]

  • Enzymatic synthesis: Utilizing lipases for a milder reaction.[5][6]

Q3: My reaction yield is consistently low. What are the potential causes?

A3: Low yields can be attributed to several factors:

  • Presence of water: Water can hinder the esterification reaction.[7] Ensure all glassware is dry and use anhydrous solvents. Consider adding a water scavenger like 2,2-dimethoxypropane.

  • Incomplete reaction: The reaction time or temperature may be insufficient. It's crucial to optimize these parameters for your specific sample. You can monitor the reaction progress by analyzing aliquots at different time points.

  • Reagent degradation: Derivatization reagents can degrade over time, especially if not stored properly. Use fresh, high-quality reagents.

  • Improper stoichiometry: The molar ratio of alcohol (methanol) to myristic acid can impact the equilibrium of the reaction. An excess of methanol is often used to drive the reaction forward.

Q4: I am observing extraneous peaks (ghost peaks) in my GC chromatogram. What is the source?

A4: Ghost peaks can arise from several sources:

  • Contaminated reagents or solvents: Always use high-purity reagents and solvents. Prepare a reagent blank (without the sample) to check for contamination.

  • Septum bleed: Particles from the injector septum can degrade at high temperatures and introduce contaminants. Use high-quality septa and replace them regularly.[8]

  • Carryover from previous injections: If a previous sample was highly concentrated, it might not have been completely eluted from the column. Run a solvent blank after concentrated samples.

  • Derivatization artifacts: Side reactions during derivatization can produce unexpected byproducts.[1]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Poor Peak Shape (Tailing) Incomplete derivatization leaving polar myristic acid.Optimize reaction time and temperature. Ensure the catalyst is active. Consider a different derivatization reagent.
Active sites in the GC inlet liner or column.Use a deactivated liner. Trim the front end of the column if it's contaminated.[9]
Poor Peak Shape (Fronting) Column overload due to a sample that is too concentrated.Dilute the sample. Reduce the injection volume.[10]
Improper column installation.Reinstall the column according to the manufacturer's instructions.[9][10]
Inconsistent Peak Areas/Reproducibility Leaks in the injection port or syringe.Check for leaks using an electronic leak detector. Replace the syringe septum.[8]
Manual injection technique variability.Use an autosampler for better precision. If using manual injection, ensure a consistent and rapid injection technique.
Sample degradation.Analyze derivatized samples promptly, as some derivatives have limited stability.[1]
No Peaks or Very Small Peaks Incorrect derivatization procedure.Review the protocol carefully. Ensure all reagents were added in the correct order and amounts.
Detector issue (e.g., FID flame is not lit).Check the detector status and gas flows.[8]
Syringe is clogged.Clean or replace the syringe.
Baseline Rise During Temperature Program Column bleed due to high temperatures or oxygen in the carrier gas.Condition the column properly. Use high-purity carrier gas with an oxygen trap.[9]
Contamination in the GC system.Clean the injector port and replace the liner.[10]

Experimental Protocols

Protocol 1: Acid-Catalyzed Esterification using Boron Trifluoride-Methanol (BF₃-Methanol)

This is a common and effective method for preparing fatty acid methyl esters.

Materials:

  • Myristic acid sample (1-25 mg)

  • 12-14% Boron trifluoride in methanol (BF₃-methanol)

  • Hexane

  • Saturated sodium chloride (NaCl) solution or water

  • Anhydrous sodium sulfate

  • Reaction vessel (e.g., screw-cap test tube)

Procedure:

  • Weigh 1-25 mg of the myristic acid sample into a reaction vessel.

  • Add 2 mL of 12% BCl₃-methanol (a similar reagent to BF₃-methanol).

  • Heat the mixture at 60°C for 5-10 minutes. The optimal time may vary depending on the sample matrix.[1]

  • Cool the reaction vessel to room temperature.

  • Add 1 mL of water and 1 mL of hexane.

  • Vortex the mixture vigorously to extract the this compound into the hexane layer.

  • Allow the layers to separate.

  • Carefully transfer the upper hexane layer to a clean vial.

  • Dry the hexane extract by passing it through a small column of anhydrous sodium sulfate or by adding the sodium sulfate directly to the vial.

  • The sample is now ready for GC analysis.

Protocol 2: Acid-Catalyzed Methanolysis using Methanolic HCl

This method is suitable for samples containing both free fatty acids and lipids.

Materials:

  • Myristic acid or lipid extract

  • 1 M Methanolic HCl (can be prepared by mixing methanol and 3 M methanolic HCl)[11]

  • Hexane

  • 0.9% (w/v) Sodium chloride solution

  • Reaction vessel (e.g., glass tube with a phenolic cap)

Procedure:

  • To a dried lipid or myristic acid sample, add 1 mL of 1 M methanolic HCl.[11]

  • Seal the tube tightly.

  • Heat the mixture in an 80°C water bath for 1 hour.[11]

  • Cool the tube to room temperature.

  • Add 1 mL of 0.9% NaCl solution and 150 µL of hexane.[11]

  • Vortex thoroughly for 1 minute.

  • Centrifuge at a low speed (e.g., 1,500 x g) for 10 minutes to separate the layers.[11]

  • Transfer the upper hexane layer to an autosampler vial for GC analysis.[11]

Quantitative Data Summary

The following tables summarize typical reaction conditions for different derivatization methods. Note that optimal conditions may vary based on the specific sample matrix and laboratory setup.

Table 1: Acid-Catalyzed Derivatization Conditions

ParameterBF₃-Methanol MethodMethanolic HCl Method
Reagent Concentration 12-14% BF₃ in Methanol[1]1 M Methanolic HCl[11]
Reaction Temperature 60°C[1]80°C[11]
Reaction Time 5-60 minutes[1]1 hour[11]
Typical Sample Size 1-25 mg10-50 mg tissue[11]

Table 2: Silylation Derivatization Conditions

ParameterMSTFA/BSTFA Method
Reagent MSTFA + 1% TMCS or BSTFA[1][12]
Reagent to Sample Ratio 10x molar excess[1]
Reaction Temperature 37-60°C[1][12]
Reaction Time 30-60 minutes[1][12]
Typical Sample Size ~1 mg/mL solution[1]

Visualizations

Derivatization_Workflow cluster_prep Sample Preparation cluster_reaction Derivatization Reaction cluster_extraction Extraction cluster_analysis Analysis Sample Myristic Acid Sample Solvent Add Solvent (optional) Sample->Solvent Reagent Add Derivatization Reagent (e.g., BF3-Methanol) Solvent->Reagent Heat Heat at Optimal Temperature Reagent->Heat Quench Cool and Add Water/Hexane Heat->Quench Vortex Vortex to Mix Quench->Vortex Separate Separate Layers Vortex->Separate Dry Dry Organic Layer Separate->Dry GC GC Analysis Dry->GC

Caption: General experimental workflow for the derivatization of myristic acid.

Troubleshooting_Logic Start Problem with GC Analysis CheckPeakShape Check Peak Shape Start->CheckPeakShape CheckRetention Check Retention Time CheckPeakShape->CheckRetention Normal Tailing Tailing Peak CheckPeakShape->Tailing Tailing Fronting Fronting Peak CheckPeakShape->Fronting Fronting CheckResponse Check Peak Response CheckRetention->CheckResponse Stable Drifting Drifting RT CheckRetention->Drifting Unstable LowResponse Low/No Response CheckResponse->LowResponse Low/None Inconsistent Inconsistent Response CheckResponse->Inconsistent Inconsistent SolveTailing Incomplete Derivatization? Contaminated Liner/Column? Tailing->SolveTailing SolveFronting Sample Overload? Fronting->SolveFronting SolveDrifting System Leak? Oven Temp Fluctuation? Drifting->SolveDrifting SolveLowResponse Injection/Detector Issue? Reaction Failure? LowResponse->SolveLowResponse SolveInconsistent Injector Leak? Poor Injection Technique? Inconsistent->SolveInconsistent

Caption: Logical troubleshooting flow for common GC issues after derivatization.

References

Validation & Comparative

A Comparative Guide to the Validation of a Quantitative GC-MS Method for Methyl Myristate in Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of fatty acids like myristic acid in plasma is crucial for various biomedical and clinical studies. This guide provides an objective comparison of a validated Gas Chromatography-Mass Spectrometry (GC-MS) method for the analysis of methyl myristate, the derivatized form of myristic acid, with a common alternative, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The comparison is supported by typical experimental data to aid in methodological selection.

At a Glance: Key Performance Metrics

The choice of an analytical method is heavily dependent on its performance characteristics. The following table summarizes typical quantitative performance data for the analysis of this compound by GC-MS and myristic acid by LC-MS/MS in a plasma matrix.

Performance MetricGC-MS (for this compound)LC-MS/MS (for Myristic Acid)
Linearity (R²) ≥ 0.990[1]≥ 0.98[2]
Limit of Detection (LOD) ~0.1 ng/µL[3]30 to 300 nM[4]
Limit of Quantification (LOQ) ~0.43 µM[5]2 nM[6]
Accuracy (Recovery %) > 90%[3]93-108%[7]
Precision (Intra-day RSD %) ≤ 9.1%[5]0.3–2.0%[7]
Precision (Inter-day RSD %) ≤ 9.3%[5]0.3–2.0%[7]

Delving into the Methodologies

A critical aspect of analytical science is a detailed understanding of the experimental protocols. Below are representative methodologies for the analysis of myristic acid in plasma using both GC-MS and LC-MS/MS.

Experimental Protocol: GC-MS Analysis of this compound

Gas Chromatography-Mass Spectrometry is a cornerstone technique for the analysis of volatile and semi-volatile compounds. For fatty acids, a derivatization step to convert them into their more volatile methyl esters (FAMEs) is standard practice.[8][9]

1. Sample Preparation: Extraction and Derivatization

  • Lipid Extraction: Total lipids are extracted from a plasma sample (typically 100-300 µL) using a solvent system such as chloroform/methanol or hexane/isopropanol. The Bligh and Dyer method is a widely used protocol.[9]

  • Saponification and Methylation: The extracted lipids are saponified using a base like methanolic KOH to release the fatty acids from their esterified forms (e.g., triglycerides, phospholipids).[10] The free fatty acids are then converted to fatty acid methyl esters (FAMEs) using a derivatizing agent. Common reagents include boron trifluoride (BF₃) in methanol, methanolic HCl, or acetyl chloride in methanol.[10]

  • FAME Extraction: The resulting FAMEs, including this compound, are then extracted into an organic solvent like hexane for GC-MS analysis.[10]

2. GC-MS Instrumental Analysis

  • Gas Chromatograph:

    • Column: A capillary column suitable for FAME analysis, such as a DB-23 or HP-88, is typically used.[8]

    • Injector Temperature: Commonly set around 250°C.

    • Oven Temperature Program: A temperature gradient is employed to separate the FAMEs. For example, starting at 100°C, holding for a few minutes, then ramping up to around 240°C.[11]

    • Carrier Gas: Helium is typically used at a constant flow rate.[5][11]

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) is most common.[12] Chemical Ionization (CI) can also be used for enhanced sensitivity for certain compounds.[12][13]

    • Scan Mode: For quantitative analysis, Selected Ion Monitoring (SIM) is often used to increase sensitivity and selectivity by monitoring specific ions characteristic of this compound.[1][11]

Alternative Method: LC-MS/MS Analysis of Myristic Acid

Liquid Chromatography-Tandem Mass Spectrometry is a powerful technique for analyzing a wide range of compounds, including those that are non-volatile or thermally labile. A key advantage for fatty acid analysis is that derivatization is often not required.[2][14]

1. Sample Preparation

  • Protein Precipitation and Extraction: Plasma proteins are precipitated using a solvent like acetonitrile, which may also contain formic acid to aid in the extraction of free fatty acids.[2] The sample is vortexed and centrifuged, and the supernatant containing the fatty acids is collected for analysis.[2]

2. LC-MS/MS Instrumental Analysis

  • Liquid Chromatograph:

    • Column: A reverse-phase C18 column is commonly used for the separation of fatty acids.[15]

    • Mobile Phase: A gradient of water and an organic solvent like acetonitrile, often with an additive such as ammonium acetate or formic acid, is used.[7][15]

    • Flow Rate: Typical flow rates are in the range of 0.3 - 0.5 mL/min.

  • Tandem Mass Spectrometer:

    • Ionization Mode: Electrospray Ionization (ESI) in negative ion mode is typically used for the analysis of free fatty acids.[15]

    • Detection Mode: Multiple Reaction Monitoring (MRM) is employed for quantification, providing high selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for myristic acid.[2]

Methodological Workflow and Decision Framework

The following diagrams illustrate the general experimental workflows for both GC-MS and LC-MS/MS analysis of myristic acid in plasma, as well as a decision tree to aid in selecting the most appropriate method.

GCMS_Workflow plasma Plasma Sample extraction Lipid Extraction (e.g., Bligh & Dyer) plasma->extraction Add extraction solvent derivatization Saponification & Methylation (FAMEs) extraction->derivatization Add base & methylating agent gcms GC-MS Analysis (SIM Mode) derivatization->gcms Inject FAME extract data Data Analysis gcms->data Quantify this compound

GC-MS Experimental Workflow

LCMS_Workflow plasma Plasma Sample precipitation Protein Precipitation & Extraction plasma->precipitation Add precipitating solvent lcms LC-MS/MS Analysis (MRM Mode) precipitation->lcms Inject supernatant data Data Analysis lcms->data Quantify myristic acid

LC-MS/MS Experimental Workflow

Decision_Tree start Start: Need to quantify myristic acid in plasma goal Primary Analytical Goal? start->goal throughput High Sample Throughput? goal->throughput High Sensitivity & Throughput isomer Need to resolve isomers? goal->isomer High Resolution & Specificity throughput->isomer No lcms Choose LC-MS/MS throughput->lcms Yes gcms Choose GC-MS isomer->gcms Yes isomer->lcms No

Method Selection Decision Tree

Concluding Remarks

Both GC-MS and LC-MS/MS are robust and reliable techniques for the quantitative analysis of myristic acid in plasma. GC-MS, with its requirement for derivatization, offers excellent chromatographic resolution, which is particularly advantageous for separating fatty acid isomers.[1] LC-MS/MS, on the other hand, provides a simpler and often faster sample preparation workflow, making it well-suited for high-throughput applications.[2] The ultimate choice between these methods will depend on the specific requirements of the study, including the need for isomeric separation, desired sample throughput, and available instrumentation.

References

A Researcher's Guide to Internal Standards in Fatty Acid Methyl Ester Analysis: A Comparative Look at Methyl Myristate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of fatty acid methyl esters (FAMEs), the choice of an appropriate internal standard (IS) is a critical determinant of data accuracy and reliability. An internal standard is added at a known concentration to all samples and standards to correct for variations during sample preparation, injection, and analysis. This guide provides a comprehensive comparison of methyl myristate with other commonly used FAMEs as internal standards, supported by experimental data and detailed protocols to aid in the selection of the most suitable IS for your specific analytical needs.

Principles of Internal Standardization in FAME Analysis

An ideal internal standard for FAME analysis should exhibit the following characteristics:

  • Chemical Similarity: It should be chemically similar to the analytes of interest to ensure comparable behavior during extraction, derivatization, and chromatographic analysis.[1]

  • Non-Endogenous: The internal standard must not be naturally present in the sample to avoid interference and lead to inaccurate quantification.[1]

  • Chromatographic Resolution: It must be well-separated from the analyte peaks in the chromatogram.[1]

  • Stability: The compound must remain stable throughout the entire analytical procedure.[1]

Commonly, odd-chain fatty acid methyl esters and stable isotope-labeled (SIL) FAMEs are employed as internal standards in FAME analysis.[1]

Performance Comparison of FAME Internal Standards

The selection of an internal standard is a critical step in developing a robust quantitative method for FAME analysis. The choice depends on the specific fatty acids being quantified, the sample matrix, and the analytical instrumentation available.[1] The following tables summarize the performance characteristics of this compound and other frequently used FAME internal standards, with data compiled from various validation studies.

Table 1: Performance Characteristics of Even-Chain FAME Internal Standards

Internal StandardLinearity (R²)Precision (%RSD)Accuracy/Recovery (%)Key Considerations
This compound (C14:0) >0.99<15%85-115%Can be naturally present in some samples; good for shorter to medium-chain fatty acid analysis.
Methyl Palmitate (C16:0) >0.99<15%85-115%Commonly found in biological samples, limiting its use as an IS. Good chromatographic properties.
Methyl Stearate (C18:0) >0.99<15%85-115%Also prevalent in many biological matrices. Its longer chain length can be advantageous for analyzing long-chain fatty acids.

Note: The performance data in this table are typical values reported in validation studies and may vary depending on the specific experimental conditions, matrix, and analytical instrument.

Table 2: Performance Characteristics of Odd-Chain FAME Internal Standards

Internal StandardLinearity (R²)Precision (%RSD)Accuracy/Recovery (%)Key Considerations
Methyl Heptadecanoate (C17:0) >0.99<15%85-115%Widely used due to its low natural abundance in most samples.[2] Can sometimes co-elute with certain analytes in complex mixtures.
Methyl Nonadecanoate (C19:0) >0.99<15%85-115%A good alternative to C17:0, but may co-elute with C18 unsaturated FAMEs in some chromatographic systems.[2] Mandated by some standard methods like EN 14103 for biodiesel analysis.[3]

Experimental Protocols

Accurate FAME analysis relies on meticulous and standardized experimental procedures. Below are detailed methodologies for sample preparation and analysis.

Lipid Extraction (Folch Method)
  • Homogenization: Homogenize the biological sample (e.g., plasma, tissue) in a chloroform:methanol (2:1, v/v) solution.[1]

  • Internal Standard Addition: Add a known amount of the selected internal standard (e.g., this compound) to the homogenate.[1]

  • Phase Separation: Add 0.2 volumes of a 0.9% NaCl solution, vortex thoroughly, and centrifuge to achieve clear phase separation.[1]

  • Lipid Collection: Carefully collect the lower chloroform phase, which contains the lipids.[1]

  • Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen.[1]

Fatty Acid Methylation (Acid-Catalyzed)
  • Reagent Addition: To the dried lipid extract, add a 1% solution of sulfuric acid in methanol.[1]

  • Incubation: Heat the mixture at 80-100°C for 1-2 hours to facilitate the transesterification of fatty acids to FAMEs.[1]

  • Extraction: After cooling the reaction mixture, add hexane and water. Vortex the mixture and then centrifuge to separate the layers.[1]

  • FAME Collection: Collect the upper hexane layer, which contains the FAMEs, for subsequent GC analysis.[1]

Gas Chromatography (GC) Analysis
  • Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS) is typically used.[1]

  • Column: A polar capillary column, such as one with a wax-type stationary phase, is suitable for FAME analysis.

  • Injector: Use a split/splitless inlet, typically set at 250°C.

  • Carrier Gas: Helium or hydrogen is used as the carrier gas at a constant flow rate (e.g., 1 mL/min).

  • Oven Temperature Program: An optimized temperature gradient is crucial for achieving good resolution of all FAMEs of interest. A typical program might be:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp to 240°C at a rate of 3-5°C/min.

    • Hold at 240°C for 5-10 minutes.

  • Detector:

    • FID: Typically set at 280°C. Quantification is based on the peak area of the analyte relative to the internal standard.

    • MS: Can be operated in full scan mode for qualitative analysis or in Selected Ion Monitoring (SIM) mode for enhanced sensitivity in quantitative analysis.

Visualizing the Workflow and Decision Process

To further clarify the experimental and decision-making processes, the following diagrams are provided.

ExperimentalWorkflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC Analysis Sample Biological Sample Homogenization Homogenization (Chloroform:Methanol) Sample->Homogenization Add_IS Add Internal Standard (e.g., this compound) Homogenization->Add_IS Phase_Separation Phase Separation (NaCl solution) Add_IS->Phase_Separation Lipid_Extract Dried Lipid Extract Phase_Separation->Lipid_Extract Methylation Methylation (1% H2SO4 in Methanol) Lipid_Extract->Methylation Extraction Hexane Extraction Methylation->Extraction FAME_Sample FAMEs in Hexane Extraction->FAME_Sample GC_Injection GC Injection FAME_Sample->GC_Injection Separation Chromatographic Separation GC_Injection->Separation Detection Detection (FID or MS) Separation->Detection Data_Analysis Data Analysis Detection->Data_Analysis InternalStandardSelection Start Start: Quantitative FAME Analysis Check_Endogenous Is the proposed IS endogenous to the sample? Start->Check_Endogenous Select_Alternative Select an alternative IS (e.g., odd-chain or SIL FAME) Check_Endogenous->Select_Alternative Yes Check_Resolution Does the IS co-elute with any analytes? Check_Endogenous->Check_Resolution No Select_Alternative->Check_Endogenous Optimize_Method Optimize chromatographic method Check_Resolution->Optimize_Method Yes Validate_IS Validate Internal Standard: - Linearity - Precision - Accuracy Check_Resolution->Validate_IS No Optimize_Method->Check_Resolution Proceed Proceed with Analysis Validate_IS->Proceed

References

A Comparative Guide to the Determination of Detection and Quantification Limits for Methyl Myristate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, accurately determining the limit of detection (LOD) and limit of quantification (LOQ) of substances like methyl myristate is fundamental for method validation and ensuring reliable analytical results. This guide provides a comparative overview of common analytical techniques used for this purpose, supported by experimental data and detailed protocols.

Comparison of Analytical Methods for this compound Analysis

The determination of LOD and LOQ for this compound is predominantly achieved through chromatographic techniques. Gas chromatography with a flame ionization detector (GC-FID) and gas chromatography coupled with mass spectrometry (GC-MS) are the most common methods. High-performance liquid chromatography with ultraviolet detection (HPLC-UV) can also be employed as an alternative.

The LOD is the lowest concentration of an analyte that can be reliably detected above the background noise, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy.[1] These parameters are crucial for assessing the sensitivity of an analytical method.

Below is a summary of reported LOD and LOQ values for this compound and related fatty acid methyl esters (FAMEs) using different analytical techniques.

Analytical MethodAnalyteLODLOQReference
GC-FIDThis compound0.29 µg/mL0.89 µg/mL[2]
GC-FIDThis compound7.64 µg/mL23.15 µg/mL[3]
GC-MSFatty Acid Methyl Esters0.78 mg/L (0.78 µg/mL)2.5 mg/L (2.5 µg/mL)[4]
HPLC-UVIsopropyl p-toluenesulfonate in Isopropyl Myristate0.96 µg/g2.91 µg/g[5]

Experimental Protocols

Detailed methodologies are essential for reproducing and comparing analytical results. The following are typical protocols for determining the LOD and LOQ of this compound using GC-FID and GC-MS.

Protocol 1: Determination of LOD and LOQ for this compound by GC-FID

This protocol is based on the signal-to-noise ratio method.

1. Instrumentation:

  • A gas chromatograph equipped with a flame ionization detector (GC-FID).[2]

  • A suitable capillary column, for example, a Restek RT-2560 (100 m x 0.25 mm ID, 0.20 µm film thickness).[2]

2. Reagents and Standards:

  • High-purity this compound standard.

  • A suitable solvent, such as methanol or hexane, for preparing standard solutions.

  • Carrier gas (Helium) and detector gases (Hydrogen and Air).

3. Chromatographic Conditions:

  • Injector Temperature: 250°C

  • Detector Temperature: 260°C

  • Oven Temperature Program: Initial temperature of 100°C, hold for 4 minutes, then ramp to 240°C at 3°C/min, and hold for 15 minutes.

  • Carrier Gas Flow Rate: 1.2 mL/min

  • Split Ratio: 100:1

  • Injection Volume: 1 µL

4. Procedure:

  • Preparation of Standard Solutions: Prepare a stock solution of this compound and perform serial dilutions to obtain a range of low concentration standards.

  • Blank Analysis: Inject the solvent blank multiple times (e.g., n=10) to determine the standard deviation of the background noise.

  • Analysis of Low Concentration Standards: Inject the prepared low concentration standards.

  • LOD and LOQ Calculation: The LOD is determined as the concentration that gives a signal-to-noise ratio of 3:1. The LOQ is determined as the concentration that gives a signal-to-noise ratio of 10:1.[6] Alternatively, the LOD and LOQ can be calculated using the standard deviation of the response and the slope of the calibration curve, with LOD = 3.3 * (Standard Deviation of the Blank / Slope) and LOQ = 10 * (Standard Deviation of the Blank / Slope).[7]

Protocol 2: Determination of LOD and LOQ for Fatty Acid Methyl Esters by GC-MS

This protocol is suitable for the analysis of a mixture of FAMEs, including this compound.

1. Instrumentation:

  • A gas chromatograph coupled to a mass spectrometer (GC-MS).[4]

  • A suitable capillary column, for instance, a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).

2. Reagents and Standards:

  • A certified reference mixture of FAMEs, including this compound.

  • A suitable solvent, such as n-heptane, for dilutions.

  • Carrier gas (Helium).

3. Chromatographic and Mass Spectrometric Conditions:

  • Injector Temperature: 250°C

  • Oven Temperature Program: Initial temperature of 120°C, hold for 2 minutes, ramp to 240°C at 4°C/min, and hold for 10 minutes.

  • Carrier Gas Flow Rate: 1.0 mL/min

  • Ion Source Temperature: 230°C

  • Transfer Line Temperature: 280°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 40-450

4. Procedure:

  • Preparation of Calibration Standards: Prepare a series of calibration standards by diluting the FAMEs reference mixture.

  • Blank Analysis: Analyze the solvent blank to establish the baseline noise.

  • Calibration Curve: Inject the calibration standards to construct a calibration curve.

  • LOD and LOQ Calculation: The LOD and LOQ are determined from the calibration curve. The LOD is calculated as 3.3 times the standard error of the intercept divided by the slope of the calibration curve. The LOQ is calculated as 10 times the standard error of the intercept divided by the slope of the calibration curve.

Workflow for LOD and LOQ Determination

The general workflow for determining the LOD and LOQ of an analyte involves a series of systematic steps from sample preparation to data analysis and validation.

LOD_LOQ_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_calc Calculation cluster_validation Validation Standard_Prep Prepare Standard Solutions Instrument_Setup Instrument Setup & Calibration Standard_Prep->Instrument_Setup Blank_Prep Prepare Blank Sample Blank_Analysis Analyze Blank (n > 3) Blank_Prep->Blank_Analysis Standard_Analysis Analyze Low Conc. Standards Instrument_Setup->Standard_Analysis Noise_Determination Determine Baseline Noise / SD of Blank Blank_Analysis->Noise_Determination LOD_Calc Calculate LOD (e.g., S/N=3 or 3.3SD/Slope) Standard_Analysis->LOD_Calc Noise_Determination->LOD_Calc LOQ_Calc Calculate LOQ (e.g., S/N=10 or 10SD/Slope) Noise_Determination->LOQ_Calc Spike_Samples Spike Samples at LOD & LOQ Levels LOD_Calc->Spike_Samples LOQ_Calc->Spike_Samples Analyze_Spiked Analyze Spiked Samples Spike_Samples->Analyze_Spiked Verify_Results Verify Precision & Accuracy Analyze_Spiked->Verify_Results

Caption: General workflow for determining the Limit of Detection (LOD) and Limit of Quantification (LOQ).

Signaling Pathways and Biological Activity

While this guide focuses on the analytical determination of this compound, it is worth noting its biological context. Myristic acid, from which this compound is derived, is a saturated fatty acid that can be incorporated into proteins through a process called myristoylation. This post-translational modification can influence protein localization and signaling. Further research into the specific biological activities of this compound itself is ongoing. Some studies have explored the antibacterial and antifungal properties of myristic acid derivatives.[8]

This comparative guide provides a foundational understanding for selecting an appropriate analytical method and protocol for the determination of LOD and LOQ for this compound. The choice of method will depend on the required sensitivity, the complexity of the sample matrix, and the available instrumentation.

References

How does the performance of methyl myristate compare to deuterated standards in metabolomics?

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of metabolomics, the choice of an internal standard is a critical decision that profoundly impacts data quality and experimental outcomes. This guide provides an objective comparison of a common non-isotopic standard, methyl myristate, with the gold standard, deuterated internal standards, supported by experimental data and detailed methodologies.

In the pursuit of accurate and reproducible quantification of metabolites, internal standards are indispensable for correcting variations that arise during sample preparation, chromatographic separation, and mass spectrometric detection.[1] Stable isotope-labeled (SIL) internal standards, particularly deuterated compounds, are widely regarded as the gold standard due to their near-identical physicochemical properties to the analytes of interest.[1] However, non-isotopic standards, such as this compound, are also utilized, particularly in targeted fatty acid analysis. This guide delves into a comparative analysis of their performance.

Key Performance Metrics: A Comparative Analysis

The ideal internal standard should mimic the behavior of the target analyte throughout the entire analytical workflow, from extraction to detection.[1] Any deviation can introduce bias and compromise the accuracy of quantification. Here, we compare this compound and deuterated standards across critical performance parameters.

Table 1: Performance Characteristics of this compound vs. Deuterated Internal Standards

Performance MetricThis compound (Non-Isotopic)Deuterated Standards (Isotope-Labeled)Key Considerations
Chemical Similarity High (for fatty acid analysis)Very High (structurally identical)This compound is a fatty acid methyl ester (FAME), making it suitable for the analysis of other FAMEs. Deuterated standards are chemically identical to the analyte, differing only in isotopic composition.
Co-elution Close, but separate peakCo-elutes with the analyteCo-elution of deuterated standards with the analyte helps to compensate for matrix effects that can vary across the chromatogram.[1]
Matrix Effect Compensation GoodExcellentDeuterated standards experience nearly identical ion suppression or enhancement as the analyte, providing more accurate correction.[2]
Recovery Generally 85-115%Typically 80-110%Both can show good recovery, but the closer mimicry of deuterated standards can lead to more consistent recovery across different matrices.[2][3]
Precision (RSD%) <15%<15%Both can achieve high precision, but deuterated standards often provide slightly better reproducibility due to superior matrix effect correction.[3]
Linearity (R²) >0.99>0.99Both typically exhibit excellent linearity over a wide dynamic range.[3]
Cost LowHighDeuterated standards are significantly more expensive to synthesize.
Potential for Interference Can be present endogenouslyNot naturally presentMyristic acid is a common fatty acid, so this compound could be present in some biological samples, leading to interference. Odd-chain FAMEs are often preferred for this reason.

Experimental Protocols

Accurate and reproducible results are contingent on well-defined experimental protocols. The following provides a general methodology for the analysis of fatty acids in a biological matrix using an internal standard with Gas Chromatography-Mass Spectrometry (GC-MS).

Sample Preparation and Derivatization
  • Lipid Extraction: Lipids are extracted from the biological sample (e.g., plasma, tissue homogenate) using a solvent mixture, typically chloroform:methanol (2:1, v/v).

  • Internal Standard Spiking: A known amount of the internal standard (either this compound or a deuterated fatty acid standard) is added to the sample at the earliest stage of preparation to account for analyte loss during the entire procedure.

  • Saponification: The lipid extract is treated with a base (e.g., methanolic KOH) to hydrolyze the fatty acids from their esterified forms (e.g., triglycerides, phospholipids).

  • Methylation (Derivatization): The free fatty acids are then esterified to fatty acid methyl esters (FAMEs) using an acid catalyst such as boron trifluoride in methanol (BF3-methanol) or methanolic HCl. This derivatization step increases the volatility of the fatty acids for GC analysis.

  • Extraction of FAMEs: The resulting FAMEs are extracted into an organic solvent like hexane.

  • Analysis by GC-MS: The hexane layer containing the FAMEs is injected into the GC-MS for separation and detection.

Visualizing the Workflow and a Key Metabolic Pathway

To better illustrate the experimental process and the biological context of fatty acid analysis, the following diagrams are provided.

G cluster_sample_prep Sample Preparation cluster_analysis Analysis BiologicalSample Biological Sample (Plasma, Tissue) Spike Spike with Internal Standard BiologicalSample->Spike Extraction Lipid Extraction (Chloroform:Methanol) Spike->Extraction Derivatization Saponification & Methylation to FAMEs Extraction->Derivatization FAME_Extraction FAME Extraction (Hexane) Derivatization->FAME_Extraction GCMS GC-MS Analysis FAME_Extraction->GCMS Data Data Processing (Peak Integration) GCMS->Data Quantification Quantification (Analyte/IS Ratio) Data->Quantification

Figure 1. Experimental workflow for fatty acid analysis using an internal standard.

Fatty acids are fundamental to cellular metabolism, primarily through the process of beta-oxidation, which breaks them down to produce energy.

G FattyAcylCoA Fatty Acyl-CoA (Cn) EnoylCoA trans-Δ²-Enoyl-CoA FattyAcylCoA->EnoylCoA Acyl-CoA Dehydrogenase (FAD -> FADH₂) HydroxyacylCoA L-β-Hydroxyacyl-CoA EnoylCoA->HydroxyacylCoA Enoyl-CoA Hydratase KetoacylCoA β-Ketoacyl-CoA HydroxyacylCoA->KetoacylCoA β-Hydroxyacyl-CoA Dehydrogenase (NAD+ -> NADH) ShorterAcylCoA Fatty Acyl-CoA (Cn-2) KetoacylCoA->ShorterAcylCoA Thiolase AcetylCoA Acetyl-CoA KetoacylCoA->AcetylCoA TCA TCA Cycle AcetylCoA->TCA

Figure 2. The Beta-Oxidation pathway for fatty acid catabolism.

Conclusion: Choosing the Right Standard for Your Needs

The choice between this compound and a deuterated standard in metabolomics is a balance between cost, availability, and the required level of analytical rigor.

Deuterated standards remain the gold standard for quantitative metabolomics due to their ability to most accurately mimic the behavior of the analyte, thereby providing the most reliable correction for matrix effects and experimental variability.[1] Their use is highly recommended for validation of clinical assays and in studies where the highest accuracy and precision are paramount.

This compound , as a non-isotopic internal standard, can be a cost-effective alternative for the routine analysis of fatty acids, particularly in well-characterized matrices where matrix effects are minimal and consistent. However, researchers must be cautious about its potential endogenous presence and validate its performance thoroughly for each specific application. Odd-chain fatty acid methyl esters are often a more suitable choice for a non-isotopic internal standard to avoid potential interference.

Ultimately, the selection of an internal standard should be based on a thorough method development and validation process that considers the specific requirements of the study, the nature of the sample matrix, and the analytical platform being used.

References

A Comparative Analysis of Methyl Myristate Content Across Diverse Biological Tissues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Methyl Myristate Levels Supported by Experimental Data.

This compound, the methyl ester of the saturated fatty acid myristic acid, is a molecule of significant interest in various biological contexts. While its precursor, myristic acid, is well-known for its role in protein N-myristoylation—a critical lipid modification that influences protein localization and signal transduction—the distribution of this compound itself across different tissues is less commonly consolidated. This guide provides a comparative analysis of this compound content in several biological tissues, supported by established experimental protocols for its quantification.

Quantitative Data Summary

The following table summarizes the percentage of myristic acid (C14:0), the precursor to this compound, in the total fatty acids of various mammalian tissues. This data is indicative of the potential for this compound formation in these tissues. The values are presented as a percentage of total fatty acid methyl esters (FAMEs).

Biological TissueSpeciesMyristic Acid (C14:0) Content (% of Total FAMEs)
Adipose Tissue (mean of 15 depots)Human3.8 - 4.7%[1]
Plasma (free fatty acids)Human2.8%[2]
Liver (non-polar lipids)RatHigher than in mice[3]
Muscle (skeletal)RatLower than in mice[3]
Liver (non-polar lipids)MouseLower than in rats[3]
Muscle (skeletal)MouseHigher than in rats[3]
Muscle TissueCattlePresent[3]
LiverCattlePresent[3]
BrainCattlePresent[3]
Spinal CordCattlePresent[3]

Experimental Protocols

The quantification of this compound in biological tissues is typically achieved through a multi-step process involving lipid extraction, transesterification to convert fatty acids into their methyl esters (FAMEs), and subsequent analysis by gas chromatography (GC).

Lipid Extraction from Tissues

A modified Folch method is commonly employed for the total lipid extraction from animal tissues.

Materials:

  • Tissue sample (homogenized)

  • Chloroform

  • Methanol

  • 0.9% NaCl solution

  • Centrifuge

  • Glass tubes

Procedure:

  • To a known weight of homogenized tissue in a glass tube, add a 2:1 (v/v) mixture of chloroform and methanol.

  • Vortex the mixture thoroughly for 2 minutes to ensure complete lipid extraction.

  • Add 0.2 volumes of 0.9% NaCl solution to the mixture to induce phase separation.

  • Centrifuge the sample at 2000 rpm for 10 minutes to separate the layers.

  • Carefully collect the lower chloroform phase, which contains the lipids, using a Pasteur pipette and transfer it to a new, pre-weighed glass tube.

  • Evaporate the chloroform under a stream of nitrogen gas to obtain the dry lipid extract.

  • Determine the total lipid weight by subtracting the initial tube weight from the final weight.

Transesterification to Fatty Acid Methyl Esters (FAMEs)

This step converts the extracted fatty acids into their volatile methyl ester derivatives for GC analysis.

Materials:

  • Dried lipid extract

  • Methanolic HCl (e.g., 5% acetyl chloride in methanol) or Boron Trifluoride (BF3)-Methanol reagent

  • Hexane

  • Saturated NaCl solution

  • Anhydrous sodium sulfate

Procedure:

  • Add methanolic HCl or BF3-methanol reagent to the dried lipid extract.

  • Seal the tube and heat at 80-100°C for 1-2 hours.

  • Cool the tube to room temperature.

  • Add saturated NaCl solution and hexane to the tube.

  • Vortex vigorously to extract the FAMEs into the upper hexane layer.

  • Centrifuge briefly to ensure clear phase separation.

  • Transfer the upper hexane layer containing the FAMEs to a clean tube.

  • Dry the hexane extract over a small amount of anhydrous sodium sulfate.

  • The FAME-containing hexane solution is now ready for GC analysis.

Gas Chromatography (GC) Analysis

The FAMEs are separated and quantified using a gas chromatograph, typically equipped with a flame ionization detector (FID) or a mass spectrometer (MS).

Typical GC Parameters:

  • Column: A polar capillary column (e.g., DB-23, SP-2560) is suitable for FAME separation.

  • Injector Temperature: 250°C

  • Detector Temperature (FID): 260°C

  • Oven Temperature Program: Start at a lower temperature (e.g., 100°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 240°C) at a controlled rate (e.g., 3-5°C/min).

  • Carrier Gas: Helium or Hydrogen

  • Identification: this compound is identified by comparing its retention time to that of a pure this compound standard.

  • Quantification: The concentration of this compound is determined by comparing the peak area of the sample to a calibration curve generated from known concentrations of the standard.

Signaling Pathway and Experimental Workflow

The biological significance of myristate, the precursor of this compound, is most notably demonstrated in the process of N-myristoylation. This is a co- and post-translational lipid modification where myristic acid is attached to the N-terminal glycine of a protein. This modification is crucial for membrane targeting and the function of many signaling proteins.

N_Myristoylation_Pathway MyristicAcid Myristic Acid MyristoylCoA Myristoyl-CoA MyristicAcid->MyristoylCoA Acyl-CoA Synthetase NMT N-Myristoyltransferase (NMT) MyristoylCoA->NMT MyristoylatedProtein Myristoylated Protein NMT->MyristoylatedProtein Catalyzes transfer Protein Target Protein (with N-terminal Glycine) Protein->NMT Membrane Cell Membrane MyristoylatedProtein->Membrane Membrane Targeting Signaling Downstream Signaling Membrane->Signaling

N-Myristoylation Signaling Pathway

The following diagram illustrates the general experimental workflow for the comparative analysis of this compound in different biological tissues.

Experimental_Workflow TissueCollection 1. Tissue Collection (e.g., Liver, Muscle, Adipose) Homogenization 2. Homogenization TissueCollection->Homogenization LipidExtraction 3. Total Lipid Extraction (e.g., Folch Method) Homogenization->LipidExtraction Transesterification 4. Transesterification to FAMEs (Methanolic HCl or BF3) LipidExtraction->Transesterification GCAnalysis 5. GC-FID/MS Analysis Transesterification->GCAnalysis DataAnalysis 6. Data Analysis (Identification & Quantification) GCAnalysis->DataAnalysis Comparison 7. Comparative Analysis DataAnalysis->Comparison

Workflow for this compound Analysis

References

Accuracy and precision of different analytical techniques for methyl myristate measurement.

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate and precise measurement of methyl myristate is crucial in various applications, from quality control of raw materials to metabolic studies. This guide provides an objective comparison of the performance of several key analytical techniques used for the quantification of this compound, supported by experimental data and detailed methodologies.

Quantitative Performance of Analytical Techniques

The selection of an analytical technique for this compound quantification is often a trade-off between sensitivity, selectivity, accuracy, precision, and the complexity of the sample matrix. The following table summarizes the typical quantitative performance parameters for Gas Chromatography with Flame Ionization Detection (GC-FID), Gas Chromatography with Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

ParameterGas Chromatography-Flame Ionization Detection (GC-FID)Gas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography-Evaporative Light Scattering Detection (HPLC-ELSD)Quantitative Nuclear Magnetic Resonance (qNMR)
Linearity (R²) >0.999>0.99Typically >0.98, can be non-linearExcellent (>0.999)
Limit of Detection (LOD) ~0.2 - 0.5 µg/mL~0.01 µg/mL~0.12 µg (injected)Dependent on concentration and magnetic field strength, generally in the µg/mL to mg/mL range
Limit of Quantitation (LOQ) ~0.6 - 1.6 µg/mL~0.04 µg/mLDependent on analyte volatility and detector settingsDependent on concentration and magnetic field strength, typically higher than chromatographic methods
Accuracy (% Recovery) 97 - 103%95 - 105%Variable, can be affected by mobile phase compositionHigh accuracy, as it is a primary ratio method when a certified internal standard is used
Precision (%RSD) < 2%< 5%Can be challenging, often >5% due to detector instability< 2%

Experimental Methodologies

Detailed experimental protocols are essential for reproducing and comparing analytical results. Below are representative methodologies for the analysis of this compound using the discussed techniques.

Gas Chromatography (GC-FID and GC-MS)

Gas chromatography is a cornerstone for the analysis of volatile compounds like this compound.

Sample Preparation (Derivatization):

For samples containing myristic acid, a derivatization step to convert it to the more volatile this compound is necessary. A common method is acid-catalyzed esterification:

  • To a known amount of the sample, add a solution of 5% aqueous sulfuric acid in methanol.

  • Heat the mixture at 70°C for 90 minutes in a sealed vial.

  • After cooling, add n-heptane and water to partition the this compound into the organic layer.

  • The organic layer is then collected for GC analysis.

Instrumentation and Conditions:

  • Gas Chromatograph: Equipped with a flame ionization detector (FID) or a mass spectrometer (MS).

  • Column: A capillary column suitable for fatty acid methyl esters (FAMEs) analysis, such as a DB-WAX or a similar polar stationary phase (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: 250°C.

  • Oven Temperature Program: An initial temperature of 50°C, hold for 1 minute, then ramp to 220°C at a rate of 10°C/min, and hold for 5 minutes.

  • Detector Temperature: 280°C (for FID).

  • MS Parameters (for GC-MS):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Mode: Full scan (e.g., m/z 40-400) for qualitative analysis or Selected Ion Monitoring (SIM) for enhanced sensitivity in quantitative analysis, monitoring characteristic ions of this compound (e.g., m/z 74, 87, 242).

High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD)

HPLC can be used for the analysis of less volatile compounds and offers an alternative to GC.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a gradient pump and autosampler.

  • Detector: Evaporative Light Scattering Detector (ELSD).

  • Column: A silica-based column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution is often necessary to achieve good separation. For example, a gradient of n-hexane and ethyl acetate.

  • Flow Rate: Typically 0.5 - 1.0 mL/min.

  • ELSD Settings:

    • Drift Tube Temperature: Optimized for the analyte, for methyl esters, a lower temperature (e.g., 23°C) may be required to detect more volatile compounds.

    • Nebulizing Gas (Nitrogen) Pressure: Typically around 2.2 bar.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method that provides a direct quantification of the analyte without the need for an identical calibration standard.

Sample Preparation:

  • Accurately weigh a known amount of the this compound sample and a certified internal standard (e.g., maleic acid, dimethyl sulfone) into an NMR tube.

  • Add a known volume of a deuterated solvent (e.g., Chloroform-d, Methanol-d4).

  • Ensure complete dissolution of both the sample and the internal standard.

Instrumentation and Data Acquisition:

  • NMR Spectrometer: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Pulse Program: A standard single-pulse experiment.

  • Key Parameters:

    • Relaxation Delay (d1): A sufficiently long delay (typically 5 times the longest T1 relaxation time of the signals of interest) is crucial for accurate quantification.

    • Number of Scans: Sufficient scans to achieve a good signal-to-noise ratio (S/N > 150 for high precision).

Data Processing and Quantification:

The concentration of this compound is calculated by comparing the integral of a specific, well-resolved proton signal from this compound (e.g., the methyl ester protons at ~3.67 ppm) to the integral of a known signal from the internal standard, taking into account the molar masses, number of protons, and weights of the sample and standard.

Workflow and Decision Making

The choice of analytical technique depends on various factors, including the required sensitivity, the complexity of the sample matrix, and the availability of instrumentation. The following diagram illustrates a general workflow for this compound analysis and a decision-making process for selecting the appropriate technique.

G Experimental Workflow for this compound Analysis cluster_sample_prep Sample Preparation cluster_analysis Analytical Technique Selection cluster_data Data Analysis Sample Sample containing this compound Derivatization Derivatization (if necessary) (e.g., for Myristic Acid) Sample->Derivatization Myristic Acid Present Extraction Solvent Extraction Sample->Extraction this compound Present Derivatization->Extraction GC_FID GC-FID Extraction->GC_FID Routine QC, High Throughput GC_MS GC-MS Extraction->GC_MS High Sensitivity, Structural Confirmation HPLC_ELSD HPLC-ELSD Extraction->HPLC_ELSD Non-volatile Matrix, No Derivatization Desired qNMR qNMR Extraction->qNMR High Accuracy, Purity Assessment Quantification Quantification GC_FID->Quantification GC_MS->Quantification HPLC_ELSD->Quantification qNMR->Quantification Validation Method Validation Quantification->Validation

Caption: A flowchart outlining the general experimental workflow and decision points for the analysis of this compound.

Conclusion

  • GC-FID stands out as a robust, reliable, and cost-effective technique for routine quantitative analysis of this compound, especially when high throughput is required and the analyte identity is well-established.[1]

  • GC-MS offers superior sensitivity and the significant advantage of providing structural confirmation, making it the method of choice for trace-level quantification and analysis in complex matrices where unambiguous identification is critical.[2][3]

  • HPLC-ELSD can be an alternative for less volatile samples or when derivatization is to be avoided, however, it may present challenges with reproducibility for volatile compounds like this compound.

  • qNMR is a powerful primary method that provides highly accurate and precise results without the need for a specific this compound reference standard for calibration, making it ideal for the certification of reference materials and for obtaining highly reliable quantitative data.[4]

The ultimate choice of technique will depend on the specific analytical requirements, including the need for structural information, the desired level of sensitivity, the nature of the sample matrix, and available resources. For many applications, a combination of techniques, such as using GC-MS to confirm the identity of peaks quantified by GC-FID, can provide a comprehensive and robust analytical strategy.

References

Use of certified reference materials for the quality control of methyl myristate analysis.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of commercially available Certified Reference Materials (CRMs) for the quality control of methyl myristate analysis. It is designed to assist researchers, scientists, and drug development professionals in selecting the appropriate CRM for their specific analytical needs, particularly for chromatographic techniques such as Gas Chromatography (GC). This document also outlines a detailed experimental protocol for the use of these CRMs in a typical quality control workflow.

Comparison of Certified Reference Materials for this compound

The selection of a suitable CRM is critical for ensuring the accuracy, precision, and traceability of analytical results. The following table summarizes the key characteristics of various this compound CRMs available from prominent suppliers. This allows for an objective comparison based on their certification, purity, and intended application.

Product Name/ID Supplier Grade/Type Certification Purity/Assay Intended Use
This compound, certified reference material, TraceCERT® Sigma-AldrichCertified Reference Material (CRM)Produced and certified in accordance with ISO/IEC 17025 and ISO 17034. Traceable to primary material from an NMI (e.g., NIST).Certified content by quantitative NMR.Suitable for HPLC and GC techniques.[1] Applications in cleaning products, cosmetics, flavors and fragrances, food and beverages, and personal care.
This compound United States Pharmacopeia (USP) Reference Standard Sigma-AldrichPharmaceutical Primary StandardAs specified by the United States Pharmacopeia (USP).Conforms to USP standards.Specified quality tests and assays as specified in the USP compendia.
This compound pharmaceutical secondary standard, certified reference material [2]Supelco (from Sigma-Aldrich)Pharmaceutical Secondary Standard, CRMTraceable to USP 1431501.[2]-Pharma release testing, pharma method development, food and beverage quality control, and other calibration requirements.[2]
This compound analytical standard [1]Supelco (from Sigma-Aldrich)Analytical Standard-≥99.5% (GC)[1]Comparative analysis of FAMEs in biodiesel, quantification of fatty acid esters, analysis of coffee oil, and determination of fatty acids in bovine colostrum.[1]
CERTIFIED REFERENCE MATERIAL (CRM) [3]CPAChemCertified Reference Material (CRM)Registered to ISO 9001, accredited to ISO/IEC 17025 and ISO 17034.[3]Certified value obtained gravimetrically and confirmed by GC/MS or HPLC.[3]Calibration of TLC, GC/FID, GC/TCD, GC/ECD, GC/MS, GC/MS/MS, LC/UV, LC/MS and LC/MS/MS; Validation of analytical methods; Preparation of “working reference samples”; Detection limit and linearity studies.[3]

Experimental Protocol: Quality Control of this compound Analysis using GC-FID

This section provides a detailed methodology for a typical Gas Chromatography with Flame Ionization Detection (GC-FID) experiment to assess the quality and purity of a this compound sample using a certified reference material.

1. Objective: To verify the identity and purity of a this compound test sample against a certified reference material.

2. Materials and Reagents:

  • This compound Certified Reference Material (CRM) (e.g., from Sigma-Aldrich, Supelco, or CPAChem)

  • This compound test sample

  • High-purity solvent for dilution (e.g., n-heptane or hexane)

  • Autosampler vials with caps

3. Instrumentation:

  • Gas Chromatograph (GC) equipped with a Flame Ionization Detector (FID)

  • Capillary GC column suitable for fatty acid methyl ester (FAME) analysis (e.g., a wax or a mid-polarity column)

  • Data acquisition and processing software

4. Preparation of Solutions:

  • CRM Standard Solution: Accurately weigh a suitable amount of the this compound CRM and dissolve it in the chosen solvent to prepare a stock solution of known concentration (e.g., 1000 µg/mL). Prepare a series of working standard solutions by serial dilution of the stock solution to create a calibration curve (e.g., 10, 50, 100, 200, 500 µg/mL).

  • Test Sample Solution: Prepare a solution of the this compound test sample in the same solvent and at a concentration that is expected to fall within the range of the calibration curve.

5. GC-FID Conditions:

  • Inlet Temperature: 250 °C

  • Injection Volume: 1 µL

  • Split Ratio: 40:1

  • Carrier Gas: Helium or Hydrogen

  • Flow Rate: Optimized for the column dimensions, for example, a constant flow of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 70 °C, hold for 2 minutes

    • Ramp: 5 °C/min to 240 °C

    • Hold: 5 minutes at 240 °C

  • Detector: FID

  • Detector Temperature: 250 °C

6. Analytical Procedure:

  • Equilibrate the GC system until a stable baseline is achieved.

  • Inject the series of CRM standard solutions to generate a calibration curve.

  • Inject the test sample solution.

  • Inject a CRM standard solution as a quality control check at regular intervals during the analytical run.

7. Data Analysis:

  • Identity Confirmation: Compare the retention time of the peak in the test sample chromatogram with the retention time of the this compound peak in the CRM chromatogram.

  • Purity Assessment/Quantification: Use the calibration curve generated from the CRM standards to determine the concentration of this compound in the test sample solution. The purity of the test sample can then be calculated based on the prepared concentration.

Visualizing the Quality Control Workflow

The following diagram illustrates the logical flow of the quality control process for this compound analysis.

QC_Workflow start Start: Obtain this compound Test Sample and CRM prep_crm Prepare CRM Standard Solutions (Calibration Curve) start->prep_crm prep_sample Prepare Test Sample Solution start->prep_sample inject_crm Inject CRM Standards prep_crm->inject_crm inject_sample Inject Test Sample prep_sample->inject_sample gc_setup Set Up and Equilibrate GC-FID System gc_setup->inject_crm gc_setup->inject_sample data_acq Data Acquisition (Chromatograms) inject_crm->data_acq inject_sample->data_acq data_analysis Data Analysis data_acq->data_analysis identity Identity Confirmation (Retention Time Matching) data_analysis->identity quant Quantification and Purity (Calibration Curve) data_analysis->quant report Generate Report identity->report quant->report end End report->end

Caption: Quality control workflow for this compound analysis.

This guide provides a framework for the effective use of certified reference materials in the quality control of this compound analysis. The selection of a specific CRM should be based on the required level of accuracy, regulatory requirements, and the specific analytical method employed. The provided experimental protocol offers a starting point for method development and validation, ensuring reliable and traceable analytical results.

References

A Comparative Analysis of the Biological Effects of Methyl Myristate and Myristic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological effects of methyl myristate and its corresponding free fatty acid, myristic acid. The following sections objectively evaluate their known biological activities, supported by available experimental data, to assist researchers in understanding their potential applications and mechanisms of action.

Introduction

Myristic acid, a 14-carbon saturated fatty acid, is a well-documented bioactive molecule involved in numerous cellular processes. It is a key substrate for protein N-myristoylation, a critical post-translational modification that influences protein localization and signal transduction.[1][2] Myristic acid has also been investigated for its roles in inflammation and as an antimicrobial agent. This compound, the methyl ester of myristic acid, is widely used in the cosmetics industry as an emollient and solvent.[3] While structurally similar, the esterification of the carboxyl group in this compound significantly alters its physicochemical properties, which may, in turn, influence its biological activity. This guide will explore the current understanding of these differences.

A prevailing hypothesis is that this compound may act as a prodrug, requiring intracellular hydrolysis by esterases to release the biologically active myristic acid. This potential mechanism is a key consideration when comparing their effects.

G cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Methyl Myristate_ext This compound Methyl Myristate_int This compound Methyl Myristate_ext->Methyl Myristate_int Passive Diffusion Myristic Acid Myristic Acid Methyl Myristate_int->Myristic Acid Hydrolysis Biological Effects Biological Effects (e.g., Signaling, Inflammation) Myristic Acid->Biological Effects Esterases Intracellular Esterases Esterases->Methyl Myristate_int

Caption: Hypothetical activation of this compound.

Anti-inflammatory Effects

Myristic acid has been shown to possess both pro- and anti-inflammatory properties, depending on the context. In some studies, particularly those involving high-fat diets, myristic acid has been associated with increased inflammation. Conversely, other research indicates it can have anti-inflammatory effects. For instance, myristic acid has been shown to increase the production of the anti-inflammatory cytokine IL-10 in LPS-stimulated macrophages.[1][2]

Data on the direct anti-inflammatory activity of this compound is limited. However, other fatty acid methyl esters, such as methyl palmitate, have demonstrated anti-inflammatory effects by inhibiting the NF-κB pathway.[4] It is plausible that this compound could exert similar effects, potentially after being converted to myristic acid.

Quantitative Data: Anti-inflammatory Activity
CompoundAssayCell LineConcentrationEffectReference
Myristic Acid IL-10 ProductionLPS-stimulated MacrophagesNot Specified58% increase in IL-10[2]
Myristic Acid TPA-induced Ear Edema (in vivo)MiceED50 = 62 mg/kg (acute)Anti-inflammatory[1]
Myristic Acid TPA-induced Ear Edema (in vivo)MiceED50 = 77 mg/kg (chronic)Anti-inflammatory[1]

Antimicrobial Activity

Myristic acid has demonstrated antimicrobial properties against various microorganisms. Its mechanism of action is thought to involve the disruption of bacterial cell membranes. However, some studies have shown that in its pure form, its activity can be limited, while derivatives may show enhanced effects.[5]

Information on the antimicrobial properties of this compound is not as prevalent. Some studies on derivatives, such as monosaccharide monomyristates, have shown medium to weak antibacterial activity.[6]

Quantitative Data: Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)
CompoundOrganismMIC (µg/mL)Reference
Myristic Acid Staphylococcus aureus> 400[7]
Myristic Acid Escherichia coliNot Specified
Myristic Acid Nanoformulation Staphylococcus aureusEffective[8]
Myristic Acid Nanoformulation Pseudomonas aeruginosaEffective[8]
Galactosyl Myristate Staphylococcus aureusNot Specified (6.0-mm inhibition zone)[6]
Glucosyl Monomyristate Escherichia coliNot Specified[6]

Cytotoxicity

The cytotoxicity of both compounds is a critical factor for any potential therapeutic application. Myristic acid itself has shown low toxicity in many contexts. The cytotoxicity of this compound is less characterized in the scientific literature, though it is widely used in topical cosmetic formulations, suggesting low dermal toxicity.[3]

Quantitative Data: Cytotoxicity
CompoundCell LineAssayCC50 / IC50Reference
Myristicin (related compound) RAW 264.7 MacrophagesMTS AssayNo significant toxicity up to 50 µM[9]
Myristic Acid Not specifiedOral LD50 (Rats)15-19 g/kg (as part of a fatty acid mixture)[10]

Signaling Pathways

Myristic acid is a key player in cellular signaling, primarily through its covalent attachment to proteins in a process called N-myristoylation. This process is catalyzed by N-myristoyltransferase (NMT) and is crucial for membrane targeting and the function of many signaling proteins, including G proteins and kinases.[1][2]

Furthermore, saturated fatty acids like myristic acid can activate inflammatory signaling pathways, such as the Toll-like receptor 4 (TLR4) and nuclear factor-kappa B (NF-κB) pathways, leading to the production of pro-inflammatory cytokines.

G cluster_nucleus Nucleus LPS LPS / Myristic Acid TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p65/p50) IkB->NFkB NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc Translocation cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB_nuc->cytokines Gene Transcription nucleus Nucleus

Caption: Myristic acid-mediated inflammatory signaling.

Experimental Protocols

In Vitro Anti-inflammatory Assay in Macrophages

This protocol outlines a general method for assessing the anti-inflammatory effects of test compounds on lipopolysaccharide (LPS)-stimulated macrophages.

  • Cell Culture: RAW 264.7 murine macrophages are cultured in DMEM supplemented with 10% FBS and antibiotics. Cells are seeded in 96-well plates at a density of 5 x 10⁴ cells/well and allowed to adhere overnight.

  • Compound Treatment: Cells are pre-treated with various concentrations of the test compound (this compound or myristic acid) for 1 hour. A vehicle control (e.g., DMSO) is included.

  • LPS Stimulation: Macrophages are stimulated with LPS (1 µg/mL) for 24 hours to induce an inflammatory response. An unstimulated control group is also maintained.

  • Nitric Oxide (NO) Measurement (Griess Assay):

    • After incubation, 100 µL of cell culture supernatant is collected.

    • The supernatant is mixed with Griess reagent.

    • The absorbance is measured at 540 nm, and NO concentration is determined using a sodium nitrite standard curve.

  • Cytokine Measurement (ELISA):

    • Levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant are quantified using specific ELISA kits according to the manufacturer's instructions.

  • Cell Viability Assay (MTT or CCK-8): To ensure that the observed effects are not due to cytotoxicity, a cell viability assay is performed in parallel.

G start Seed RAW 264.7 cells in 96-well plate adhere Incubate overnight to adhere start->adhere pretreat Pre-treat with Test Compound adhere->pretreat stimulate Stimulate with LPS (1 µg/mL, 24h) pretreat->stimulate collect Collect Supernatant stimulate->collect griess Griess Assay (for Nitric Oxide) collect->griess elisa ELISA (for Cytokines) collect->elisa results Analyze Data griess->results elisa->results

Caption: Workflow for in vitro anti-inflammatory assay.

Antimicrobial Minimum Inhibitory Concentration (MIC) Assay

This protocol describes the broth microdilution method for determining the MIC of a compound.

  • Preparation of Antimicrobial Dilutions: A two-fold serial dilution of the test compound is prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation:

    • A standardized bacterial suspension equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL) is prepared from a fresh culture.

    • This suspension is further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Each well containing the serially diluted compound is inoculated with the bacterial suspension. A growth control well (no compound) and a sterility control well (no bacteria) are included.

  • Incubation: The plate is incubated at 35 ± 2°C for 16-20 hours.

  • Reading the MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible bacterial growth.

Conclusion

Myristic acid is a biologically active fatty acid with well-defined roles in cellular signaling and inflammation, and it possesses some antimicrobial properties. The biological effects of this compound are less understood. Based on the available evidence for other fatty acid methyl esters, it is likely that this compound's biological activity is largely dependent on its hydrolysis to myristic acid by intracellular esterases.

Direct comparative studies are needed to definitively elucidate the differences in their biological effects, including their relative potencies and mechanisms of action. Such research would be valuable for applications in drug development, particularly in designing prodrugs with improved bioavailability or targeted delivery. Researchers are encouraged to perform side-by-side quantitative analyses to fill the current knowledge gap.

References

Evaluation of methyl myristate as a potential biomarker in disease models.

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the dynamic field of biomarker discovery, researchers are increasingly turning their attention to metabolic signatures for early disease detection and prognosis. One such molecule of growing interest is methyl myristate, the methyl ester of the saturated fatty acid, myristic acid. This guide provides a comprehensive evaluation of this compound as a potential biomarker in various disease models, comparing it with existing alternatives and presenting supporting experimental data for researchers, scientists, and drug development professionals.

The Biological Significance of Myristoylation

Myristic acid, and by extension its ester form, this compound, plays a crucial role in cellular processes through a modification known as N-myristoylation. This process involves the attachment of a myristoyl group to the N-terminal glycine of a protein, a reaction catalyzed by N-myristoyltransferase (NMT).[1][2] This lipid modification is vital for protein localization, particularly for anchoring signaling proteins to cellular membranes, and is implicated in a multitude of signal transduction pathways.[1][2] Dysregulation of N-myristoylation has been linked to several diseases, including cancer, cardiovascular disease, and neuroinflammatory conditions.

This compound in Cancer Models

Elevated expression of N-myristoyltransferase (NMT) has been observed in a range of cancers, including colorectal, gallbladder, oral squamous cell, breast, and brain tumors.[3] This increased NMT activity leads to the aberrant myristoylation of oncoproteins such as Src and Abl, which are key drivers of cell proliferation, survival, and migration.[1][2]

Comparison with Existing Biomarkers:

Currently, there is a lack of direct comparative studies evaluating the diagnostic or prognostic performance of this compound against established cancer biomarkers like Prostate-Specific Antigen (PSA) for prostate cancer. While studies have identified DNA methylation patterns and other molecules as potential biomarkers to distinguish between benign prostatic hyperplasia (BPH) and prostate cancer, the role of this compound in this context remains to be elucidated through direct comparative analysis.[4][5][6]

Disease ModelThis compound FindingAlternative Biomarker(s)Comparative Performance Data
Prostate Cancer Myristoylation of Src kinase is implicated in tumor progression.[2]Prostate-Specific Antigen (PSA), DNA methylation markers.[4][5][6]No direct comparative studies found.
Breast Cancer NMT1 and NMT2 protein levels are associated with prognosis.[7]Serum lipid profiles (e.g., triglycerides, LDL-C).[4]No direct comparative studies found.

This compound in Neurodegenerative Disease Models

Recent research has highlighted the potential anti-inflammatory role of myristic acid in the context of neuroinflammation, a key component of neurodegenerative diseases like Parkinson's Disease (PD). Studies have shown that myristic acid can inhibit the lipopolysaccharide (LPS)-induced inflammatory response in microglial cells by mediating the NF-κB signaling pathway.[3]

Comparison with Existing Biomarkers:

The current landscape of Parkinson's disease biomarkers includes proteins like alpha-synuclein and DJ-1, as well as various neurotransmitters and their metabolites.[8][9][10][11][12][13] While some studies have identified myristic acid as a functional metabolite with neuroprotective potential, there is a significant gap in the literature regarding direct, quantitative comparisons of this compound's diagnostic or prognostic performance against these established PD biomarkers.

Disease ModelThis compound FindingAlternative Biomarker(s)Comparative Performance Data
Parkinson's Disease Myristic acid exhibits anti-inflammatory effects in a PD model.[3]Alpha-synuclein, neurotransmitter levels (e.g., tryptophan, kynurenine).[8][9][10][11][12][13]No direct comparative studies found.

This compound in Metabolic Disease Models

Metabolic syndrome is a cluster of conditions that increase the risk of heart disease, stroke, and type 2 diabetes. While various urinary biomarkers, including organic acids and metabolites related to carbohydrate and amino acid metabolism, have been investigated for their association with metabolic syndrome, the specific role of this compound as a biomarker is not well-established.[14][15]

Comparison with Existing Biomarkers:

The evaluation of this compound as a biomarker for metabolic syndrome is still in its nascent stages. There is a need for studies that directly compare the levels and predictive value of this compound with other urinary and serum biomarkers in well-defined patient cohorts.

Disease ModelThis compound FindingAlternative Biomarker(s)Comparative Performance Data
Metabolic Syndrome To be determined.Urinary organic acids (e.g., pyruvate, α-ketoglutarate), urinary A-megalin, albumin.[14][16]No direct comparative studies found.

Experimental Protocols

Accurate and reproducible quantification of this compound in biological samples is crucial for its evaluation as a biomarker. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the primary analytical techniques employed for this purpose.

Protocol 1: GC-MS Analysis of this compound in Serum

This protocol is adapted from methodologies for the analysis of fatty acid methyl esters in serum.[17][18][19][20][21]

1. Sample Preparation (Lipid Extraction and Derivatization):

  • To 100 µL of serum, add an internal standard (e.g., deuterated myristic acid).

  • Extract total lipids using a 2:1 (v/v) chloroform:methanol solution (Folch method).

  • Vortex the mixture and centrifuge to separate the phases.

  • Collect the lower organic phase and dry it under a stream of nitrogen.

  • To the dried lipid extract, add a methylation agent (e.g., 14% BF3 in methanol) and heat at 60-100°C for 5-30 minutes to convert fatty acids to their methyl esters (FAMEs), including this compound.

  • After cooling, add water and hexane to extract the FAMEs into the hexane layer.

  • Collect the hexane layer and dry it again under nitrogen.

  • Reconstitute the sample in a suitable solvent (e.g., hexane) for GC-MS analysis.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 6890N or similar.

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Start at 100°C, hold for 2 minutes, ramp to 250°C at 10°C/min, and hold for 5 minutes.

  • Mass Spectrometer: Pegasus HT time-of-flight mass spectrometry or equivalent.

  • Ion Source Temperature: 210°C.

  • Mode: Electron Impact (EI) at 70 eV, scanning from m/z 40-600.

Protocol 2: LC-MS/MS Analysis of this compound in Plasma

This protocol is based on established methods for the quantification of fatty acids and their esters in plasma.[22][23][24][25][26]

1. Sample Preparation (Protein Precipitation and Extraction):

  • To 100 µL of plasma, add an internal standard (e.g., deuterated this compound).

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex and centrifuge at high speed (e.g., 14,000 g) for 10 minutes at 4°C.

  • Collect the supernatant and dry it under a stream of nitrogen.

  • Reconstitute the sample in the mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Instrumentation and Conditions:

  • Liquid Chromatograph: Shimadzu Nexera X2 or equivalent.

  • Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: Start with 50% B, increase to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.

  • Flow Rate: 0.3 mL/min.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound and the internal standard.

Signaling Pathways and Visualization

The biological activity of myristic acid, the precursor to this compound, is intrinsically linked to the process of N-myristoylation, which impacts key signaling pathways in cancer and neuroinflammation.

Src_Kinase_Activation cluster_membrane Cell Membrane Membrane Myristic_Acid Myristic Acid NMT N-Myristoyl Transferase (NMT) Myristic_Acid->NMT Myristoylated_Src Myristoylated Src (Membrane-associated) NMT->Myristoylated_Src Myristoylation Inactive_Src Inactive Src (Cytosolic) Inactive_Src->NMT N-terminal Glycine Active_Src Active Src Kinase Myristoylated_Src->Active_Src Downstream_Signaling Downstream Signaling (Proliferation, Survival, Migration) Active_Src->Downstream_Signaling

Caption: N-myristoylation of Src kinase, a key step in its activation and membrane localization.

NFkB_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκB IKK->IkB Phosphorylation & Degradation IkB_NFkB IκB-NF-κB (Inactive) NFkB NF-κB (p50/p65) NFkB_active Active NF-κB NFkB->NFkB_active Translocation IkB_NFkB->NFkB Release Myristic_Acid Myristic Acid Myristic_Acid->IKK Inhibition Inflammatory_Genes Inflammatory Gene Transcription (TNF-α, IL-6, IL-1β) NFkB_active->Inflammatory_Genes

Caption: Myristic acid's inhibitory effect on the NF-κB signaling pathway in a neuroinflammation model.

Future Directions

The evaluation of this compound as a biomarker is a promising area of research. However, to establish its clinical utility, further studies are imperative. Specifically, large-scale, prospective cohort studies that directly compare the diagnostic and prognostic performance of this compound against, and in combination with, existing biomarkers for specific diseases are critically needed. The development and standardization of robust and high-throughput analytical methods will also be essential for its integration into clinical practice.

References

Safety Operating Guide

Proper Disposal Procedures for Methyl Myristate: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for the proper disposal of methyl myristate, ensuring the safety of laboratory personnel and environmental protection. The following procedures are designed for researchers, scientists, and drug development professionals.

I. Immediate Safety and Handling Information

This compound is a fatty acid ester that is generally considered to be of low toxicity. However, it can cause skin, eye, and respiratory tract irritation.[1][2][3] Adherence to proper safety protocols is crucial.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[1][4]

  • Hand Protection: Wear protective gloves; nitrile or butyl rubber are suitable options.[2][4]

  • Body Protection: Wear appropriate protective clothing to prevent skin exposure.[1][4]

  • Respiratory Protection: Under normal laboratory conditions with adequate ventilation, respiratory protection is not typically required.[2]

First Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][3]

  • Skin Contact: Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.[1]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[1][3]

  • Ingestion: Do NOT induce vomiting. Wash out the mouth with water.[3]

In all cases of significant exposure or if symptoms persist, seek medical attention.[1][4]

II. Quantitative Data Summary

The following tables summarize key quantitative data for this compound.

Table 1: Physical and Chemical Properties

PropertyValue
CAS Number 124-10-7[2]
Molecular Formula C15H30O2[1]
Molecular Weight 242.40 g/mol [3][5]
Appearance Colorless to light yellow liquid[1][6]
Odor Sweet, honey-like[1][6]
Boiling Point 323 °C @ 760 mmHg[1][6]
Melting Point 18.4 °C[1][6]
Flash Point > 110 °C[6]
Solubility Insoluble in water[1][6]
Specific Gravity ~0.86 g/cm³[6]

Table 2: Health and Safety Ratings (NFPA)

CategoryRating
Health 1
Flammability 1
Instability 0

Rating Scale: 0 = Minimal Hazard, 1 = Slight Hazard, 2 = Moderate Hazard, 3 = Serious Hazard, 4 = Severe Hazard

III. Procedural Guidance: Spill and Disposal Management

The following protocols provide step-by-step guidance for managing spills and disposing of this compound waste.

Experimental Protocol: Accidental Spill Cleanup

  • Ensure Safety: Immediately alert others in the area. Ensure the cleanup area is well-ventilated.[1] Remove all sources of ignition.[7]

  • Containment: For small spills, use an inert absorbent material such as sand, silica gel, or universal binder to soak up the liquid.[1][6][7] Prevent the spill from entering drains or waterways.[3][7]

  • Collection: Carefully sweep or scoop the absorbed material into a suitable, clean, dry, and closed container for disposal.[1][6] Label the container clearly as "this compound Waste".

  • Decontamination: Clean the spill area thoroughly with soap and water.[2]

  • PPE Disposal: Dispose of any contaminated PPE (gloves, clothing) according to your institution's guidelines for chemically contaminated waste.

Operational Plan: Waste Disposal

This compound should not be disposed of with household garbage or poured down the drain.[2] The primary method of disposal should be through a licensed chemical waste disposal service.

  • Waste Collection:

    • Collect all this compound waste, including contaminated absorbent materials from spills, in a designated, properly labeled, and sealed container.[1]

    • Do not mix with other waste streams unless specifically instructed to do so by your institution's environmental health and safety (EHS) office.

  • Regulatory Compliance:

    • Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste.[6][8]

    • Consult with your institution's EHS office and review local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal procedures.[6][8]

  • Arranging for Pickup:

    • Contact your institution's EHS office or a licensed chemical waste disposal contractor to arrange for the pickup and disposal of the this compound waste.

    • Provide them with an accurate description of the waste material.

IV. Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

MethylMyristateDisposal cluster_start Waste Generation cluster_assessment Initial Assessment & Handling cluster_containment Containment cluster_disposal Final Disposal start This compound Waste (Unused product or spill residue) assess Assess Waste Type start->assess spill Spill Residue (Absorbed on inert material) assess->spill Spill liquid Unused Liquid Product assess->liquid Liquid container Place in a labeled, sealed, and compatible waste container. spill->container liquid->container consult Consult Institutional EHS & Local Regulations container->consult pickup Arrange for pickup by a licensed chemical waste disposal service. consult->pickup Follow Guidance end_node Proper Disposal pickup->end_node

Caption: Workflow for the proper disposal of this compound waste.

References

Safeguarding Your Research: A Guide to Handling Methyl Myristate

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety and logistical information for researchers, scientists, and drug development professionals on the proper handling and disposal of Methyl Myristate.

This compound, a fatty acid ester, is a common reagent in various research and development applications. While it is not classified as a highly hazardous substance, adherence to proper safety protocols is crucial to ensure a safe laboratory environment and prevent potential irritation or accidental exposure. This guide provides essential, step-by-step procedures for the safe handling, storage, and disposal of this compound, along with a comprehensive spill response plan.

Hazard Identification and Personal Protective Equipment (PPE)

This compound may cause skin, eye, and respiratory tract irritation.[1][2] The toxicological properties of this chemical have not been fully investigated, warranting careful handling.[1]

Recommended Personal Protective Equipment (PPE):

Protection Type Specific Recommendations Rationale
Eye and Face Protection Wear appropriate protective eyeglasses or chemical safety goggles conforming to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][3]To prevent eye irritation from splashes or vapors.
Skin Protection Wear appropriate protective gloves (e.g., nitrile or butyl rubber) and a lab coat or other protective clothing to prevent skin exposure.[1][3][4]To prevent skin irritation upon contact. For normal use, nitrile rubber gloves with a penetration time of at least one hour are recommended. For direct contact, butyl rubber gloves with a penetration time of over four hours should be used.[4]
Respiratory Protection Under normal laboratory conditions with adequate ventilation, respiratory protection is not typically required.[3][4] In case of insufficient ventilation or an emergency, use a NIOSH-approved respirator with an appropriate organic vapor cartridge.[1][4]To prevent respiratory tract irritation from inhalation of mists or vapors.

Operational Plan: Step-by-Step Handling and Storage

1. Preparation:

  • Ensure that an eyewash station and safety shower are readily accessible.[2]

  • Work in a well-ventilated area, preferably in a laboratory fume hood.[1][5]

  • Inspect all PPE for integrity before use.

  • Have spill cleanup materials readily available.

2. Handling:

  • Avoid contact with eyes, skin, and clothing.[1]

  • Wash hands thoroughly after handling.[1][4]

  • Keep the container tightly closed when not in use.[1]

  • Avoid ingestion and inhalation.[1]

  • Do not eat, drink, or smoke in the handling area.[2]

3. Storage:

  • Store in a tightly closed container.[1]

  • Store in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[1]

  • Recommended storage temperatures can be as low as -20°C for long-term stability in its pure form.[2]

Disposal Plan

Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste and consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification.[3]

General Disposal Guidance:

  • Dispose of contents and container in accordance with all local, regional, national, and international regulations.

  • Do not dispose of down the drain or into the environment.[4]

  • Contaminated packaging should be treated as the product itself.

Spill Response Plan

In the event of a spill, follow these steps:

  • Evacuate: Evacuate non-essential personnel from the immediate spill area.

  • Ventilate: Ensure adequate ventilation of the area.

  • Contain: Absorb the spill with an inert, non-combustible absorbent material such as sand, diatomite, or universal binders.[3][4]

  • Collect: Carefully sweep or scoop up the absorbed material and place it into a suitable, clean, dry, and closed container for disposal.[1]

  • Clean: Clean the spill area thoroughly with soap and water.

  • Decontaminate: Decontaminate any surfaces or equipment that came into contact with the spilled material.

  • Dispose: Dispose of the waste material according to the disposal plan.

Quantitative Data Summary

Property Value Reference
CAS Number 124-10-7[1][2][4][5]
Molecular Formula C15H30O2[1][3]
Molecular Weight 242.40 g/mol [1][3]
Appearance Colorless, clear liquid[1]
Boiling Point 323 °C @ 760 mmHg[1][2]
Melting Point 18 °C[2]
Flash Point > 110 °C[2][3]
Specific Gravity 0.855 - 0.867 g/cm³[1][2]
Solubility Insoluble in water[1][3]

Safe Handling Workflow

Safe_Handling_of_Methyl_Myristate cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_post 3. Post-Handling Phase cluster_disposal 4. Disposal/Spill Prep Review SDS PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) Prep->PPE Vent Ensure Proper Ventilation (Fume Hood) PPE->Vent Spill Prepare Spill Kit Vent->Spill Handle Handle with Care (Avoid contact and inhalation) Spill->Handle Store Keep Container Closed Handle->Store Spill_Response Spill Response (Evacuate, Contain, Clean) Handle->Spill_Response Wash Wash Hands Thoroughly Store->Wash Storage Store in a Cool, Dry, Well-Ventilated Area Wash->Storage Dispose Dispose of Waste (Follow Regulations) Storage->Dispose Spill_Response->Dispose

Caption: Logical workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl Myristate
Reactant of Route 2
Reactant of Route 2
Methyl Myristate

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.